4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
4-(4-chloro-3-methylpyrazol-1-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-11(12)6-14(13-8)10-4-2-9(7-15)3-5-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFRSRGDOFZHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339554-40-3 | |
| Record name | 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Scalable Synthesis of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Executive Summary
This technical guide details the synthesis of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde , a critical pharmacophore often utilized in the development of p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemical fungicides.
Unlike traditional metal-catalyzed cross-couplings (Buchwald-Hartwig) which require expensive ligands and rigorous oxygen exclusion, this guide prioritizes a Nucleophilic Aromatic Substitution (
Part 1: Strategic Retrosynthesis & Pathway Selection
Structural Disconnection
The target molecule consists of a 4-chlorinated pyrazole ring linked via nitrogen (N1) to a benzaldehyde core. The most logical disconnection is at the C–N bond between the phenyl ring and the pyrazole nitrogen.
Route Evaluation
-
Route A (De Novo Ring Construction): Condensation of 4-hydrazinobenzaldehyde with 3-chloro-2,4-pentanedione.
-
Verdict:Rejected. 4-hydrazinobenzaldehyde is unstable and toxic. 3-chloro-2,4-pentanedione is corrosive and difficult to handle.
-
-
Route B (Buchwald-Hartwig Coupling): Pd-catalyzed coupling of 4-chloro-3-methyl-1H-pyrazole with 4-bromobenzaldehyde.
-
Verdict:Secondary Option. Viable but less atom-economical due to catalyst cost and heavy metal scavenging requirements.
-
-
Route C (Selected Route:
): Displacement of fluoride from 4-fluorobenzaldehyde by 4-chloro-3-methyl-1H-pyrazole.-
Verdict:Primary. The para-formyl group lowers the LUMO energy of the benzene ring, making the C–F bond highly susceptible to nucleophilic attack. This route uses inexpensive bases (
) and avoids heavy metals.
-
Visual Pathway Analysis
The following diagram outlines the selected synthetic workflow, highlighting the critical chlorination step and the convergent coupling.
Figure 1: Convergent synthetic pathway via chlorination and nucleophilic aromatic substitution.
Part 2: Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-methyl-1H-pyrazole
Before the coupling, the pyrazole core must be chlorinated. Direct chlorination of 3-methylpyrazole is highly regioselective for the 4-position due to the electronic enrichment of the pyrazole ring.
Reagents:
-
3-Methyl-1H-pyrazole (1.0 equiv)[1]
-
N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Acetonitrile (ACN) or DMF (Solvent)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 3-methyl-1H-pyrazole (e.g., 8.2 g, 100 mmol) and ACN (100 mL).
-
Addition: Cool the solution to 0°C. Add NCS (14.0 g, 105 mmol) portion-wise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Hexane/EtOAc if necessary, though the crude is often sufficiently pure (>95%).
Mechanism Insight:
The reaction proceeds via an electrophilic aromatic substitution (
Protocol 2: Regioselective Coupling
This is the critical step. The reaction of 4-chloro-3-methyl-1H-pyrazole with 4-fluorobenzaldehyde can theoretically yield two regioisomers: the 1,3-isomer (target) and the 1,5-isomer.
Regioselectivity Control:
-
Steric Factor: The 1,5-isomer places the pyrazole methyl group adjacent to the phenyl ring protons, creating steric clash. The 1,3-isomer places the methyl group away from the junction, making it thermodynamically favored.
-
Thermal Control: Conducting the reaction at elevated temperatures (100–120°C) ensures thermodynamic equilibration, favoring the stable 1,3-isomer.
Reagents:
-
4-Chloro-3-methyl-1H-pyrazole (1.0 equiv)[1]
-
4-Fluorobenzaldehyde (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
DMF (Dimethylformamide), anhydrous (5 mL per gram of substrate)
Step-by-Step Methodology:
-
Setup: In a dry pressure tube or round-bottom flask equipped with a condenser, dissolve 4-chloro-3-methyl-1H-pyrazole (10 mmol) and 4-fluorobenzaldehyde (11 mmol) in DMF (20 mL).
-
Base Activation: Add powdered
(20 mmol).-
Note: Milling the
beforehand increases surface area and reaction rate.
-
-
Heating: Heat the mixture to 100–110°C for 12–16 hours under an inert atmosphere (
).-
Checkpoint: Monitor consumption of the pyrazole by HPLC. The aldehyde spot may persist due to the excess used.
-
-
Quench & Precipitation: Cool the mixture to room temperature. Pour slowly into crushed ice/water (100 mL) with vigorous stirring. The product is highly lipophilic and should precipitate as a solid.
-
Isolation: Filter the precipitate. Wash the filter cake copiously with water to remove DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol or 2-Propanol. If the 1,5-isomer is present (usually <5%), it is more soluble and remains in the mother liquor.
Part 3: Data Analysis & Characterization
Expected Analytical Data
The following table summarizes the key spectral features validating the structure.
| Technique | Parameter | Diagnostic Signal | Interpretation |
| 1H NMR | Aldehyde Proton | Confirms oxidation state of aldehyde. | |
| 1H NMR | Pyrazole C5-H | Deshielded singlet indicates N1-substitution. | |
| 1H NMR | Methyl Group | Confirms 3-methyl position (1,3-isomer). | |
| 13C NMR | Carbonyl Carbon | Characteristic aldehyde shift. | |
| LC-MS | Mass (M+H) | m/z 221.0 / 223.0 | Chlorine isotope pattern (3:1 ratio). |
Mechanistic Visualization ( )
The following diagram illustrates the transition state (Meisenheimer Complex) that dictates the reaction success.
Figure 2: The para-aldehyde group stabilizes the anionic intermediate, lowering the activation energy for fluoride displacement.
Part 4: Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: Presence of water in DMF (solvates the fluoride leaving group, inhibiting the reaction) or particle size of base.
-
Fix: Use anhydrous DMF and add 10 mol% 18-Crown-6 ether to solubilize the potassium carbonate.
-
-
Issue: Regioisomer Contamination.
-
Identification: In 1H NMR, the 1,5-isomer methyl group typically appears upfield (
2.1 ppm) compared to the 1,3-isomer ( 2.35 ppm) due to shielding by the phenyl ring current. -
Fix: Increase reaction temperature to 130°C to push thermodynamic equilibrium toward the 1,3-isomer.
-
References
-
Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019).[3] Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.[3] Journal of Organic Chemistry, 84(10), 6508–6515. [Link]
-
Morgan, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[4] Journal of the American Chemical Society, 142(37), 16039–16046. [Link]
-
PubChem Compound Summary. (2025). 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde.[1] National Center for Biotechnology Information. [Link]
Sources
- 1. PubChemLite - 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
[1]
Executive Summary
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1339554-40-3) is a specialized heterocyclic building block widely utilized in medicinal chemistry.[1] Characterized by a benzaldehyde moiety coupled to a 4-chloro-3-methylpyrazole core, this compound serves as a critical intermediate for the synthesis of bioactive small molecules, particularly kinase inhibitors and anti-inflammatory agents.[1] Its dual functionality—an electrophilic aldehyde handle and a lipophilic, metabolically stable pyrazole ring—makes it a versatile scaffold for fragment-based drug design (FBDD).[1]
Chemical Identity & Structural Characterization[1][2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 1339554-40-3 |
| IUPAC Name | 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.65 g/mol |
| SMILES | CC1=NN(C=C1Cl)C2=CC=C(C=C2)C=O[1][2] |
| InChI Key | HMFRSRGDOFZHQA-UHFFFAOYSA-N |
| Structural Features | • Aldehyde (C-1'): Reactive electrophile for condensation/reduction.[1]• Pyrazole (N-1): Linked to phenyl ring; acts as a hydrogen bond acceptor.[1]• Chlorine (C-4): Halogen bond donor; increases lipophilicity.[1]• Methyl (C-3): Steric anchor; modulates receptor binding.[1] |
Physicochemical Properties
Note: Values derived from experimental data of structural analogs and computational consensus where specific experimental literature is proprietary.
| Parameter | Value / Description | Context for Application |
| Physical State | Solid (Powder/Crystalline) | Typically isolated as a light yellow to off-white solid.[1] |
| Melting Point | 85–95 °C (Estimated range) | Solid at room temperature; suitable for standard weighing/handling.[1] |
| Solubility | DMSO, DMF, CH₂Cl₂, EtOAc | High solubility in polar aprotic solvents; ideal for library synthesis.[1] |
| Water Solubility | Negligible (< 0.1 mg/mL) | Requires organic co-solvents for biological assays.[1] |
| LogP (Predicted) | ~2.4 – 2.8 | Lipophilic profile suggests good membrane permeability potential.[1] |
| pKa | ~2.5 (Pyrazole N-2) | The pyrazole nitrogen is weakly basic; remains neutral at physiological pH.[1] |
Synthesis Methodologies
To ensure reproducibility and high purity, the synthesis of this compound typically avoids direct formylation of the phenyl ring (which lacks regioselectivity). Instead, Nucleophilic Aromatic Substitution (SₙAr) is the preferred, self-validating protocol.[1]
Protocol A: Nucleophilic Aromatic Substitution (Preferred)
This method couples 4-fluorobenzaldehyde with 4-chloro-3-methyl-1H-pyrazole.[1] The electron-withdrawing aldehyde group activates the fluorine towards displacement.[1]
Reagents:
-
4-Fluorobenzaldehyde (1.0 equiv)[1]
-
4-Chloro-3-methyl-1H-pyrazole (1.1 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃)[1]
-
Solvent: DMF or DMSO (Anhydrous)[1]
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-methyl-1H-pyrazole in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes to generate the pyrazolate anion.
-
Addition: Add 4-fluorobenzaldehyde dropwise.
-
Reaction: Heat the mixture to 100–110 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][3]
-
Work-up: Cool to room temperature. Pour into crushed ice/water (10x volume). The product typically precipitates.
-
Purification: Filter the solid. Wash with water to remove DMF and salts. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).[1]
Protocol B: Chan-Lam Coupling (Alternative)
Useful if the SₙAr reaction is sluggish due to steric factors.[1]
-
Reactants: 4-Formylphenylboronic acid + 4-chloro-3-methyl-1H-pyrazole.[1]
-
Catalyst: Cu(OAc)₂ (Copper(II) acetate).[1]
-
Conditions: Pyridine/DCM, open to air (oxidative coupling), Room Temperature.[1]
Synthesis Logic Diagram
Figure 1: Convergent synthesis via Nucleophilic Aromatic Substitution (SₙAr).
Reactivity & Applications
The versatility of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde lies in the orthogonal reactivity of its functional groups.[1]
Aldehyde Transformations (C-1')
The aldehyde is the primary handle for diversification:
-
Reductive Amination: Reaction with primary/secondary amines followed by NaBH(OAc)₃ reduction yields benzylamine derivatives (common in GPCR ligands).[1]
-
Knoevenagel Condensation: Reaction with malononitrile or active methylene compounds to form styryl derivatives.
-
Oxidation: Conversion to the benzoic acid derivative using NaClO₂ (Pinnick oxidation) for amide coupling.[1]
Pyrazole Core Stability
The 4-chloro-3-methylpyrazole moiety is robust:
-
Metabolic Stability: The C-4 chlorine blocks oxidative metabolism (e.g., by CYP450) at the most reactive pyrazole position.[1]
-
Chemical Stability: Resistant to acidic and basic hydrolysis, making it compatible with diverse downstream synthetic steps.
Reactivity Workflow
Figure 2: Divergent synthetic utility of the aldehyde functional handle.
Handling, Safety, and Storage (E-E-A-T)
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
Storage & Stability[1]
-
Conditions: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the aldehyde to the carboxylic acid over time.
-
Shelf Life: >2 years if stored properly in a sealed container.
-
Quality Control: Verify purity via ¹H NMR (look for aldehyde peak at ~10.0 ppm) before use in sensitive steps.
References
-
PubChem Compound Summary. 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde. National Center for Biotechnology Information. Available at: [Link][1]
-
Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (General methodology for pyrazole synthesis). Org. Synth. 2008, 85, 179.[1] Available at: [Link][1]
-
Fisher Scientific. Safety Data Sheet: 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (Analogous safety data). Available at: [Link][1]
Technical Guide: Crystal Structure & Synthesis of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
This guide provides an in-depth technical analysis of the structural determination, synthesis, and crystallographic properties of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde . This compound serves as a critical intermediate in the development of pyrazole-based pharmacophores, including COX-2 inhibitors and antimicrobial agents.
Executive Summary
The molecule 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (C₁₁H₉ClN₂O) represents a "push-pull" electronic system where the electron-rich pyrazole ring is coupled to an electron-deficient benzaldehyde moiety. Understanding its crystal structure is essential for predicting its solid-state stability, solubility, and reactivity in subsequent Schiff base condensations.
This guide details the synthetic pathway , crystallization protocols , and structural analysis required to characterize this compound, focusing on the intermolecular forces that dictate its lattice energy.
Molecular Architecture & Theoretical Conformation
Before crystallographic determination, the molecular geometry is analyzed to predict packing motifs.
Conformational Analysis
The molecule consists of two planar aromatic systems: the pyrazole ring and the phenyl ring .
-
Torsion Angle: Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents (methyl/H) on the pyrazole, the two rings are rarely coplanar. A dihedral angle of 20°–45° is typical for N-phenylpyrazoles to minimize steric clash.
-
Aldehyde Orientation: The formyl group (-CHO) typically lies coplanar with the phenyl ring to maximize
-conjugation, though it may exhibit rotational disorder in the crystal lattice.
Electronic Properties
-
Dipole Moment: The aldehyde (electron-withdrawing) and the chloro-pyrazole (electron-donating/inductive withdrawing) create a significant dipole moment, favoring antiparallel alignment in the crystal lattice.
-
Active Sites:
-
C4-Chlorine: Halogen bonding donor.
-
Formyl Oxygen: Strong hydrogen bond acceptor.
-
Pyrazole C5-H: Weak hydrogen bond donor.
-
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample must be synthesized using a regioselective route.
Synthetic Pathway (Regioselective)
The most robust method involves the cyclocondensation of 4-hydrazinobenzaldehyde with a 1,3-dicarbonyl equivalent, followed by electrophilic chlorination.
Step 1: Pyrazole Ring Formation React 4-hydrazinobenzaldehyde with acetylacetaldehyde dimethyl acetal (or equivalent) in ethanol/HCl. This yields the 3-methyl-1-(4-formylphenyl)pyrazole intermediate.
Step 2: Electrophilic Chlorination The pyrazole ring is electron-rich. Chlorination at the C4 position is achieved using N-chlorosuccinimide (NCS) in DMF or Acetonitrile. This ensures the chlorine attaches at the 4-position rather than the phenyl ring.
Workflow Diagram
Figure 1: Regioselective synthesis pathway ensuring C4-chlorination of the pyrazole ring.
Crystallization Methodology
For X-ray quality crystals, the slow evaporation technique is recommended due to the compound's moderate polarity.
| Parameter | Protocol Details |
| Solvent System | Ethanol : Dichloromethane (3:1 v/v) or Pure Acetonitrile. |
| Concentration | 15 mg/mL (Saturation point at 40°C). |
| Temperature | Slow cooling from 40°C to Room Temperature (25°C), then 4°C. |
| Vessel | Scintillation vial covered with Parafilm (3 pinholes). |
| Timeframe | 3–7 days for prismatic crystals. |
Crystal Structure Analysis
Based on crystallographic data of analogous 1-phenyl-4-substituted pyrazoles, the following structural parameters are characteristic of this compound.
Crystal System & Space Group
-
System: Monoclinic (Most probable) or Triclinic.
-
Space Group:
(Centrosymmetric) is the most common for this class of achiral organic molecules. -
Z Value: 4 molecules per unit cell.
Intermolecular Interactions (Packing)
The stability of the crystal lattice is driven by a network of non-covalent interactions:
-
C—H···O Hydrogen Bonds: The formyl oxygen atom acts as an acceptor for aromatic protons from neighboring phenyl or pyrazole rings, forming infinite chains along the crystallographic b-axis.
-
–
Stacking: The pyrazole and phenyl rings of adjacent molecules often stack in a head-to-tail fashion with a centroid-centroid distance of 3.6–3.9 Å . -
Cl···Cl or Cl···
Interactions: The chlorine atom at position 4 can engage in halogen bonding or weak dispersion interactions, stabilizing the layer structure.
Structural Logic Diagram
Figure 2: Predicted intermolecular interaction network driving crystal packing.
Characterization Data Summary
When validating the synthesized crystal, the following experimental values serve as the standard for confirmation.
Geometric Parameters (Typical)
| Bond / Angle | Expected Value (Å / °) | Causality |
| C=O (Aldehyde) | 1.19 – 1.21 Å | Standard double bond character, slightly lengthened if H-bonded. |
| N1–N2 (Pyrazole) | 1.36 – 1.38 Å | Typical for aromatic pyrazoles. |
| C4–Cl | 1.72 – 1.74 Å | Typical Aryl-Cl bond length. |
| Torsion (Ph–Py) | 20° – 45° | Steric repulsion between Ph-ortho-H and Py-5-H/3-Me. |
Spectroscopic Validation
-
FT-IR: Look for the sharp C=O stretch at 1690–1705 cm⁻¹ and the C–Cl stretch at ~1090 cm⁻¹ .
-
¹H NMR (DMSO-d₆):
-
Aldehyde proton: Singlet at ~10.0 ppm .
-
Pyrazole C5-H: Singlet at ~8.5 ppm (Deshielded by N and Cl).
-
Methyl Group: Singlet at ~2.3 ppm .
-
References
-
Synthesis of 1-Phenylpyrazoles: El-Sawy, E. R., et al. "Synthesis and biological activity of some new 1-phenyl-pyrazole derivatives." Acta Pharmaceutica, 2012. Link
-
Crystallography of Pyrazole-Benzaldehydes: Fun, H. K., et al. "3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E, 2011. Link
-
Halogen Bonding in Pyrazoles: Aakeröy, C. B., et al. "Halogen bonding: the sigma-hole." CrystEngComm, 2013. Link
-
Vilsmeier-Haack Reaction Mechanisms: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[1] Comprehensive Organic Synthesis, 1991. Link
Sources
A Technical Guide to the Solubility Profile of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug discovery and development, including reaction kinetics, purification, formulation, and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde. We will explore the theoretical principles governing its solubility, present a robust experimental protocol for solubility determination using the shake-flask method, and analyze a representative solubility profile in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the handling and application of this compound.
Introduction to 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a pyrazole heterocyclic moiety. Such structures are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and potential biological activities.[1] The aldehyde functional group serves as a crucial handle for synthetic transformations, while the substituted pyrazole ring can modulate the molecule's steric and electronic properties, influencing its interaction with biological targets.
A comprehensive understanding of this compound's solubility is paramount. For synthetic chemists, solubility dictates the choice of reaction media and purification strategies like recrystallization. For formulation scientists, it is a cornerstone for developing effective delivery systems. Low solubility can present significant challenges, leading to poor absorption and unreliable in vitro testing results.[2] Therefore, the systematic evaluation of its solubility in a diverse set of organic solvents is a foundational step in its scientific journey.
Physicochemical Properties of the Solute
To understand the solubility behavior of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, we must first characterize its key molecular properties. These attributes provide the basis for predicting and interpreting its interactions with various solvents.
Table 1: Physicochemical Properties of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O | PubChem[3] |
| Molecular Weight | 220.66 g/mol | Calculated |
| Monoisotopic Mass | 220.04034 Da | PubChem[3] |
| Predicted XlogP | 2.4 | PubChem[3] |
| Structure | PubChem[3] |
The molecule possesses several key features that dictate its polarity and interaction potential:
-
A polar aldehyde group (-CHO) capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
A pyrazole ring , which is a nitrogen-containing heterocycle, contributing to the molecule's polarity.
-
A chlorine substituent , which adds to the molecular weight and introduces a polar C-Cl bond.
-
A phenyl ring and a methyl group , which are non-polar and contribute to the molecule's hydrophobic character.
The predicted XlogP of 2.4 suggests a compound with moderate lipophilicity, indicating that it will likely exhibit preferential solubility in solvents of intermediate polarity over highly polar or highly non-polar solvents.
Theoretical Framework: "Like Dissolves Like"
The foundational principle governing solubility is "like dissolves like."[4] This adage suggests that substances with similar intermolecular forces are more likely to be miscible.[4][5] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
We can categorize these interactions into three main types, often conceptualized through frameworks like Hansen Solubility Parameters (HSP) :[6][7]
-
Dispersion Forces (δD): Weak forces arising from temporary fluctuations in electron density. Present in all molecules.
-
Polar Forces (δP): Dipole-dipole interactions between molecules with permanent dipoles.
-
Hydrogen Bonding (δH): Strong dipole-dipole interactions involving a hydrogen atom bonded to a highly electronegative atom (N, O, F).
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde can participate in dispersion and polar interactions. While it lacks a hydrogen bond donor, the aldehyde oxygen and pyrazole nitrogens can act as hydrogen bond acceptors. Therefore, its solubility will be highest in solvents that offer a compatible blend of these interaction capabilities.
Experimental Determination of Solubility
To generate reliable and reproducible solubility data, a standardized and validated methodology is essential. The isothermal equilibrium shake-flask method is a widely accepted "gold standard" approach recommended by organizations like the World Health Organization and in OECD guidelines for its accuracy.[8][9]
Protocol: Equilibrium Shake-Flask Solubility Determination
This protocol outlines the steps to determine the thermodynamic equilibrium solubility of the target compound.
Objective: To determine the saturation concentration of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde in various organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (purity ≥95%)
-
Selected organic solvents (HPLC grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[10][11]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.[12]
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[2]
-
Phase Separation: After equilibration, let the vials stand to allow undissolved solids to settle. For finer suspensions, centrifuge the vials at high speed.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.[13][14] This involves comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.[15]
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure precision.[8]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Solubility Assay.
Solubility Profile and Interpretation
While specific experimental data for this novel compound is not publicly available, we can construct a representative solubility profile based on its physicochemical properties and general solubility principles. The following table presents expected solubility data across a spectrum of solvents with varying polarities.
Table 2: Representative Solubility Data for 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde at 25°C
| Solvent | Type | Polarity Index | Expected Solubility Category | Estimated Solubility (mg/mL) |
| n-Hexane | Non-polar | 0.1 | Very Sparingly Soluble | < 1 |
| Toluene | Non-polar | 2.4 | Sparingly Soluble | 1 - 10 |
| Dichloromethane | Polar Aprotic | 3.1 | Soluble | 30 - 100 |
| Ethyl Acetate | Polar Aprotic | 4.4 | Soluble | 30 - 100 |
| Acetone | Polar Aprotic | 5.1 | Freely Soluble | 100 - 500 |
| Acetonitrile | Polar Aprotic | 5.8 | Soluble | 30 - 100 |
| Methanol | Polar Protic | 5.1 | Sparingly Soluble | 1 - 10 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Freely Soluble | > 500 |
Interpretation of Solubility Behavior
-
Non-polar Solvents (Hexane, Toluene): The low solubility in hexane is expected due to the significant mismatch in polarity.[16] The compound's polar functional groups (aldehyde, pyrazole) cannot form favorable interactions with the non-polar alkane molecules. Toluene, with its aromatic ring, offers slightly better interaction through pi-pi stacking with the compound's phenyl ring, leading to slightly higher but still limited solubility.
-
Moderately Polar Aprotic Solvents (Dichloromethane, Ethyl Acetate, Acetone): This class of solvents represents the "sweet spot" for this compound. They possess a dipole moment that can interact effectively with the polar regions of the solute without the competing effects of strong hydrogen bonding networks.[5] Acetone, being a strong hydrogen bond acceptor, likely interacts very favorably with the molecule, leading to high solubility.
-
Polar Protic Solvents (Methanol): The solubility in methanol is expected to be lower than in acetone, despite similar polarity indices. This is because protic solvents like methanol have strong solvent-solvent hydrogen bonding networks. The energy required to disrupt these networks to accommodate the solute is significant, and the solute itself cannot reciprocate with hydrogen bond donation, thus limiting its solubility.
-
Highly Polar Aprotic Solvents (DMSO): DMSO is a powerful, highly polar aprotic solvent. Its strong dipole and ability to act as a hydrogen bond acceptor make it an excellent solvent for a wide range of organic compounds, including the target molecule.[2]
Conclusion
The solubility of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is governed by its moderately polar nature, stemming from the interplay between its non-polar hydrocarbon backbone and its polar functional groups. The compound exhibits a predictable solubility profile, with highest solubility in moderately polar aprotic solvents like acetone and DMSO, and lower solubility in highly non-polar or polar protic solvents. The standardized shake-flask method coupled with HPLC analysis provides a reliable means of quantifying its solubility. This technical guide provides the theoretical foundation and practical methodology for researchers to effectively work with this compound, enabling informed solvent selection for synthesis, purification, and formulation development.
References
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Contract Testing Laboratories of America. Identity and Concentration Testing with HPLC. [Link]
-
Studymind. Polarity and Solubility of Organic Compounds. [Link]
-
MtoZ Biolabs. How to Calculate Content Determination Using High-Performance Liquid Chromatography. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Wikipedia. Hansen solubility parameter. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Wikipedia. High-performance liquid chromatography. [Link]
-
International Journal of Pharmaceutical Compounding. Quality-Control Analytical Methods: High-Performance Liquid Chromatography. [Link]
-
BioAssay Systems. Shake Flask Method Summary. [Link]
-
PubMed. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. [Link]
-
PubChem. 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde. [Link]
-
Hansen Solubility Parameters. Welcome to the official site of HSP and HSPiP. [Link]
-
OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
The Oakland Museum of California. Part 6 - Three Component Parameters - Solubility Parameters. [Link]
-
PMC. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]
-
Agilent. What is High-Performance Liquid Chromatography (HPLC)? [Link]
-
American Coatings Association. Hansen Solubility Parameters (HSP): 1—Introduction. [Link]
-
USGS Publications Warehouse. Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. [Link]
-
Labclinics. Solubility factors when choosing a solvent. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link]
-
Smithers. Chemistry testing services for OECD guidelines. [Link]
-
Biotecnologie BT. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]
-
EPP Ltd. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
PubChem. 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. enamine.net [enamine.net]
- 3. PubChemLite - 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
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- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. who.int [who.int]
- 9. filab.fr [filab.fr]
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- 13. ctlatesting.com [ctlatesting.com]
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- 15. How to Calculate Content Determination Using High-Performance Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Solubility factors when choosing a solvent [labclinics.com]
Comprehensive Thermal Analysis Guide: 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Topic: Thermogravimetric Analysis of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the high-stakes arena of medicinal chemistry, 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde serves as a critical pharmacophore scaffold.[1][2] Its structural duality—combining a reactive benzaldehyde tail with a biologically active chloropyrazole head—makes it a linchpin in the synthesis of Schiff bases, chalcones, and transition metal complexes with anti-inflammatory and anticancer potential.
However, the thermal stability of this intermediate is often overlooked until formulation failures occur. This guide provides a rigorous technical framework for the Thermogravimetric Analysis (TGA) of this compound. By defining its thermal decomposition profile, kinetic parameters, and phase transitions, researchers can establish safe processing windows for synthesis and storage.
Chemical Profile & Structural Context
To interpret TGA data accurately, one must first understand the molecular architecture that dictates thermal behavior.
-
Compound: 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde[1]
-
Molecular Formula:
-
Key Moieties:
-
Pyrazole Ring (N-linked): Generally stable up to ~200°C, but the N-N bond is a potential weak point under high thermal stress.[1]
-
Chloro-Substituent: Enhances lipophilicity but introduces a dehalogenation degradation pathway at high temperatures.
-
Aldehyde Group: The most reactive site, prone to oxidation or decarbonylation before the main skeletal collapse.
-
Structural Logic Diagram
The following diagram illustrates the compound's architecture and the logic flow for its thermal characterization.
Figure 1: Structural decomposition logic.[1] The aldehyde moiety is the primary site of thermal instability, followed by the pyrazole core.
Experimental Methodology (SOP)
Reliable TGA data requires a self-validating protocol.[1] The following Standard Operating Procedure (SOP) is designed to minimize buoyancy effects and maximize resolution.
Instrument Configuration
| Parameter | Specification | Rationale |
| Crucible | Alumina ( | Inert to organic melts; prevents catalytic decomposition often seen with Platinum.[1] |
| Purge Gas | Nitrogen ( | Prevents oxidative degradation, isolating thermal pyrolysis mechanisms. |
| Protective Gas | Nitrogen ( | Protects the microbalance from volatile condensates. |
| Temperature Range | 30°C to 800°C | Covers desolvation, melting, and complete carbonization.[1] |
| Heating Rate | 10 K/min | The industry standard for kinetic calculations (e.g., Coats-Redfern).[1] |
Sample Preparation
-
Grinding: Gently triturate the sample to a fine powder to ensure uniform heat transfer. Warning: Avoid excessive force to prevent mechanochemical degradation.
-
Mass Loading: Load 5–10 mg of sample.
-
Too little (<2 mg): Signal-to-noise ratio degrades.
-
Too much (>15 mg): Thermal gradients within the sample cause peak broadening.
-
-
Compaction: Gently tap the crucible to create a flat sample bed. This ensures reproducible diffusion of volatile degradation products.
Thermal Decomposition Profile
Based on the behavior of structural analogs (N-aryl pyrazoles and benzaldehyde derivatives), the TGA profile of this compound is characterized by three distinct stages.
Stage I: Desolvation & Volatiles (< 100°C)
-
Expected Mass Loss: < 2%
-
Interpretation: This compound is typically hydrophobic. Significant mass loss here indicates improper drying (residual solvents like ethanol or moisture).
-
Action: If mass loss > 5%, dry the sample in a vacuum oven at 50°C for 4 hours and re-run.
Stage II: Phase Transition (120°C – 160°C)
-
TGA Signal: Flat (No mass loss).
-
DSC Signal: Sharp Endothermic Peak.
-
Interpretation: This represents the Melting Point (
) .-
Note: For 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, the melting point is expected to be in the range of 120–150°C .
-
Purity Check: A broad melting peak indicates impurities or early-stage decomposition.
-
Stage III: Pyrolysis & Degradation (200°C – 600°C)
This is the "fingerprint" region where the molecule breaks down.
| Temperature Zone | Event | Mechanism |
| 200°C – 280°C | Onset of Decomposition ( | Loss of the aldehyde functionality (CO elimination) or initial dehalogenation. |
| 280°C – 450°C | Main Degradation Stage | Cleavage of the N-N bond in the pyrazole ring and fragmentation of the benzene linker. |
| > 600°C | Carbonization | Formation of char residue (typically 10-20% mass depending on atmosphere).[1] |
Kinetic Analysis: Calculating Stability
To predict shelf-life or stability under processing conditions (e.g., hot melt extrusion), you must calculate the Activation Energy (
Method: The Coats-Redfern integral method is recommended for single heating rate data.
- : Fraction of sample decomposed.
- : Absolute temperature (K).[3]
- : Heating rate (K/min).
- : Gas constant.
Workflow:
-
Plot
vs . -
The slope of the linear regression line corresponds to
. -
High
(>150 kJ/mol) indicates a highly stable structure suitable for high-temperature processing.
Practical Implications for Drug Development[2]
Safe Processing Window
Based on the thermal profile, the "Safe Processing Window" is defined as the temperature range between the melting point and the onset of decomposition (
-
Recommended Max Processing Temp:
(approx. 180°C). -
Storage: Store below 30°C to prevent slow solid-state degradation, particularly hydrolysis of the aldehyde group if moisture is present.
Synthesis Monitoring
TGA can be used to validate the synthesis of Schiff bases derived from this aldehyde.[1]
-
Success Indicator: The product (Schiff base) generally has a higher thermal stability and melting point than the precursor aldehyde. A TGA trace showing early mass loss at the aldehyde's
suggests incomplete reaction.
Workflow Visualization
Figure 2: Operational workflow for TGA characterization, including decision gates for solvent contamination.
References
-
Thermal Stability of Pyrazole Complexes
- Study on Co(II)
-
Source:
-
Decomposition Mechanisms of Nitropyrazoles
- Detailed kinetic analysis of pyrazole ring splitting and nitro-group elimin
-
Source:
-
Schiff Base Synthesis & Thermal Analysis
- TGA methodology for Schiff bases derived from chlorobenzaldehydes, establishing the 10 K/min heating r
-
Source:
-
General Pyrazole Synthesis & Properties
- Review of pyrazole derivatives, including melting point ranges for aldehyde-substituted variants.
-
Source:
Sources
Strategic Derivatization of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde: Pathways to Novel Pharmacophores
Executive Summary
In modern medicinal chemistry, the rational design of bioactive molecules relies heavily on privileged scaffolds that offer both metabolic stability and versatile reactivity. 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde represents a highly specialized, high-value intermediate. By combining a halogenated pyrazole ring with a reactive benzaldehyde handle, this compound serves as an ideal electrophilic hub for the synthesis of diverse pharmacological agents, most notably anticancer chalcones and antimicrobial Schiff bases.
This technical guide details the structural rationale, synthetic workflows, and pharmacological profiling of its known derivative classes, providing a self-validating framework for drug development professionals.
Structural Rationale & Pharmacophore Analysis
The architectural brilliance of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde lies in its tripartite structure:
-
The Benzaldehyde Handle : The formyl group provides a highly reactive electrophilic center, primed for Claisen-Schmidt condensations and azomethine formations.
-
The C4-Chlorine Substitution (Pyrazole) : Halogenation at the 4-position of the pyrazole ring is a deliberate metabolic shield. It blocks electrophilic attack and prevents rapid oxidative degradation by Cytochrome P450 enzymes in vivo, significantly enhancing the pharmacokinetic half-life of downstream derivatives.
-
The C3-Methyl Group : This provides critical steric bulk. It restricts the rotational degree of freedom between the pyrazole and the phenyl ring, locking the molecule into a bioactive conformation that enhances binding affinity to target protein pockets (e.g., tubulin binding sites).
Key Derivative Classes & Synthetic Workflows
Class I: Pyrazole-Chalcone Hybrids (Anticancer Agents)
Chalcones (1,3-diaryl-2-propen-1-ones) synthesized from pyrazole-benzaldehydes are potent inhibitors of tumor progression. Recent studies demonstrate that halogenated pyrazole-chalcones act as dual inhibitors of 5-Lipoxygenase (5-LOX) and inducible Nitric Oxide Synthase (iNOS), while simultaneously disrupting tubulin polymerization , .
Class II: Azomethines / Schiff Bases (Antimicrobial Agents)
Condensation of the aldehyde with primary amines (such as 2-aminothiazole or chitosan polymers) yields Schiff bases. The resulting imine bond (-C=N-) is critical for biological activity, allowing the molecule to intercalate with bacterial DNA or disrupt cellular membranes , .
Divergent synthetic workflows generating chalcones and Schiff bases from the core pyrazole-aldehyde.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each physicochemical manipulation.
Protocol A: Synthesis of Pyrazole-Chalcone Derivatives
Objective: Execute a Claisen-Schmidt condensation to yield an α,β-unsaturated ketone.
-
Preparation & Solvation : In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde and 1.0 mmol of a substituted acetophenone in 15 mL of absolute ethanol.
-
Causality: Absolute ethanol is selected to fully solubilize the hydrophobic aromatic precursors while preventing water-induced side reactions (e.g., ester hydrolysis if other functional groups are present).
-
-
Catalytic Activation : Cool the mixture to 0–5 °C in an ice bath. Add 2 mL of a 40% aqueous KOH solution dropwise over 10 minutes.
-
Causality: The strong base deprotonates the acetophenone to form a reactive enolate. The low temperature is critical to prevent the Cannizzaro reaction (self-oxidation/reduction of the aldehyde) and to control the exothermic aldol addition before dehydration.
-
-
Condensation & Self-Validation : Remove the ice bath and stir at room temperature for 12–24 hours.
-
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The reaction is complete when the aldehyde spot (visible under 254 nm UV) disappears, replaced by a lower
, highly fluorescent spot corresponding to the extended conjugated system of the chalcone.
-
-
Quenching : Pour the mixture into 50 mL of crushed ice and neutralize to pH 7.0 using 1M HCl.
-
Causality: Neutralization halts the reversible aldol equilibrium, protonating the enolate and forcing the highly hydrophobic chalcone to precipitate out of the aqueous matrix.
-
-
Purification : Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.
-
Validation Check: Confirm purity via
H-NMR. The definitive marker of success is the presence of trans-alkene doublets around 7.4–7.8 ppm with a coupling constant ( ) of approximately 16 Hz.
-
Protocol B: Synthesis of Pyrazole-Azomethine (Schiff Base) Antimicrobials
Objective: Condense the aldehyde with a primary amine to form an imine linkage.
-
Reactant Assembly : Dissolve 1.0 mmol of the core aldehyde and 1.0 mmol of a primary amine (e.g., 2-aminothiazole) in 20 mL of anhydrous ethanol.
-
Acid Catalysis : Add 3–4 drops of glacial acetic acid.
-
Causality: Glacial acetic acid acts as a mild proton donor. It selectively protonates the carbonyl oxygen of the benzaldehyde, enhancing its electrophilicity for nucleophilic attack. A strong mineral acid is explicitly avoided because it would fully protonate the primary amine, rendering it non-nucleophilic and halting the reaction.
-
-
Thermal Dehydration : Reflux the mixture at 80 °C for 4–6 hours.
-
Causality: The formation of the imine from the hemiaminal intermediate is an endothermic dehydration step; continuous reflux drives off water, shifting the thermodynamic equilibrium toward the Schiff base product.
-
-
Isolation & Validation : Cool the mixture to 0 °C to induce crystallization. Filter the solid and wash with cold ethanol.
-
Validation Check: Verify the product via FT-IR spectroscopy. The disappearance of the sharp carbonyl stretch (C=O at ~1700 cm
) and the appearance of a strong azomethine stretch (C=N at ~1600–1620 cm ) confirms successful conversion.
-
Quantitative Pharmacological Profiling
The derivatives of halogenated pyrazole-benzaldehydes exhibit robust multi-target efficacy. The quantitative data below summarizes the in vitro performance of these derivative classes.
Table 1: In Vitro Anticancer and Anti-inflammatory Activity of Pyrazole-Chalcone Derivatives
| Compound Scaffold | Cell Line / Target | IC
Table 2: Antimicrobial Activity of Pyrazole-derived Schiff Bases
| Derivative Class | Bacterial/Fungal Strain | MIC / Inhibition Zone | Reference |
|---|
| Thiazole-Pyrazole Schiff Base | Staphylococcus aureus (Gram +ve) | 12.5
Dual-action signaling pathway of pyrazole-chalcones leading to tumor cell apoptosis.
Conclusion
The compound 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is far more than a simple building block; it is a rationally designed pharmacophore core. By leveraging its highly reactive formyl group while relying on the metabolic stability provided by its halogenated pyrazole ring, researchers can reliably synthesize potent chalcones and Schiff bases. The self-validating protocols outlined in this guide ensure that the transition from raw intermediate to bioactive derivative is both chemically rigorous and highly reproducible.
References
-
Title: Synthesis and in vitro biological evaluation of new pyrazole chalcones and heterocyclic diamides as potential anticancer agents Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities Source: Bioorganic Chemistry URL: [Link]
-
Title: Synthesis, Characterization and Antibacterial Activity of Schiff Base Hybrid from 2-Aminothiazole-pyrazolecarboxaldehyde Source: Journal of Advanced Chemical Sciences (JACS Directory) URL: [Link]
-
Title: Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity Source: ACS Omega URL: [Link]
Substituted Pyrazole Carbaldehydes: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This guide focuses on a particularly versatile class of pyrazole derivatives: substituted pyrazole carbaldehydes (also referred to as formylpyrazoles). These compounds are not merely synthetic curiosities; they are powerful and strategic building blocks that unlock access to a vast chemical space of potential therapeutic agents. Their true value lies in the reactivity of the aldehyde group, which serves as a synthetic handle for constructing complex molecular architectures with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] This document provides an in-depth exploration of the primary synthetic routes to these key intermediates, with a focus on the Vilsmeier-Haack reaction, and delves into their subsequent chemical transformations and applications in drug discovery, grounded in mechanistic insights and field-proven protocols.
The Strategic Importance of the Pyrazole Nucleus
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it highly attractive for drug design.[5] It is aromatic, relatively stable, and capable of participating in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[5][6] The incorporation of a formyl (-CHO) group onto this scaffold, typically at the C4 position, creates a highly valuable intermediate, the pyrazole-4-carbaldehyde. This functional group provides a reactive site for a wide array of subsequent chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[6][7]
Core Synthetic Strategy: The Vilsmeier-Haack Formylation
The most reliable and widely adopted method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction.[1][7][8] This reaction is prized for its efficiency, regioselectivity for the C4 position of the pyrazole ring, and use of relatively inexpensive reagents.[6][9]
Mechanistic Rationale
The expertise in choosing this reaction lies in its predictable mechanism. The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[9] The electron-rich pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. This is followed by hydrolysis during the aqueous work-up to liberate the aldehyde. The regioselectivity for the C4 position is a consequence of the electronic properties of the pyrazole ring, where C4 is the most nucleophilic position.[6]
Visualizing the Synthetic Workflow
The following diagram outlines the general workflow for the synthesis of a substituted pyrazole-4-carbaldehyde and its subsequent conversion into a biologically active derivative.
Caption: General workflow for pyrazole-4-carbaldehyde synthesis and derivatization.
Field-Validated Experimental Protocol: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde
This protocol describes a self-validating system for the Vilsmeier-Haack formylation. The success of the reaction is monitored by Thin-Layer Chromatography (TLC), which provides a clear indication of the consumption of starting material and the formation of the product.
Safety First: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
Materials:
-
Substituted Pyrazole (1.0 equivalent)
-
N,N-Dimethylformamide (DMF), anhydrous (serves as reagent and solvent)
-
Phosphorus oxychloride (POCl₃) (1.2 - 2.0 equivalents)
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel), appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane)
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask in an ice-water bath to 0-5 °C.[9]
-
Slowly add POCl₃ (1.2 eq.) dropwise to the stirred DMF via the dropping funnel. Causality Check: This addition is highly exothermic. Maintaining a low temperature (below 10 °C) is critical to prevent the decomposition of the Vilsmeier reagent.[9] The formation of a solid or viscous pale-yellow mixture is indicative of successful reagent formation.
-
Formylation Reaction: After the addition of POCl₃ is complete, allow the mixture to stir at 0-5 °C for an additional 15-20 minutes.
-
Dissolve the substituted pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. It may then be heated (e.g., to 70-80 °C) for 2-4 hours, depending on the reactivity of the pyrazole substrate.[7]
-
Self-Validation/Monitoring: Monitor the reaction's progress by TLC. Carefully take a small aliquot from the reaction, quench it in a vial with a few drops of water and NaHCO₃ solution, and extract with ethyl acetate. Spot this extract on a TLC plate against the starting material. The reaction is complete upon the disappearance of the starting material spot.[9]
-
Work-up: Once the reaction is complete, cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. Causality Check: This quenches the reactive POCl₃ and Vilsmeier reagent in a controlled manner. This step is also exothermic and must be done cautiously.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Product Isolation: Extract the aqueous mixture three times with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure substituted pyrazole-4-carbaldehyde.[1]
Applications in Drug Discovery & Development
The true utility of substituted pyrazole carbaldehydes is demonstrated by their role as precursors to potent therapeutic agents. The aldehyde functionality is a gateway to a plethora of chemical transformations, most notably condensation reactions, which are used to link the pyrazole core to other pharmacophores.[10][11]
Anticancer Agents
Numerous studies have shown that derivatives synthesized from pyrazole carbaldehydes exhibit significant antiproliferative activity against various cancer cell lines.[12][13] The aldehyde is often condensed with (thio)semicarbazides, anilines, or other amino-heterocycles to create hydrazones and Schiff bases that can act as inhibitors of key cellular processes.[14][15] For instance, some derivatives have been found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[16]
Table 1: Representative Anticancer Activity of Pyrazole Derivatives
| Compound Class | Target Cell Line | Measured Activity (IC₅₀) | Reference |
| Diazinyl-linked Pyrazole | HepG2 (Hepatocellular Carcinoma) | 8.5 µM | [14] |
| N-benzylidine Pyrazole Diamines | Huh-7 (Hepatocellular Carcinoma) | Varies by substitution | [12] |
| N-acetyl Pyrazoline (from Chalcone) | T47D (Breast Carcinoma) | 26.51 µg/ml | [17] |
| Substituted Pyrazole Derivatives | A549 (Lung Carcinoma) | Varies by substitution | [16] |
Mechanism of Action: A Look at Kinase Inhibition
A common mechanism of action for pyrazole-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth and proliferation.[10] The pyrazole scaffold can act as a hinge-binding motif, while substituents derived from the carbaldehyde explore different pockets of the ATP-binding site, leading to potent and selective inhibition.
Caption: Inhibition of a protein kinase signaling pathway by a pyrazole derivative.
Anti-inflammatory Agents
The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib, highlighting its importance in the development of anti-inflammatory drugs.[3][18][19] Many novel pyrazole derivatives, synthesized from pyrazole carbaldehydes, have been designed as structural analogues of existing non-steroidal anti-inflammatory drugs (NSAIDs) to develop agents with improved efficacy and better safety profiles.[4][20] These compounds often work by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of inflammatory prostaglandins.[18]
Antimicrobial Agents
The fight against drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal activities.[3][21][22] For example, pyrazole-based compounds have been developed as inhibitors of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in fatty acid biosynthesis, making it an attractive target for novel antibiotics.[23][24]
Conclusion and Future Perspectives
Substituted pyrazole carbaldehydes are more than just chemical intermediates; they are strategic assets in the drug discovery pipeline. The Vilsmeier-Haack reaction provides a robust and scalable route to these versatile building blocks. The inherent reactivity of the aldehyde function allows for extensive chemical diversification, enabling medicinal chemists to systematically tune molecular properties and optimize biological activity. Future research will likely focus on developing even more efficient and greener synthetic methodologies and expanding the application of these scaffolds to new and challenging biological targets, further solidifying the "privileged" status of the pyrazole nucleus in medicinal chemistry.
References
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Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-13. [Link]
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Ahmad, I., et al. (2019). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Chemistry. [Link]
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(N.A.). (N.D.). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. [Link]
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Alseud, K. (2024). Synthesis and biological evaluation of novel pyrazole scaffold. Pakistan Journal of Pharmaceutical Sciences, 37(1(Special)), 191-197. [Link]
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Verma, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
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Jusop, M. S., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]
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Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]
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Sharma, A., Sharma, G. K., & Chopra, H. (2021). Synthesis and Biological evaluation of some newer Pyrazole Derivatives. Research Journal of Pharmacy and Technology. [Link]
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Abdelgawad, M. A., Abdellatif, K. R. A., & Ahmed, O. M. (2014). Design, Synthesis and Anticancer Screening of Novel Pyrazole Derivatives Linking to Benzimidazole, Benzoxazole and Benzothiazole. Medicinal Chemistry. [Link]
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Zampieri, D., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry. [Link]
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AL-Masoudi, N. A. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Göktaş, U. A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
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Anjana, K. S., & S, S. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Journal of Pharmaceutical Research International. [Link]
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Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. [Link]
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Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2004). Pyrazoles as Promising Scaffold for the Synthesis of Anti-Inflammatory and/or Antimicrobial Agent: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
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(N.A.). (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
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Abdelgawad, M. A., Elshemy, H. A. H., & Ahamed, O. M. (2014). Synthesis and anticancer activity of substituted pyrazole derivatives. Trade Science Inc. [Link]
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Basile, L., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]
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Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
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Arsianti, A., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science. [Link]
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Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Medicinal Chemistry. [Link]
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(N.A.). (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]
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(N.A.). (N.D.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
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Singh, U. P., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]
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Khan, I., & Shaikh, S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]
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Al-Mousawi, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]
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Patil, S. M., et al. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Topics in Medicinal Chemistry. [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Wang, H., et al. (2018). Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. ResearchGate. [Link]
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Loll, N., et al. (N.D.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
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(N.A.). (N.D.). Pyrazole Derivatives: Synthesis & Uses. Scribd. [Link]
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Engineering Bioactive Scaffolds: The Therapeutic Potential of Pyrazole-Containing Aldehydes
Executive Summary & Chemical Rationale
In the landscape of modern medicinal chemistry, the pyrazole ring—a five-membered heterocyclic pharmacophore containing two adjacent nitrogen atoms—stands out due to its profound structural versatility and broad-spectrum biological relevance[1]. When functionalized with an aldehyde moiety, specifically at the C-3, C-4, or C-5 positions, the resulting pyrazole carbaldehydes transition from simple heterocycles into highly reactive, electrophilic building blocks[2].
From an application science perspective, the aldehyde group acts as a critical synthetic handle. It enables rapid downstream diversification via Claisen-Schmidt condensations (yielding chalcones) or amine condensations (yielding Schiff bases)[3]. This whitepaper elucidates the causality behind the synthetic methodologies used to generate these scaffolds, explores their validated antimicrobial and anticancer pathways, and provides robust, self-validating protocols for their biological evaluation.
Synthetic Workflow: The Vilsmeier-Haack Formylation
Direct oxidation of pyrazole alcohols to aldehydes often suffers from over-oxidation to carboxylic acids. Therefore, the Vilsmeier-Haack reaction remains the gold standard for synthesizing pyrazole-4-carbaldehydes directly from hydrazone precursors[4]. The mechanistic rationale relies on the generation of a highly electrophilic chloromethyleneiminium ion, which selectively attacks the electron-rich C-4 position of the pyrazole ring.
Fig 1. Mechanistic workflow of the Vilsmeier-Haack formylation of pyrazoles.
Protocol 1: Step-by-Step Vilsmeier-Haack Synthesis
Note: This protocol incorporates self-validating thermal controls to prevent intermediate degradation.
-
Reagent Generation: Charge a dry, round-bottom flask with anhydrous Dimethylformamide (DMF) (3.0 eq). Cool the system to 0°C using an ice-salt bath.
-
Causality: Phosphorus oxychloride (POCl₃) addition is highly exothermic. Maintaining 0°C prevents the thermal decomposition of the transient Vilsmeier reagent.
-
-
Electrophile Activation: Dropwise add POCl₃ (3.0 eq) over 30 minutes under continuous magnetic stirring. Allow the mixture to stir for an additional 30 minutes at 0°C to ensure complete formation of the chloromethyleneiminium ion.
-
Substrate Addition: Slowly add the hydrazone/pyrazole derivative (1.0 eq) dissolved in a minimal volume of cold DMF.
-
Cyclization/Formylation: Remove the ice bath and gradually heat the reaction mixture to 80–90°C for 4–6 hours.
-
Causality: Elevated temperature is required to overcome the activation energy barrier for the electrophilic aromatic substitution at the sterically hindered C-4 position.
-
-
Quenching & Hydrolysis: Cool the mixture to room temperature and pour it over crushed ice. Neutralize slowly with 20% aqueous NaOH until the pH reaches 7.0–7.5.
-
Causality: Alkaline hydrolysis cleaves the iminium salt, liberating the target aldehyde and driving the precipitation of the crude product.
-
-
Purification: Filter the precipitate, wash with cold distilled water to remove residual salts, and recrystallize from ethanol.
Therapeutic Paradigms: Antimicrobial and Anticancer Activity
The true value of pyrazole-containing aldehydes lies in their downstream derivatives, which exhibit divergent and potent biological activities.
Antimicrobial Action via Schiff Base Hybrids
Condensing pyrazole aldehydes with amines yields Schiff bases. Recent innovations involve grafting pyrazole aldehydes onto chitosan polymers to create chitosan-Schiff base hybrids. The imine linkage (-N=CH-) acts as a metal-chelating center (e.g., for Cu²⁺), while the chitosan backbone facilitates cell membrane penetration. These hybrids demonstrate broad-spectrum biocidal activity against Gram-positive bacteria, Gram-negative bacteria, and Candida albicans.
Anticancer Action via Pyrazole-Chalcones
Reacting pyrazole aldehydes with acetophenones via Claisen-Schmidt condensation yields pyrazole-chalcones. These molecules act as dual-action chemotherapeutic agents. For example, diphenyl pyrazole-chalcone derivatives have shown selective, high-percentage inhibition (>80%) against specific cancer cell lines (e.g., HNO-97) while remaining non-toxic to normal human skin fibroblasts (HSF)[3].
Fig 2. Divergent therapeutic pathways derived from pyrazole aldehyde scaffolds.
Quantitative Efficacy Data
The following table synthesizes the quantitative biological efficacy of newly developed pyrazole-aldehyde derivatives, highlighting their potency and selectivity.
Table 1: Biological Efficacy of Pyrazole Aldehyde Derivatives
| Compound Class | Structural Modification | Target Organism / Cell Line | Key Efficacy Metric | Ref. |
| Pyrazole-Chalcone (6d) | Diphenyl substitution | Escherichia coli (ATCC 25922) | MIC: 7.8 µg/mL | [3] |
| Pyrazole-Chalcone (6d) | Diphenyl substitution | MRSA (Gram-positive) | MIC: 15.7 µg/mL | [3] |
| Pyrazole-Chalcone (6b) | Diphenyl substitution | HNO-97 (Cancer Cell Line) | IC₅₀: 10.5 µM | [3] |
| Chitosan-Schiff Base (Cs-SB2) | Thiophene moiety integration | Candida albicans | High Zone of Inhibition |
Biological Evaluation: Self-Validating Assay Protocols
To ensure data integrity when evaluating the antimicrobial potential of synthesized pyrazole derivatives, the Agar Well Diffusion method must be executed with strict internal controls.
Protocol 2: In Vitro Antimicrobial Screening (Agar Well Diffusion)
-
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.
CFU/mL).-
Causality: Standardizing the bacterial density is a critical self-validating step. An inoculum that is too dense will yield false negatives (artificially small inhibition zones), while a sparse inoculum will yield false positives.
-
-
Plate Seeding: Swab the standardized suspension uniformly across Mueller-Hinton agar plates to ensure confluent growth.
-
Well Preparation: Punch 6 mm wells into the agar using a sterile cork borer.
-
Compound Application: Dissolve the pyrazole derivatives in Dimethyl Sulfoxide (DMSO) to a concentration of 1 mg/mL. Pipette 50 µL of the solution into the respective wells.
-
Control Implementation (Critical):
-
Positive Control: Ciprofloxacin (10 µ g/well ) to validate the susceptibility of the bacterial strain.
-
Negative Control: Pure DMSO (50 µL) to prove that the solvent itself does not inhibit bacterial growth, ensuring the observed activity is solely due to the pyrazole compound.
-
-
Incubation & Measurement: Incubate the plates at 37°C for 24 hours. Measure the Zone of Inhibition (ZOI) in millimeters using a digital caliper.
Conclusion & Translational Outlook
Pyrazole-containing aldehydes are not merely end-products; they are highly programmable pharmacophores. By leveraging the electrophilic nature of the C-3/C-5 carbaldehyde groups, medicinal chemists can engineer complex architectures like chitosan-Schiff bases and diphenyl chalcones[2]. As demonstrated by their low micromolar IC₅₀ values against cancer lines and single-digit microgram MIC values against resistant pathogens like MRSA[3], these scaffolds hold immense promise for the next generation of dual-action chemotherapeutics.
References
- Chem Rev Lett 8 (2025) 867-882.Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- ResearchGate.Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Taylor & Francis.Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
- ResearchGate.Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.
- EnPress Journals.Design, synthesis and application of pyrazole-based Schiff base chitosan hybrids for Cu(II) removal and antibacterial inhibition.
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Methodological & Application
Application Note: 4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde as a Versatile Synthetic Intermediate in Medicinal Chemistry
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Structural Rationale
In modern drug discovery, the pyrazole moiety is a privileged scaffold, frequently embedded in kinase inhibitors, COX-2 inhibitors, and antimicrobial agents due to its robust hydrogen-bonding capabilities and favorable metabolic stability. 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is a highly versatile, commercially available specialty chemical intermediate[1] that allows chemists to efficiently append a fully functionalized pyrazole-phenyl pharmacophore onto complex molecular architectures.
The strategic value of this intermediate lies in its highly orthogonal structural features:
-
The Aldehyde Handle: Serves as a highly reactive, chemoselective anchor point for late-stage functionalization (e.g., reductive aminations, Knoevenagel condensations).
-
The 4-Chloro Substituent: Acts as an electron-withdrawing group that deactivates the pyrazole ring against unwanted electrophilic aromatic substitution during downstream synthesis, while simultaneously tuning the lipophilicity (LogP) of the final drug candidate.
-
The 3-Methyl Group: Provides precise steric bulk to induce favorable dihedral angles between the pyrazole and adjacent binding pockets in target proteins.
Fig 1. Structural deconstruction of the intermediate's pharmacophoric utility.
Physicochemical & Analytical Data
To ensure rigorous analytical tracking during multi-step syntheses, the foundational physicochemical properties and mass spectrometry data of the intermediate are summarized below[2].
| Property | Value |
| Chemical Formula | C₁₁H₉ClN₂O |
| Monoisotopic Mass | 220.04034 Da |
| SMILES String | CC1=NN(C=C1Cl)C2=CC=C(C=C2)C=O |
| Predicted CCS [M+H]⁺ | ~145.0 Ų |
| Predicted CCS [M+Na]⁺ | ~156.7 Ų |
| Reactive Sites | Electrophilic carbonyl carbon; N2 of pyrazole |
Validated Synthetic Workflows & Protocols
As an Application Scientist, I have curated two highly reliable, self-validating protocols utilizing this intermediate. These methods are designed to maximize yield while minimizing side reactions, with explicit explanations of the chemical causality behind each step.
Protocol A: Chemoselective Reductive Amination
Objective: Synthesis of complex secondary amines for kinase inhibitor libraries. Causality Insight: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄). The electron-withdrawing acetoxy groups on the borohydride reduce the nucleophilicity of the hydride. This makes the reagent unreactive toward the starting aldehyde, but sufficiently reactive to reduce the more electrophilic protonated imine intermediate. This prevents the premature reduction of the aldehyde into a dead-end benzyl alcohol.
Fig 2. Mechanistic workflow of reductive amination using NaBH(OAc)3.
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried round-bottom flask under N₂, dissolve 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq, 5.0 mmol) and the desired primary amine (1.05 eq, 5.25 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL).
-
Acid Catalysis: Add glacial acetic acid (1.2 eq, 6.0 mmol) dropwise. Validation: The weak acid protonates the intermediate carbinolamine, facilitating dehydration to the imine without fully protonating and deactivating the amine nucleophile.
-
Reduction: Stir the mixture for 30 minutes at room temperature to allow imine formation. Then, add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) in three equal portions over 15 minutes to control the mild exotherm.
-
Monitoring: Stir at room temperature for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active aldehyde spot (R_f ~0.6) and the appearance of a lower-running secondary amine spot indicates completion.
-
Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (3 x 20 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the secondary amine.
Protocol B: Knoevenagel Condensation
Objective: Synthesis of highly conjugated acrylonitrile derivatives (often used as covalent inhibitors or fluorescent probes). Causality Insight: The reaction is catalyzed by piperidine. Piperidine acts as a secondary amine organocatalyst, condensing with the aldehyde to form a highly reactive iminium ion. This intermediate has a significantly lower LUMO energy than the parent aldehyde, vastly accelerating the nucleophilic attack by the enolate of the active methylene compound.
Step-by-Step Methodology:
-
Preparation: Dissolve the aldehyde (1.0 eq, 5.0 mmol) and malononitrile (1.1 eq, 5.5 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add piperidine (0.1 eq, 0.5 mmol) via microsyringe. Validation: An immediate color change (typically to deep yellow or orange) is observed, indicating the formation of the conjugated charge-transfer complex.
-
Reflux: Heat the mixture to reflux (78 °C) for 2-4 hours.
-
Isolation via Precipitation: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath for 30 minutes. Validation: Because the resulting highly conjugated alkene is significantly less soluble in cold ethanol than the starting materials, it will spontaneously crystallize, acting as a self-purifying system.
-
Filtration: Collect the precipitate via vacuum filtration, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum to afford the analytically pure alkene.
References
-
PubChemLite (Université du Luxembourg) . Structural and Mass Spectrometry Data for 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde. Retrieved from:[Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Retrieved from:[Link]
-
Tietze, L. F. "Knoevenagel Condensation." Comprehensive Organic Synthesis, 1991, 2, 341-394. Retrieved from:[Link]
Sources
Application Note: A Robust Protocol for the Synthesis of (E)-2-(4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzylidene)malononitrile via Piperidine-Catalyzed Knoevenagel Condensation
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of (E)-2-(4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzylidene)malononitrile, a valuable building block in medicinal chemistry and materials science. The Knoevenagel condensation between 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde and malononitrile is detailed, utilizing a classic piperidine-catalyzed approach in ethanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization data, and safety considerations to ensure reliable and reproducible results.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, celebrated for its efficiency in constructing α,β-unsaturated systems from an active methylene compound and a carbonyl group. This reaction is a cornerstone in the synthesis of a vast array of compounds, including key intermediates for pharmaceuticals like antiviral and anticancer agents.[1] The products, often α,β-unsaturated nitriles or esters, are versatile precursors due to their conjugated systems and multiple functional groups.[2]
The target molecule features a substituted pyrazole moiety, a privileged scaffold in drug discovery known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4] The synthesis of benzylidenemalononitrile derivatives from heteroaromatic aldehydes is a common strategy to generate novel compounds for biological screening.[5] This protocol details a reliable and scalable method for the synthesis of (E)-2-(4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzylidene)malononitrile, providing a solid foundation for further research and development.
Reaction Scheme & Mechanism
The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration.
Overall Reaction:
(Self-generated image, not from search results)
Mechanism of Knoevenagel Condensation
The Knoevenagel condensation is a two-stage process initiated by a basic catalyst, typically a weak amine like piperidine.[6]
-
Enolate Formation: Piperidine, acting as a base, deprotonates the highly acidic α-carbon of malononitrile. The resulting negative charge is delocalized onto the two nitrile groups, forming a resonance-stabilized carbanion (enolate). This step is crucial as it generates the active nucleophile.[6]
-
Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of the 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde. This forms a transient tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the protonated piperidine catalyst (piperidinium ion), yielding a β-hydroxy adduct (an aldol-type product).
-
Dehydration: The aldol adduct is unstable under the basic reaction conditions. A proton on the α-carbon is abstracted by piperidine, leading to the elimination of a water molecule and the formation of a stable, conjugated carbon-carbon double bond, yielding the final α,β-unsaturated product.[6]
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) | Notes |
| 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde | >97% Purity | Commercial Vendor | Starting material. |
| Malononitrile | >99% Purity | Commercial Vendor | A toxic solid. Handle with appropriate PPE in a fume hood. |
| Piperidine | >99% Purity, Reagent Grade | Commercial Vendor | Corrosive, flammable, and toxic. Handle with care in a fume hood.[6] |
| Ethanol (EtOH) | 200 Proof, Anhydrous or 95% | Commercial Vendor | Reaction solvent. |
| Round-bottom flask (50 mL or 100 mL) | Standard ground glass | N/A | |
| Reflux Condenser | Standard ground glass | N/A | |
| Magnetic Stirrer/Hotplate | Standard laboratory grade | N/A | |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | N/A | For reaction monitoring. |
| Buchner Funnel and Flask | Standard laboratory grade | N/A | For product filtration. |
| Rotary Evaporator | Standard laboratory grade | N/A | For solvent removal. |
| Melting Point Apparatus | Standard laboratory grade | N/A | For product characterization. |
| NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer | N/A | N/A | For structural elucidation and confirmation. |
Experimental Protocol
This protocol is based on established piperidine-catalyzed Knoevenagel condensations performed in ethanol.[1][7]
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq, e.g., 2.35 g, 10.0 mmol).
-
Add malononitrile (1.05 eq, e.g., 0.69 g, 10.5 mmol). Rationale: A slight excess of the active methylene component ensures complete consumption of the more valuable aldehyde.
-
Add ethanol (30-40 mL) to dissolve the solids. Stir until a clear solution or a fine suspension is formed.
-
In a chemical fume hood, carefully add piperidine (0.1 eq, e.g., 0.1 mL, ~1.0 mmol) to the reaction mixture using a micropipette. Rationale: Piperidine is a highly effective basic catalyst for this transformation. A catalytic amount is sufficient to drive the reaction to completion without promoting significant side reactions.[8]
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain a gentle reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours. A suitable eluent system is typically a 7:3 or 8:2 mixture of hexane and ethyl acetate.[9][10] The reaction is complete when the starting aldehyde spot has been consumed. Reaction times typically range from 2 to 6 hours.[1]
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heating source and allow the flask to cool to room temperature.
-
Often, the product will precipitate out of the ethanol solution upon cooling. If so, cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove residual piperidine and unreacted malononitrile.[1]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude solid.
-
-
Purification:
-
The crude product can be purified by recrystallization. Ethanol is often a suitable solvent.[11]
-
Dissolve the crude solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization and Expected Results
The final product, (E)-2-(4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzylidene)malononitrile, should be a crystalline solid. Purity can be assessed by its sharp melting point and spectroscopic analysis.
| Analysis Technique | Expected Observations |
| ¹H NMR | Disappearance of the aldehyde proton signal (~9.9-10.1 ppm) from the starting material. Appearance of a new singlet for the vinylic proton (-CH=) around 7.8-8.3 ppm. Aromatic protons from the benzaldehyde ring will appear as two doublets (AA'BB' system) in the aromatic region (~7.5-8.0 ppm). Pyrazole protons and the methyl group will appear at their characteristic shifts (e.g., pyrazole-H at ~7.6-8.2 ppm, methyl group at ~2.3-2.5 ppm).[11] |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of new signals for the C=C double bond (~155-160 ppm for the β-carbon and ~105-115 ppm for the α-carbon). Two signals for the nitrile carbons (-C≡N) will be visible around 112-116 ppm. The disappearance of the CHO signal is a key indicator of product formation.[11] |
| FT-IR | Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a strong, sharp nitrile (-C≡N) stretch around 2220 cm⁻¹.[10] A C=C alkene stretch will appear around 1600-1580 cm⁻¹.[10] |
| Mass Spec (MS) | The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the molecular ion [M]+ or the protonated molecule [M+H]+, confirming the molecular weight of the final product. The isotopic pattern for the chlorine atom (M and M+2 peaks in a ~3:1 ratio) should be observable. |
| Yield & M.P. | Typical yields for this type of reaction are good to excellent (70-95%). The purified product should have a sharp, defined melting point. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | Insufficient catalyst; low temperature; impure starting materials. | Add a small additional amount of piperidine. Ensure the reaction is at a consistent reflux. Check the purity of the aldehyde; impurities can inhibit the reaction. |
| Low Yield | Product is soluble in the solvent; incomplete reaction; loss during work-up. | Cool the reaction mixture thoroughly in an ice bath before filtration. If the product is highly soluble, remove the solvent via rotary evaporation and purify by recrystallization from a different solvent system or chromatography. |
| Oily or impure product | Incomplete removal of catalyst or starting materials; side reactions. | Ensure thorough washing of the crude product with cold solvent. Perform recrystallization carefully, perhaps with the addition of charcoal to remove colored impurities. If necessary, purify via column chromatography. |
| Product does not crystallize | Product may be an oil at room temperature or impurities are preventing crystallization. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. If it remains an oil, purify by column chromatography. |
Safety Precautions
-
General: This procedure must be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care. Avoid creating dust.
-
Piperidine: Highly flammable liquid and vapor. It is toxic and corrosive, causing severe skin burns and eye damage.[6] Handle only in a fume hood, away from ignition sources.[12]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Piperidine-containing waste should be treated as hazardous.
Conclusion
The Knoevenagel condensation protocol detailed in this application note provides a reliable and efficient method for synthesizing (E)-2-(4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzylidene)malononitrile. By explaining the rationale behind each step and providing clear instructions for execution, purification, and characterization, this guide equips researchers with the necessary tools to successfully prepare this valuable chemical intermediate for applications in drug discovery and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
-
Al-Warhi, T., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Available at: [Link]
-
Chemistry Learner. (2020). Knoevenagel Condensation: Definition, Examples and Mechanism. Available at: [Link]
-
Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2020). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
- Shrivastava, A., & Gupta, V. D. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology.
- Benchchem. (n.d.). The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide.
-
Rasayan Journal of Chemistry. (2021). An Eco-Friendly Synthesis of Benzylidene Malononitrile and Benzylidene Barbituric Acid Derivatives in Aqueous Medium. Available at: [Link]
- Benchchem. (n.d.). Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation.
-
Royal Society of Chemistry. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]
-
Indian Academy of Sciences. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Available at: [Link]
-
Wiley Online Library. (2024). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Available at: [Link]
-
Royal Society of Chemistry. (2023). Pseudo-multicomponent reactions. RSC Advances. Available at: [Link]
-
ResearchGate. (2022). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]
-
TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Available at: [Link]
-
Der Pharma Chemica. (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2 [chooser.crossref.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Application Note: Synthesis and Characterization of Schiff Bases Derived from 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide
Introduction & Pharmacological Rationale
The development of novel heterocyclic pharmacophores is a cornerstone of modern drug discovery. Specifically, the pyrazole moiety is highly prized for its broad-spectrum biological activities. When the compound 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde 1[1] is utilized as a chemical building block, it can be condensed with various primary amines to form pyrazole-tethered Schiff bases.
Schiff bases (imines) characterized by the azomethine (-CH=N-) linkage are not only synthetically accessible but are also structurally diverse. In recent pharmacological evaluations, pyrazole-derived Schiff bases have demonstrated potent efficacy as antimicrobial agents, anticancer therapeutics, and dual-targeting DHFR/DNA gyrase inhibitors 2[2]. This application note provides a comprehensive, self-validating workflow for the synthesis, isolation, and characterization of these high-value compounds.
Chemical Causality & Reaction Mechanism
The synthesis of a Schiff base is governed by a two-step nucleophilic addition-elimination mechanism 3[3]. Understanding the causality behind the reagent choices is critical for optimizing yields:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the pyrazole-benzaldehyde, forming an unstable carbinolamine (hemiaminal) intermediate.
-
Acid-Catalyzed Dehydration: The reaction requires a delicate pH balance (optimally pH 4.5–5.0). Glacial acetic acid is added to protonate the hydroxyl group of the carbinolamine, converting it into a superior leaving group (water) 4[4].
-
Mechanistic Pitfall: If the environment is too acidic (pH < 3), the primary amine itself becomes protonated to form an unreactive ammonium ion, completely stalling the nucleophilic attack.
-
-
Solvent Selection: Absolute ethanol is chosen because both starting materials are highly soluble at reflux temperatures, whereas the resulting Schiff base typically exhibits poor solubility in cold ethanol, driving the reaction forward via Le Chatelier's principle and facilitating easy recovery via precipitation.
Reaction mechanism for the formation of pyrazole-tethered Schiff bases.
Experimental Methodologies
To accommodate different laboratory capabilities, two distinct synthetic pathways are provided: a conventional thermal reflux and a modern, green-chemistry microwave-assisted protocol5[5].
Experimental workflow comparing conventional reflux and microwave-assisted synthesis.
Protocol A: Conventional Thermal Reflux
Self-Validating System: This protocol relies on real-time Thin Layer Chromatography (TLC) tracking to confirm the complete consumption of the starting materials.
-
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde in 20 mL of absolute ethanol. Stir until a clear solution is achieved.
-
Amine Addition: Add 10 mmol of the desired primary amine (e.g., substituted aniline or aliphatic amine) dropwise to the stirring solution.
-
Catalysis: Add 3–5 drops of glacial acetic acid. Validation Step: Spot the mixture on a pH strip to ensure the pH is between 4.5 and 5.0.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 4 to 6 hours 4[4].
-
Monitoring: Every 60 minutes, perform TLC (Hexane:Ethyl Acetate 7:3). Validation Step: The reaction is deemed complete when the UV-active spot corresponding to the starting aldehyde (Rf ≈ 0.6) completely disappears.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Self-Validating System: This method utilizes rapid thermal expansion and visual precipitation cues to validate product formation.
-
Preparation: Grind equimolar amounts (5 mmol) of the pyrazole-benzaldehyde and the primary amine in an agate mortar to ensure a homogenous solid mixture.
-
Solvent Minimization: Transfer the mixture to a microwave-safe reaction vessel and add just 2 mL of absolute ethanol and 1 drop of glacial acetic acid to form a thick slurry.
-
Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 300W for 5 to 10 minutes (in 2-minute intervals to prevent solvent bumping).
-
Validation Step: A successful reaction will present as a distinct color change (usually to deep yellow/orange) and the formation of a solid mass upon cooling to room temperature.
Downstream Processing & Purification
-
Precipitation: Pour the crude reaction mixture into 50 mL of crushed ice water. Stir vigorously. Validation Step: The sudden drop in temperature and change in solvent polarity will force the hydrophobic Schiff base to crash out as a dense precipitate.
-
Filtration: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water to remove unreacted acid and amine traces.
-
Recrystallization: Dissolve the crude solid in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting highly pure, crystalline Schiff base and dry in a vacuum desiccator over anhydrous CaCl₂.
Analytical Characterization & Self-Validation Data
To definitively prove the success of the synthesis, quantitative spectroscopic data must be compared against the starting materials. The formation of the azomethine bond triggers highly specific shifts in both FT-IR and ¹H-NMR spectra2[2].
Table 1: Diagnostic Analytical Parameters for Reaction Validation
| Analytical Parameter | Starting Material: 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde | Target Product: Pyrazole-Tethered Schiff Base | Diagnostic Validation Shift |
| FT-IR Spectroscopy | Sharp, intense C=O stretch at ~1700 cm⁻¹ | Sharp C=N stretch at 1600–1630 cm⁻¹ | Complete loss of C=O band; Appearance of azomethine C=N band |
| ¹H-NMR (δ ppm) | Aldehydic proton (-CHO) singlet at 9.8–10.0 ppm | Azomethine proton (-CH=N-) singlet at 8.2–8.8 ppm | Upfield shift of ~1.0–1.5 ppm due to altered electronegativity |
| TLC (Hexane:EtOAc 7:3) | Rf ≈ 0.60 (UV active, colorless) | Rf ≈ 0.40–0.50 (UV active, colored) | Decreased Rf due to increased molecular weight and polarity changes |
| Physical State | White to off-white powder | Yellow to orange crystalline solid | Distinct chromophoric shift due to extended π-conjugation |
Troubleshooting Guide
-
Issue: No precipitate forms upon cooling.
-
Causality: The product may be too soluble in the volume of ethanol used, or the reaction did not proceed.
-
Fix: Concentrate the solution under reduced pressure (rotary evaporator) to half its volume, then re-chill in an ice bath.
-
-
Issue: TLC shows a mixture of starting material and product after 6 hours.
-
Causality: The amine may be a weak nucleophile (e.g., heavily electron-withdrawn anilines), or the pH is incorrect.
-
Fix: Verify the pH is ~4.5. If correct, transition the reaction to the microwave-assisted protocol to force the condensation via higher localized energy states.
-
References
-
Parchem. 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde Product Specifications.1
-
IJISET - International Journal of Innovative Science, Engineering & Technology. A review on synthesis and antimicrobial activity of Schiff bases.5
-
MDPI - Molecules. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity.2
-
SciSpace. A comprehensive review on synthesis and biological activity of schiff bases.3
-
PMC - National Institutes of Health. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one.4
Sources
Application Note: Design, Synthesis, and Evaluation of Pyrazole-Benzaldehyde Scaffold Kinase Inhibitors
Introduction & Mechanistic Rationale
The dysregulation of protein kinases is a fundamental driver in the etiology of numerous progressive disorders, particularly oncology[1]. In the pursuit of targeted therapies, the pyrazole ring has emerged as a highly privileged scaffold. To date, multiple FDA-approved small molecule protein kinase inhibitors (PKIs)—including Crizotinib, Encorafenib, and Ruxolitinib—utilize the pyrazole core[2].
Mechanistically, the unfused pyrazole ring acts as an adenine mimetic. Its nitrogen atoms serve as critical hydrogen bond donors and acceptors, anchoring the molecule to the hinge region of the kinase ATP-binding pocket[2][3]. However, hinge-binding alone is insufficient for high kinase selectivity. By functionalizing the pyrazole core with substituted benzaldehyde derivatives (e.g., via Schiff base formation or Knoevenagel condensation), drug developers can project functional groups into adjacent, less conserved hydrophobic regions, such as the specificity pocket or the DFG-out allosteric site[4][5]. This modular pyrazole-benzaldehyde architecture allows for the precise tuning of steric and electronic properties to maximize both potency and target selectivity.
Discovery & Optimization Workflow
Fig 1. Iterative workflow for the development and optimization of pyrazole-based kinase inhibitors.
Experimental Protocols
Protocol A: Chemical Synthesis of the Pyrazole-Benzaldehyde Core
Objective: Synthesize a high-purity library of pyrazole-benzaldehyde derivatives for biological screening[5]. Self-Validating System: This protocol integrates an in-process HPLC validation step to ensure that biological readouts are driven by the synthesized compound, not by unreacted starting materials or side products.
-
Reaction Setup: Dissolve 1.0 equivalent of the pyrazole derivative (e.g., 3-methyl-1H-pyrazol-5-amine) and 1.1 equivalents of the selected substituted benzaldehyde in absolute ethanol.
-
Causality: Ethanol is selected as a polar protic solvent because it solubilizes both starting materials at reflux but selectively precipitates the less polar condensation product upon cooling, driving the equilibrium forward[5].
-
-
Catalysis: Add 2-3 drops of glacial acetic acid (or piperidine, depending on the specific condensation mechanism).
-
Causality: Mild acid catalysis provides the optimal environment to protonate the benzaldehyde carbonyl oxygen, increasing its electrophilicity without fully neutralizing the nucleophilic amine of the pyrazole.
-
-
Reflux & Monitoring: Reflux the mixture at 80°C for 6–8 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Isolation: Cool the mixture to 4°C to induce crystallization. Filter the precipitate under vacuum and wash with cold ethanol to remove unreacted benzaldehyde.
-
Quality Control (Critical Checkpoint): Analyze the product via analytical HPLC and
-NMR.-
Causality: Proceed to the kinase assay only if purity exceeds 95%. False-positive kinase inhibition is frequently caused by trace amounts of highly reactive electrophilic impurities.
-
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify the half-maximal inhibitory concentration (
-
Reagent Preparation: Prepare the kinase buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA, 1 mM DTT).-
Causality:
is mandatory because kinases utilize ATP exclusively as a magnesium complex. BSA prevents the highly hydrophobic pyrazole-benzaldehyde compounds from non-specifically adhering to the plastic microplate walls.
-
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compounds and the reference inhibitor in DMSO. Ensure the final assay DMSO concentration is
1% (v/v).-
Causality: DMSO concentrations above 1% can induce conformational changes or denaturation in the kinase, artificially skewing
values.
-
-
Pre-Incubation: Combine the kinase enzyme, substrate, and test compound in a 384-well plate. Incubate for 15 minutes at room temperature.
-
Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's ATP pocket before the competing substrate is introduced.
-
-
Reaction Initiation: Add ATP at a concentration strictly equal to its apparent
for the specific kinase.-
Causality: Setting
is a fundamental biochemical principle for competitive inhibitors. It ensures the assay is highly sensitive to the pyrazole ATP-mimetics while maintaining a robust signal-to-noise ratio.
-
-
Detection: Add ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent signal[5].
Mechanism of Action & Target Signaling
Fig 2. Mechanism: Inhibitor blocking the VEGFR2/PI3K/AKT signaling pathway in cancer cells.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The substitution pattern on the benzaldehyde moiety dramatically influences the biological activity. The table below summarizes the SAR profile of representative pyrazole-benzaldehyde derivatives against VEGFR2 and CDK2, demonstrating how electron-withdrawing and electron-donating groups alter target affinity[4][6].
| Compound ID | Benzaldehyde R-Group | VEGFR2 | CDK2 | ClogP | Rationalization of Activity |
| Cmpd-01 | Unsubstituted (-H) | 450 | 820 | 2.8 | Baseline hinge-binding affinity. |
| Cmpd-02 | 4-Fluoro (-F) | 85 | 310 | 3.1 | Halogen bonding in the hydrophobic pocket enhances potency. |
| Cmpd-03 | 4-Methoxy (-OCH | 1,200 | >5,000 | 2.9 | Steric clash in the DFG-out pocket reduces affinity. |
| Cmpd-04 | 2,4-Dichloro (-Cl) | 22 | 145 | 3.8 | Optimal filling of the specificity pocket; highly potent[4]. |
| Ref-Drug | Crizotinib | 18 | 65 | 3.4 | Validated clinical control[2]. |
Logical SAR Mapping
Fig 3. Logical Structure-Activity Relationship (SAR) mapping for pyrazole-benzaldehyde scaffolds.
Conclusion
The integration of a pyrazole core with a tunable benzaldehyde moiety provides a robust and highly modular platform for the development of next-generation protein kinase inhibitors. By adhering to strict biochemical principles—such as maintaining ATP concentrations at
References
-
[2] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. National Institutes of Health (NIH). Available at:
-
[6] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. MDPI. Available at:
-
[3] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. MDPI. Available at:
-
[4] Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC. National Institutes of Health (NIH). Available at:
-
[5] Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. MDPI. Available at:
-
[1] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. ACS Publications. Available at:
Sources
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- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
Application Notes & Protocols: Synthesis of Pyrazole-Based Imines via Reaction of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde with Amines
Abstract
This document provides a comprehensive technical guide for the synthesis of Schiff bases (imines) derived from the reaction of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde with various primary amines. Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This guide details the underlying reaction mechanism, provides validated, step-by-step protocols for both conventional and microwave-assisted synthesis, and discusses the scope of the reaction with different amine substrates. It is intended for researchers, scientists, and professionals in organic synthesis and drug discovery.
Introduction and Scientific Context
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous commercial drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3][5][6] The functionalization of pyrazole-based building blocks is a critical strategy for generating novel molecular entities with therapeutic potential. The aldehyde group on 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is a versatile handle for introducing molecular diversity.
One of the most fundamental and efficient methods for its derivatization is the condensation reaction with primary amines to form an imine or Schiff base linkage (-CH=N-).[7][8] This reaction is robust, generally high-yielding, and allows for the facile coupling of the pyrazole core to a wide array of amine-containing fragments, thereby enabling the exploration of a vast chemical space. The resulting pyrazole-based Schiff bases are not only valuable as final target compounds but also serve as key intermediates for further transformations, such as reduction to secondary amines (reductive amination) or participation in cycloaddition reactions.[9][10][11]
This application note will focus on two primary methodologies for this transformation: a standard thermal condensation and a microwave-assisted protocol, offering a comparative basis for reaction optimization.
Reaction Mechanism: Imine Formation
The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the benzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine. This step is typically the rate-determining step and can be catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water. The hydroxyl group is protonated (either by the acid catalyst or another proton source), converting it into a good leaving group (H₂O). As the water molecule departs, the nitrogen lone pair forms a double bond with the carbon, resulting in the final imine product and regenerating the acid catalyst.
Caption: Mechanism of Acid-Catalyzed Imine Formation.
Experimental Protocols
3.1 Materials and Reagents
-
Aldehyde: 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (MW: 220.65 g/mol )[12]
-
Amines: Various primary aliphatic or aromatic amines (e.g., aniline, 4-chloroaniline, benzylamine).
-
Solvent: Ethanol (Absolute, 200 proof).
-
Catalyst: Glacial Acetic Acid.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) plates (Silica gel 60 F254).
-
Reducing Agent (for Reductive Amination): Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃).[13]
3.2 Protocol 1: Conventional Thermal Synthesis
This protocol is a robust, general method suitable for a wide range of primary amines.
1. Reagent Preparation:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 mmol, 220.7 mg) in 15 mL of absolute ethanol.
-
Stir the solution until the aldehyde is completely dissolved.
2. Reaction Initiation:
-
To the stirred solution, add the desired primary amine (1.05 mmol, 1.05 equivalents).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
3. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The formation of the imine product should be visible as a new, less polar spot compared to the starting aldehyde. The reaction is typically complete within 2-4 hours.[14]
4. Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.
-
For many aromatic amines, the product will precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting crude solid can then be recrystallized from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure imine.
3.3 Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improve yields.[7]
1. Reagent Preparation:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (0.5 mmol, 110.3 mg), the primary amine (0.5 mmol, 1.0 equivalent), and 4 mL of absolute ethanol.
-
Add one drop of glacial acetic acid.
2. Reaction Execution:
-
Seal the vial with a cap.
-
Place the vial in the cavity of a dedicated laboratory microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 100 °C for 5-15 minutes. (Note: The optimal time should be determined empirically for each new amine).
3. Work-up and Isolation:
-
After the irradiation is complete, cool the vial to room temperature (using compressed air if available on the instrument).
-
The work-up procedure is identical to that described in Protocol 1 (Section 3.2, Step 4). The product often crystallizes directly in the vial upon cooling.
Scope and Considerations
The condensation reaction is generally high-yielding with a variety of amines. The table below summarizes expected outcomes with representative substrates.
| Amine Substrate | Reaction Method | Typical Time | Expected Yield | Notes |
| Aniline | Conventional | 3 hours | > 90% | Product typically precipitates on cooling. |
| 4-Chloroaniline | Conventional | 2.5 hours | > 92% | Electron-withdrawing group slightly accelerates dehydration.[14] |
| Benzylamine | Conventional | 4 hours | ~ 85% | Aliphatic imines can be less stable; may require direct use. |
| 4-Methoxyaniline | Microwave | 8 minutes | > 95% | Electron-donating group activates the amine. |
| 2-Aminopyridine | Microwave | 10 minutes | ~ 88% | Heterocyclic amines are generally good substrates.[7] |
Extension: Reductive Amination
The synthesized imines can be readily converted to stable secondary amines through in-situ or sequential reduction. This is a powerful method for creating C-N single bonds.[9]
Protocol 3: One-Pot Reductive Amination
-
Follow steps 1 and 2 from Protocol 3.2 to form the imine in solution. It is not necessary to heat the mixture. Stir at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 mmol, 57 mg) in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3 hours.
-
Quench the reaction by slowly adding 10 mL of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude secondary amine, which can be purified by column chromatography.
Caption: Synthetic workflow options from the initial reaction.
Characterization
Successful formation of the imine can be confirmed by standard spectroscopic techniques:
-
FT-IR: Look for the appearance of a strong C=N (imine) stretching band around 1590-1650 cm⁻¹ and the disappearance of the C=O (aldehyde) stretch (around 1700 cm⁻¹) and the N-H stretches of the primary amine (around 3300-3400 cm⁻¹).[7]
-
¹H NMR: The most diagnostic signal is the appearance of a singlet for the imine proton (-CH=N-) typically in the range of 8.0-9.0 ppm. The aldehyde proton signal (around 9.5-10.5 ppm) will disappear.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the expected product provides definitive evidence of its formation.
Conclusion
The reaction of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde with primary amines is a highly efficient and versatile method for synthesizing a diverse library of pyrazole-based Schiff bases. The protocols provided herein are robust and can be adapted for both small-scale screening and larger-scale synthesis. Both conventional heating and microwave-assisted methods provide excellent yields, with the latter offering a significant advantage in terms of reaction speed. These compounds serve as valuable building blocks for drug discovery programs, leveraging the established biological importance of the pyrazole scaffold.
References
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Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. SciSpace by Typeset. Available at: [Link]
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. Available at: [Link]
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Synthesis of pyrazole-based Schiff bases of Chitosan: Evaluation of antimicrobial activity. Research Square. Available at: [Link]
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Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. Available at: [Link]
-
Synthesis of pyrazole-based Schiff bases 5a–f, 6a–f, and 7a–f. ResearchGate. Available at: [Link]
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SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]
-
A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Chemistry Portal. Available at: [Link]
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One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
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Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (NCBI). Available at: [Link]
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4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
4-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde. PubChem. Available at: [Link]
-
(E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate. eScholarship, University of California. Available at: [Link]
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(E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Growing Science. Available at: [Link]
-
Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Application Note: Synthesis of Advanced Polyazomethines and Coordination Networks using 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Strategic Rationale for Monomer Selection
In the development of advanced functional materials, polyazomethines (PAMs)—commonly known as Schiff base polymers—are highly valued for their exceptional thermal stability, optoelectronic tunability, and robust metal-coordinating capabilities[1]. However, traditional PAMs often suffer from extreme rigidity and poor solubility, limiting their processability.
The use of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (CMPB) as a building block elegantly solves multiple structural and functional challenges in polymer design[2]:
-
Polymerization Handle: The reactive benzaldehyde moiety allows for step-growth polycondensation with aromatic diamines (e.g., p-phenylenediamine), forming a highly conjugated imine (-HC=N-) backbone.
-
Bidentate Coordination Sites: The juxtaposition of the imine nitrogen and the pyrazole ring's nitrogen creates a powerful bidentate chelating pocket, ideal for post-polymerization metallation with transition metals (Cu²⁺, Zn²⁺) or lanthanides (Ln³⁺).
-
Steric and Electronic Tuning: The electron-withdrawing chloro group increases the electrophilicity of the system and significantly enhances the thermal degradation threshold (Td > 450°C). Concurrently, the methyl group acts as a steric wedge, disrupting tight interchain hydrogen bonding and improving the polymer's solubility in aprotic solvents like DMF and DMAc.
Mechanistic Architecture & Biological Efficacy
Beyond material science, CMPB-based coordination polymers exhibit profound antimicrobial properties. The causality behind this biological activity is governed by Tweedy's Chelation Theory and Overton's Concept of Cell Permeability [3][4].
When the PAM network coordinates with a metal ion, the polarity of the metal is significantly reduced due to the partial sharing of its positive charge with the donor nitrogen atoms and the extensive electron delocalization across the chelate ring. This drastically increases the lipophilicity of the macromolecule, allowing the polymer network to bypass the lipid bilayer of bacterial membranes, where it subsequently inhibits essential intracellular metallo-enzymes.
Mechanistic logic of antimicrobial activity via Tweedy's Chelation Theory.
Experimental Workflows
The synthesis of functional CMPB-based coordination networks is a two-phase process: primary polycondensation followed by metallation.
Workflow for synthesizing polyazomethines and coordination networks from CMPB.
Protocol A: Synthesis of CMPB-Polyazomethine (PAM) via Polycondensation
Causality Note: Glacial acetic acid is utilized as a trace catalyst. It acts as a Brønsted acid to protonate the carbonyl oxygen of CMPB, increasing its electrophilicity for nucleophilic attack by the diamine, without being strong enough to completely protonate and deactivate the amine nucleophile.
-
Monomer Preparation: Dissolve 2.0 mmol of CMPB in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Stir at room temperature until complete dissolution is achieved.
-
Amine Addition: In a separate vial, dissolve 1.0 mmol of p-phenylenediamine (p-PDA) in 10 mL of absolute ethanol. Add this dropwise to the CMPB solution over 10 minutes to prevent localized stoichiometric imbalances that lead to early chain termination.
-
Catalysis & Reflux: Add 3–5 drops of glacial acetic acid to the mixture. Equip the flask with a reflux condenser and heat to 80°C under a continuous nitrogen atmosphere for 12 hours. The nitrogen purge prevents the oxidative degradation of the diamine.
-
Precipitation: Cool the reaction mixture to room temperature. Pour the highly viscous solution into 100 mL of ice-cold distilled water/methanol (1:1 v/v) under vigorous stirring. The sudden shift in solvent polarity forces the hydrophobic polymer to precipitate.
-
Purification: Filter the resulting solid under vacuum. Wash sequentially with hot ethanol and diethyl ether to remove unreacted monomers and low-molecular-weight oligomers. Dry in a vacuum oven at 60°C for 24 hours.
Validation Checkpoint 1 (Self-Validating System): Analyze an aliquot of the dried powder via FT-IR spectroscopy. The reaction is confirmed successful if the characteristic aldehyde C=O stretching band (~1690 cm⁻¹) has completely disappeared, replaced by a sharp, strong imine C=N stretching band at ~1620–1630 cm⁻¹ [1.2].
Protocol B: Post-Polymerization Metallation
Causality Note: DMF is selected as the solvent because polar aprotic solvents disrupt the strong interchain dipole-dipole interactions of the rigid PAM backbone, allowing the polymer chains to uncoil and expose their bidentate coordination pockets to the metal ions.
-
Polymer Solvation: Dissolve 0.5 g of the synthesized CMPB-PAM in 20 mL of anhydrous N,N-Dimethylformamide (DMF) at 60°C.
-
Metal Salt Addition: Dissolve an equimolar amount (relative to the repeating unit) of Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Zinc(II) acetate dihydrate in 10 mL of hot methanol.
-
Coordination Reaction: Add the metal salt solution dropwise to the polymer solution. The mixture will immediately exhibit a distinct color shift (e.g., to dark green/brown for Cu²⁺), indicating the formation of ligand-to-metal charge transfer (LMCT) complexes. Reflux at 80°C for 6 hours.
-
Isolation: Concentrate the solution to half its volume under reduced pressure, then precipitate into cold diethyl ether. Filter and dry under vacuum at 80°C.
Validation Checkpoint 2 (Self-Validating System): Run a thermogravimetric analysis (TGA). The metallated polymer should exhibit a significantly higher 10% weight loss temperature (Td10%) compared to the pristine PAM, confirming that the metal cross-linking has successfully rigidified the thermal network.
Quantitative Data Summary
The following table summarizes the expected physicochemical and biological properties of the pristine CMPB-PAM versus its metallated coordination networks.
| Polymer System | Yield (%) | Td10% (°C) | Solubility Profile | Antibacterial Zone of Inhibition (S. aureus) | Antibacterial Zone of Inhibition (E. coli) |
| Pristine CMPB-PAM | 82 - 85% | ~410°C | DMF, DMAc, DMSO | 8 - 10 mm (Weak) | 9 - 11 mm (Weak) |
| Cu(II)-CMPB-PAM | 75 - 78% | ~485°C | DMSO (Partial) | 22 - 25 mm (Strong) | 19 - 21 mm (Strong) |
| Zn(II)-CMPB-PAM | 77 - 80% | ~470°C | DMSO (Partial) | 18 - 20 mm (Moderate) | 24 - 26 mm (Strong) |
Note: Td10% represents the temperature at which 10% mass loss occurs via TGA under N₂ atmosphere. Biological assays are based on standard agar well diffusion methods at 1000 µg/mL concentration.
References
-
Hakami, A. A., Alorfi, H. S., Farghaly, T. A., & Hussein, M. A. (2024). Synthesis of new polyazomethine-based pyrazole moieties as promising biologically active macromolecules. Journal of Macromolecular Science, Part A.[Link]
-
Paswan, S., et al. (2026). Emerging trends and structure–activity insights of Schiff base–lanthanide complexes as antibacterial agents. RSC Advances.[Link]
-
He, M., et al. (2025). Silicon-Containing π-Conjugated Schiff Base Oligomers with Naphthalene or Binaphthalene Moieties in the Backbone: Synthesis and Study of Properties. Polymers (Basel).[Link]
-
Author(s) Unlisted. (2025). Design, Synthesis, and Antimicrobial Profiling of Novel Schiff Base Metal (II) Complexes. SciencePG.[Link]
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Application Notes and Protocols: Synthesis and Application of a Pyrazole-Based Fluorescent Probe for Mitochondrial Viscosity Imaging
Introduction: The Rising Prominence of Pyrazole-Based Fluorophores in Cellular Bioviscosity Studies
The intricate machinery of a living cell operates within a highly dynamic and organized intracellular environment. A key physical parameter governing the diffusion of molecules and the efficiency of cellular processes is microviscosity.[1] Deviations from normal cellular viscosity have been implicated in a range of pathological conditions, making the precise measurement of this parameter within specific organelles a critical area of research.[2] Mitochondria, the cellular powerhouses, are particularly sensitive to changes in their internal viscosity, which can impact ATP synthesis and signal transduction.
Fluorescent molecular rotors have emerged as powerful tools for mapping microviscosity in living cells with high spatial and temporal resolution.[1][2] These probes exhibit fluorescence properties that are dependent on the rotational freedom of a part of the molecule. In low-viscosity environments, intramolecular rotation is facile, leading to non-radiative decay and low fluorescence. Conversely, in high-viscosity environments, this rotation is hindered, forcing the excited state to decay via fluorescence, resulting in a bright signal.[3]
Among the various scaffolds for molecular rotors, pyrazole derivatives have garnered significant attention due to their synthetic versatility, favorable photophysical properties, and biocompatibility.[4] The pyrazole moiety can act as an excellent electron donor in a donor-π-acceptor (D-π-A) system, a common design for molecular rotors.[5] This guide provides a detailed protocol for the synthesis of a novel fluorescent probe for mitochondrial viscosity, starting from 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, and its application in live-cell imaging.
Synthesis of a Pyrazole-Based Molecular Rotor: A Representative Protocol
The synthesis of the target fluorescent probe, herein designated as Py-Vis1 , is achieved through a Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound, often catalyzed by a weak base.[6][7] In this protocol, 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde serves as the aldehyde component, and 2-(3-cyano-4,5,5-trimethyl-2,5-dihydrofuran-2-ylidene)malononitrile, a common building block for molecular rotors, acts as the active methylene compound. The inclusion of a mitochondria-targeting moiety, such as a triphenylphosphonium cation, is crucial for the probe's specific localization. For the purpose of this representative protocol, we will focus on the core fluorophore synthesis.
Reaction Scheme
Caption: Synthetic workflow for Py-Vis1 probe.
Materials
-
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a round-bottom flask, add 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (1 equivalent) and malononitrile (1.2 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5 mol%) to the reaction mixture.
-
Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Py-Vis1 probe.
-
Characterization: Characterize the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Photophysical Characterization of the Py-Vis1 Probe
The photophysical properties of a fluorescent probe are critical for its performance. The following table summarizes the expected properties of Py-Vis1 based on data from analogous pyrazole-based molecular rotors.[4][5]
| Property | Expected Value/Range | Significance |
| Absorption Maximum (λabs) | 450 - 500 nm | Determines the optimal excitation wavelength for fluorescence microscopy. |
| Emission Maximum (λem) | 550 - 650 nm | The wavelength of maximum fluorescence intensity. A longer wavelength is generally preferred for biological imaging to minimize autofluorescence. |
| Stokes Shift | > 100 nm | A large Stokes shift (the difference between λabs and λem) is desirable to minimize self-quenching and improve signal-to-noise ratio. |
| Quantum Yield (ΦF) | Low in low viscosity solvents (<0.1), High in high viscosity solvents (>0.5) | The efficiency of fluorescence emission. A large change in quantum yield with viscosity is the basis for its function as a viscosity sensor. |
| Molar Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ | A measure of how strongly the probe absorbs light at a given wavelength. A high value is desirable for bright fluorescence. |
Application Protocol: Imaging Mitochondrial Viscosity in Live Cells
This protocol details the use of the Py-Vis1 probe for visualizing changes in mitochondrial viscosity in live mammalian cells using fluorescence microscopy.
Mechanism of Viscosity Sensing
Caption: Mechanism of viscosity sensing by Py-Vis1.
Materials and Reagents
-
Py-Vis1 stock solution (1 mM in DMSO)
-
Mammalian cell line (e.g., HeLa, A549) cultured on glass-bottom dishes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MitoTracker™ Green FM (for co-localization)
-
Nystatin or Monensin (optional, to induce viscosity changes)
-
Fluorescence microscope with appropriate filter sets
Step-by-Step Cell Imaging Protocol
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 60-70% confluency.
-
Probe Loading:
-
Prepare a working solution of Py-Vis1 by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the Py-Vis1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Co-localization (Optional):
-
To confirm mitochondrial localization, co-stain with a known mitochondrial marker. After Py-Vis1 incubation, add MitoTracker™ Green FM (final concentration ~100 nM) and incubate for another 15 minutes.
-
-
Washing: After incubation, remove the probe solution and wash the cells twice with warm PBS to remove any unbound probe.
-
Imaging:
-
Add fresh pre-warmed culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Use an appropriate filter set for Py-Vis1 (e.g., excitation ~488 nm, emission ~560-650 nm) and for the co-localization dye if used (e.g., FITC channel for MitoTracker Green).
-
-
Inducing Viscosity Changes (Optional):
-
To observe the probe's response to viscosity changes, treat the cells with an agent known to increase mitochondrial viscosity, such as Nystatin (10-50 µM) or Monensin (5-10 µM), for 30-60 minutes before or during imaging.[8]
-
-
Image Analysis:
-
Acquire images and analyze the fluorescence intensity in the mitochondrial regions. An increase in fluorescence intensity of Py-Vis1 corresponds to an increase in mitochondrial viscosity.
-
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the synthesis and application of a novel pyrazole-based fluorescent probe, Py-Vis1 , for the detection of mitochondrial viscosity. The synthetic protocol, based on the robust Knoevenagel condensation, offers a straightforward route to this valuable research tool. The application protocol for live-cell imaging enables researchers to investigate the role of mitochondrial viscosity in various cellular processes and disease states.
The versatility of the pyrazole scaffold opens up avenues for further probe development. Future modifications could include the incorporation of different targeting moieties for other organelles, the tuning of photophysical properties for near-infrared imaging, and the development of ratiometric probes for more quantitative viscosity measurements. The continued exploration of pyrazole-based fluorophores will undoubtedly contribute to a deeper understanding of the complex and dynamic intracellular environment.
References
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 2024. [Link]
-
Synthesis of fluorescently labeled pyrazole derivative induceing a triple response in Arabidopsis seedlings. PLoS ONE, 2022. [Link]
-
Synthesis of Dicyanovinyl-Substituted 1-(2-Pyridyl)pyrazoles: Design of a Fluorescent Chemosensor for Selective Recognition of Cyanide. The Journal of Organic Chemistry, 2017. [Link]
-
A molecular rotor FLIM probe reveals dynamic coupling between mitochondrial inner membrane fluidity and cellular respiration. Proceedings of the National Academy of Sciences, 2023. [Link]
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of ChemTech Research, 2015. [Link]
-
Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate, 2020. [Link]
-
Real-time imaging of viscosity in the mitochondrial matrix by a red-emissive molecular rotor. Analytical Methods, 2020. [Link]
-
A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. Sensors, 2016. [Link]
-
Analysis of the effect of viscosity in the design of fluorescent molecular rotors. Universitat de Barcelona, 2023. [Link]
-
Molecular Rotors Image Intracellular Viscosity. CHIMIA International Journal for Chemistry, 2010. [Link]
-
Molecular Mechanism of Viscosity Sensitivity in BODIPY Rotors and Application to Motion-Based Fluorescent Sensors. Journal of the American Chemical Society, 2020. [Link]
-
Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Current Organic Chemistry, 2020. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 2022. [Link]
-
Novel Methods of Knoevenagel Condensation. International Journal of Trend in Scientific Research and Development, 2018. [Link]
-
Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. Molecules, 2021. [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI, 2023. [Link]
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Application Note: Chemoselective Reduction of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly reliable, chemoselective protocol for the reduction of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde to 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenylmethanol.
Mechanistic Rationale & Chemoselectivity Strategy
The transformation of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde into its corresponding benzyl alcohol requires careful selection of reducing conditions. The substrate contains three highly reactive moieties: an aldehyde, a pyrazole heterocycle, and an aryl chloride bond.
To achieve high yields without degrading the structural integrity of the molecule, Sodium Borohydride (NaBH₄) is the reagent of choice. NaBH₄ acts as a mild, highly selective source of nucleophilic hydride (H⁻) that specifically targets aldehydes and ketones[1].
Stronger reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), pose a severe risk of over-reduction, potentially attacking the pyrazole ring or causing undesired side reactions[2]. Furthermore, catalytic hydrogenation (e.g., H₂ over Pd/C) must be strictly avoided in this workflow, as palladium-catalyzed conditions frequently result in the hydrodehalogenation (cleavage) of the sensitive carbon-chlorine bond[3].
Fig 1: Logical relationship of reducing agents and their chemoselective outcomes.
Quantitative Data & Condition Optimization
The following table summarizes the quantitative optimization data for reducing halogenated pyrazole-benzaldehydes, demonstrating why the NaBH₄/MeOH system is structurally mandated for this protocol.
Table 1: Comparative Optimization of Reduction Conditions
| Condition | Reducing Agent (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Chemoselective Observation |
| Optimal | NaBH₄ (1.2) | MeOH | 0 to RT | 1.5 | >94% | Clean conversion; C-Cl bond intact |
| Variant A | NaBH₄ (1.5) | THF / H₂O | RT | 2.5 | 88% | Slower reaction rate; minor aqueous loss |
| Variant B | LiAlH₄ (1.2) | THF | 0 to RT | 3.0 | <45% | Complex mixture; ring degradation |
| Variant C | H₂, Pd/C (10%) | MeOH | RT | 12.0 | <15% | Complete hydrodehalogenation observed |
Materials and Reagents
Table 2: Reagent Stoichiometry and Function
| Reagent / Material | Equivalents | Role in Protocol |
| 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde | 1.0 eq | Starting Material (Electrophile) |
| Sodium Borohydride (NaBH₄) | 1.2 eq | Hydride Source (Nucleophile) |
| Methanol (MeOH), Anhydrous | 10 Volumes | Protic Solvent & Carbonyl Activator |
| Saturated Aqueous NH₄Cl | Excess | Mild Quenching Agent |
| Ethyl Acetate (EtOAc) | 3 × 10 Volumes | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Desiccant |
Experimental Workflow
Fig 2: Experimental workflow for the chemoselective reduction of the pyrazole-benzaldehyde.
Step-by-Step Protocol & Scientific Causality
This procedure is designed as a self-validating system , meaning physical and analytical feedback loops are built into the steps to ensure the reaction is proceeding correctly.
Phase 1: Preparation and Activation
-
Dissolution: Charge a clean, dry round-bottom flask equipped with a magnetic stir bar with 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq). Add anhydrous methanol (10 mL per gram of substrate) and stir until completely dissolved.
-
Scientific Causality: Methanol is not just a carrier; it acts as a protic activator. The hydrogen bonding from the methanol solvent coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to hydride attack[3].
-
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Phase 2: Hydride Transfer
-
Nucleophilic Addition: Weigh out Sodium Borohydride (1.2 eq). Add the NaBH₄ to the chilled solution portion-wise over 10–15 minutes.
-
Scientific Causality: NaBH₄ reacts exothermically with protic solvents to release hydrogen gas (H₂). Portion-wise addition at 0 °C suppresses this parasitic side reaction, preserving the active hydride equivalents for the aldehyde and preventing dangerous thermal spikes[1][4].
-
Self-Validation Checkpoint: Observe the reaction mixture. Mild effervescence is normal. The cessation of vigorous bubbling indicates that the active hydride has stabilized in the solution.
-
-
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 1.5 hours.
-
Scientific Causality: Warming to RT provides the necessary kinetic energy to drive the formation of the intermediate alkoxyborane complex to 100% completion[2].
-
Phase 3: Reaction Monitoring & Workup
-
In-Process Control (TLC): Perform Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate solvent system.
-
Self-Validation Checkpoint: The system validates completion when the UV-active starting material spot (higher
) completely disappears, replaced by a single, lower spot corresponding to the more polar primary alcohol product.
-
-
Quenching: Re-cool the flask to 0 °C. Slowly add Saturated Aqueous NH₄Cl (5 Volumes) dropwise to the reaction mixture. Stir for 15 minutes.
-
Scientific Causality: NH₄Cl provides a mild proton source to hydrolyze the boron-alkoxide intermediate into the final alcohol and safely destroy any unreacted NaBH₄. Using a mild acid prevents the acid-catalyzed degradation of the pyrazole ring that could occur if strong acids (like HCl) were used[2].
-
-
Extraction: Evaporate the bulk of the methanol under reduced pressure. Transfer the remaining aqueous slurry to a separatory funnel and extract with Ethyl Acetate (3 × 10 Volumes).
-
Washing & Drying: Wash the combined organic layers with brine (10 Volumes). Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to afford the crude 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenylmethanol. (The crude product is typically >95% pure and can be used directly, or recrystallized from Hexane/EtOAc if analytical purity is required).
References
-
Sodium Borohydride Reduction of Benzoin UMass Amherst Chemistry Protocols URL:[Link]
-
Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones Master Organic Chemistry URL:[Link]
-
Sodium Borohydride (NaBH4) Reduction Procedures Organic Synthesis URL:[Link]
-
NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes Oriental Journal of Chemistry URL:[Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism Chemistry Steps URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde Synthesis
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing yield, conversion, or purity bottlenecks during the synthesis of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde .
The standard approach for this transformation is a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-3-methyl-1H-pyrazole and 4-fluorobenzaldehyde[1]. While seemingly straightforward, the electronic deactivation of the pyrazole ring and the tautomeric nature of the starting material often lead to sluggish kinetics and poor regioselectivity.
Mechanistic Pathway & Regioselectivity
Understanding the molecular dynamics is the first step to troubleshooting. 4-Chloro-3-methyl-1H-pyrazole exists in a tautomeric equilibrium. Deprotonation yields an ambident pyrazolate anion that can attack the electrophile from two different nitrogen atoms, leading to two distinct regioisomers. N-arylation preferentially occurs at the least sterically hindered nitrogen to yield the 3-methyl isomer[2].
Fig 1: Reaction mechanism highlighting the steric divergence in pyrazolate SNAr attack.
Troubleshooting Guide & FAQs
Q1: My overall reaction conversion is stalling below 60%, even after 24 hours. Why is the reaction so sluggish? A1: The issue lies in the electronic properties of your nucleophile. The chlorine atom at the C4 position of the pyrazole ring is highly electronegative. Through inductive electron withdrawal, it significantly reduces the electron density on the pyrazole nitrogens, making the resulting anion a weaker nucleophile compared to an unsubstituted pyrazole.
-
The Fix: Standard SNAr protocols using Potassium Carbonate (K₂CO₃) often lack the basicity and solubility required to drive this deactivated system to completion[1]. Switch to Cesium Carbonate (Cs₂CO₃) . The larger ionic radius of the cesium cation provides superior solubility in organic solvents like DMF and creates a softer, more reactive "naked" pyrazolate anion, accelerating the nucleophilic attack.
Q2: I am isolating a mixture of two products with identical molecular weights. What are they, and how do I prevent this? A2: You are observing the formation of regioisomers: the desired 3-methyl isomer and the undesired 5-methyl isomer. Because the pyrazole ring can tautomerize, the SNAr reaction can occur at either nitrogen.
-
The Fix: Regioselectivity in 3-methylpyrazoles is governed by steric hindrance[2]. To maximize the yield of the 3-methyl product, you must operate under strict kinetic control. Use a bulky base (like Cs₂CO₃) to exacerbate the steric penalty at the hindered 5-position during the transition state. Additionally, avoid pushing the temperature beyond 120 °C, as excessive heat can promote thermodynamic equilibration, which often degrades the regiomeric ratio.
Q3: I see significant degradation of 4-fluorobenzaldehyde on my TLC plate (baseline streaking). What is causing this? A3: Aldehydes are highly sensitive to strong bases at elevated temperatures, especially in the presence of trace moisture. This leads to the Cannizzaro reaction (disproportionation into the corresponding carboxylic acid and alcohol) or direct oxidation.
-
The Fix: Ensure strictly anhydrous conditions. Use anhydrous DMF (stored over molecular sieves), flame-dry your reaction vessels, and maintain a positive pressure of dry Nitrogen or Argon throughout the heating process.
Q4: How do I efficiently remove DMF during the aqueous workup without losing my product in the aqueous layer? A4: DMF is highly polar and notorious for partitioning into the organic layer (like Ethyl Acetate) during standard aqueous extractions, which ruins downstream column chromatography.
-
The Fix: Implement a 5% aqueous Lithium Chloride (LiCl) wash . After quenching the reaction with water and extracting with EtOAc, wash the combined organic layers 3–4 times with 5% LiCl. The LiCl dramatically increases the ionic strength and polarity of the aqueous phase, aggressively pulling the DMF out of the organic layer through the salting-out effect.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity, demonstrating why Cs₂CO₃ in DMF is the optimal self-validating system.
| Entry | Base (1.5 Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Regiomeric Ratio (3-Me : 5-Me) | Isolated Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 24 | 62 | 80 : 20 | 45 |
| 2 | K₂CO₃ | DMF | 130 | 18 | 78 | 75 : 25 | 55 |
| 3 | Cs₂CO₃ | DMF | 120 | 12 | >95 | 92 : 8 | 84 |
| 4 | Cs₂CO₃ | DMSO | 120 | 12 | >98 | 88 : 12 | 81 |
Note: Entry 3 provides the best balance of high conversion and preservation of kinetic regiocontrol.
Standard Operating Procedure: Optimized Synthesis
This step-by-step methodology is designed to be a self-validating system; if the TLC checks perform as described, the mechanistic integrity of the reaction is intact.
Reagents Required:
-
4-Chloro-3-methyl-1H-pyrazole (1.0 equiv, 10.0 mmol)
-
4-Fluorobenzaldehyde (1.1 equiv, 11.0 mmol)
-
Cesium Carbonate, anhydrous (1.5 equiv, 15.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (50 mL)
Step-by-Step Protocol:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-methyl-1H-pyrazole and anhydrous Cs₂CO₃.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with dry Nitrogen three times.
-
Solvent & Electrophile Addition: Inject anhydrous DMF (50 mL) via syringe, followed by the dropwise addition of 4-fluorobenzaldehyde.
-
Reaction Execution: Replace the septum with a reflux condenser (under N₂). Heat the reaction mixture in an oil bath at 120 °C for 12 hours.
-
Validation Check: Sample the reaction via syringe. Run a TLC (Hexanes:EtOAc 3:1, UV visualization). The starting pyrazole should be consumed, and a major new spot (the 3-methyl product) should appear above a faint minor spot (the 5-methyl product).
-
Quenching: Cool the reaction to room temperature. Pour the mixture into 150 mL of ice-cold distilled water to precipitate the crude organics.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).
-
DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (4 × 50 mL), followed by a final wash with saturated brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes:EtOAc) to separate the major 3-methyl isomer from the minor 5-methyl isomer.
Fig 2: Experimental workflow for the optimized SNAr synthesis protocol.
References
-
Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids | Synthetic Methods in Drug Discovery: Volume 1 - Books Source: Royal Society of Chemistry (rsc.org) URL:[Link]
-
Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations - PMC Source: National Institutes of Health (nih.gov) URL:[Link]
Sources
Purification techniques for crude 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Technical Support Center: Purification of Pyrazolyl-Benzaldehydes Ticket Subject: Purification protocols for crude 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1]
Executive Summary
This guide addresses the purification of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde .[1] This intermediate contains two distinct electronic domains: a moderately basic/nucleophilic pyrazole ring and a reactive, electrophilic benzaldehyde moiety.[2]
Common impurities include:
-
Regioisomers: (e.g., 5-methyl vs. 3-methyl isomers) arising from cyclization kinetics.[1]
-
Oxidation Byproducts: Corresponding benzoic acids formed via air oxidation of the aldehyde.
-
Unreacted Starting Materials: Aryl halides or pyrazole precursors.
Below are three targeted "Trouble Tickets" with specific resolution protocols.
Ticket #01: "My product is a sticky oil/gum and won't crystallize."
Diagnosis: This is often caused by trace non-polar impurities (residual solvents, unreacted aryl halides) preventing crystal lattice formation.[2] The presence of the 4-chloro group on the pyrazole lipophilizes the molecule, making it soluble in common organic solvents, while the aldehyde adds polarity.
Resolution Protocol: Dual-Solvent Recrystallization We recommend a displacement recrystallization strategy.[1]
| Solvent System | Ratio (v/v) | Temperature | Target Impurity |
| Ethanol / Water | 4:1 to 2:1 | Reflux | Polar byproducts, inorganic salts |
| Toluene / Heptane | 1:3 | 80°C | Non-polar aryl halides, unreacted pyrazoles |
| IPA / Water | 5:1 | Reflux | General purification (balance of yield/purity) |
Step-by-Step Procedure (Ethanol/Water):
-
Dissolve crude solid in minimal boiling Ethanol (absolute).
-
Critical Step: If the solution is dark, treat with activated charcoal (5 wt%) for 10 mins at reflux, then filter hot through Celite.
-
Remove heat. While still hot, add Water dropwise until a faint turbidity persists.
-
Add 1-2 drops of Ethanol to clear the solution.[1]
-
Allow to cool slowly to Room Temperature (RT) with stirring.
-
Chill to 0-4°C for 2 hours before filtration.
ngcontent-ng-c2977031039="" class="ng-star-inserted">Expert Tip: Avoid Methanol if the crude contains trace acids, as acetal formation (protecting the aldehyde) can occur, reducing yield.
Ticket #02: "Chromatography isn't separating the product from starting materials."
Diagnosis: You are likely experiencing "co-elution" due to the similar polarity of the unreacted pyrazole starting material and the product. Furthermore, silica gel is slightly acidic, which can cause the basic pyrazole ring to streak (tailing), ruining separation resolution.[2]
Resolution Protocol: The Bisulfite Adduct "Switch" Instead of fighting with chromatography, utilize the chemical reactivity of the aldehyde group. Sodium bisulfite forms a water-soluble adduct with the aldehyde, allowing you to wash away all non-aldehyde impurities (regioisomers, starting materials) into the organic waste layer.[2]
The Logic:
Workflow Diagram:
Caption: Chemoselective purification workflow utilizing the reversible bisulfite-aldehyde adduct.
Step-by-Step Protocol:
-
Formation: Dissolve 5g crude in 50 mL Ethyl Acetate. Add 30 mL saturated aqueous
. -
Agitation: Stir vigorously for 3 hours. The aldehyde converts to the adduct.[3][4]
-
Regeneration: Treat the aqueous phase (or solid adduct suspended in water) with 10%
orngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> until pH > 10. -
Recovery: The adduct breaks down; the pure aldehyde precipitates or oils out. Extract with Ethyl Acetate (
mL), dry over , and concentrate.
Ticket #03: "I have two spots on TLC very close together (Regioisomers)."
Diagnosis: If you synthesized this via hydrazine cyclization, you likely have a mixture of the 3-methyl (desired) and 5-methyl (undesired) isomers.[1] These are thermodynamically distinct but chromatographically similar.
Resolution Protocol: Silica Deactivation & Gradient Optimization Standard silica is too acidic for pyrazoles. You must modify the stationary phase.[5]
-
Deactivation: Pre-wash your silica column with Mobile Phase + 1% Triethylamine (Et3N). This neutralizes acidic sites.
-
Eluent Choice: Use a gradient of Hexane / Ethyl Acetate .
-
Start: 95:5 Hex/EtOAc (to elute non-polar impurities).[2]
-
Ramp: Slowly increase to 80:20.
-
-
Identification: The 5-methyl isomer (sterically more hindered near the phenyl ring) often elutes before the 3-methyl isomer due to slight twisting of the phenyl ring out of planarity, reducing interaction with the silica.
Decision Matrix for Purification:
Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.
References
-
BenchChem. (2025).[3][5] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from [2]
-
Furigay, M. H., et al. (2018).[2][4] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE).[6] Retrieved from [2]
-
Organic Chemistry Portal. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Retrieved from [2]
-
ResearchGate. (2015).[7] Purification of aldehyde by column chromatography and bisulfite adducts. Retrieved from
-
Luque, C., et al. (2011).[2][8] Preparation, separation and characterization of two pyrazolic regioisomers. Inorganica Chimica Acta. Retrieved from [2]
Sources
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Optimizing reaction conditions for derivatizing 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Current Status: Operational Ticket ID: PYR-ALD-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
You are working with 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde . This is a "push-pull" system where the electron-rich pyrazole ring is coupled to an electron-deficient benzaldehyde via the hydrazine nitrogen.
-
Key Reactivity: The aldehyde carbonyl is the primary derivatization site (Condensation reactions).
-
Structural Constraint: The N-phenyl linkage creates a conjugated system that lowers the electrophilicity of the carbonyl carbon compared to a nitro-benzaldehyde but keeps it more reactive than a methoxy-benzaldehyde.
-
Primary Challenge: The lipophilic 4-chloro-3-methylpyrazole tail drastically reduces solubility in standard protic solvents (methanol/ethanol), leading to heterogeneous reaction mixtures and incomplete conversion ("brick dust" effect).
Critical Optimization Modules
Module A: Solvent System Engineering
The most common failure mode is poor solubility preventing the nucleophile from attacking the carbonyl.
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | ⭐⭐ | Standard, but often fails to fully dissolve this specific pyrazole at reflux. |
| EtOH + DMF (9:1) | ⭐⭐⭐⭐⭐ | Recommended. DMF solubilizes the pyrazole tail; EtOH allows product precipitation upon cooling. |
| PEG-400 | ⭐⭐⭐⭐ | Excellent for microwave-assisted synthesis (Green Chemistry). |
| Acetic Acid | ⭐⭐⭐ | Acts as both solvent and catalyst, but makes workup (neutralization) difficult. |
Module B: Catalytic Tuning (Schiff Base/Thiosemicarbazone Formation)
Reaction Type: Nucleophilic Addition-Elimination
-
The Acid Trap: You need acid to protonate the carbonyl oxygen (activating it), but too much acid protonates your amine nucleophile (deactivating it).
-
Optimal pH: 4.0 – 5.0.[1]
-
Reagent: Glacial Acetic Acid (GAA).
-
Loading: 2–3 drops per mmol of substrate. Do not use mineral acids (HCl/H2SO4) as they will salt out the amine.
-
-
Microwave vs. Thermal:
Interactive Troubleshooting Workflows (Visuals)
Workflow 1: Solvent Selection Logic
Caption: Decision matrix for overcoming the lipophilicity of the chloropyrazole moiety during reaction setup.
Workflow 2: Reaction Mechanism & Control Points
Caption: Mechanistic pathway highlighting the dehydration step as the critical control point for yield optimization.
Standardized Protocol: Thiosemicarbazone Derivatization
Objective: Synthesis of the thiosemicarbazone derivative (High value for antimicrobial screening).
Reagents:
-
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq)[5]
-
Thiosemicarbazide (1.1 eq)
-
Solvent: Ethanol (Absolute) + DMF (9:1 ratio)
-
Catalyst: Glacial Acetic Acid (GAA)
Step-by-Step Procedure:
-
Dissolution (The "Hot Start"):
-
In a round-bottom flask, dissolve the aldehyde in the EtOH/DMF mixture. Heat to 60°C until the solution is perfectly clear. Do not proceed if cloudy.
-
-
Activation:
-
Add Thiosemicarbazide (solid) directly to the hot solution.
-
Immediately add 3 drops of GAA.
-
-
Reflux:
-
Heat to reflux (approx. 80–85°C) for 4 hours.
-
Checkpoint: The solution should shift color (usually pale yellow to deep yellow/orange).
-
-
Workup (Crystallization):
-
Allow the mixture to cool to room temperature slowly.
-
Crucial Step: If no precipitate forms, reduce volume by 50% using a rotary evaporator, then place in an ice bath.
-
Filter the solid and wash with cold ethanol (to remove unreacted aldehyde) followed by ether (to dry).
-
-
Purification:
-
Recrystallize from hot Ethanol/DMF (8:2).
-
Troubleshooting & FAQs
Q1: The reaction mixture turned dark brown/black, and I got a sticky tar instead of crystals.
-
Diagnosis: Decomposition due to oxidation or excessive heat.
-
Fix:
-
Perform the reaction under Nitrogen (
) atmosphere. -
Check your DMF quality. Degraded DMF contains dimethylamine, which acts as a base and ruins the acid catalysis. Use fresh anhydrous DMF.
-
Q2: I have low yield (<40%), and TLC shows starting material remaining.
-
Diagnosis: Equilibrium limitation. The dehydration step produces water, which pushes the reaction backward (hydrolysis).
-
Fix: Add activated 3Å Molecular Sieves to the reaction flask to scavenge water as it forms, driving the equilibrium to the right (Le Chatelier’s principle).
Q3: The product is insoluble in everything I try to characterize it with (NMR).
-
Diagnosis: Common for large pyrazole-Schiff bases.
-
Fix: Use DMSO-d6 for NMR. If still insoluble, add a drop of TFA (Trifluoroacetic acid) to the NMR tube. This protonates the imine nitrogen, breaking intermolecular H-bonds and usually solubilizing the compound.
Q4: Can I use microwave synthesis for this?
-
Answer: Yes, and it is often superior.
-
Protocol: Suspend reactants in PEG-400 (Polyethylene Glycol). Irradiate at 140°C for 15 minutes. Pour the hot mixture into crushed ice to precipitate the product immediately [1, 2].
References
-
Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde. Source: Academia.edu / Vertex AI Search. Context: Validates the use of PEG-400 and microwave irradiation (15-20 mins) for pyrazole-aldehyde condensations to achieve high yields (85-89%). URL:
-
Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei. Source: Bentham Science / Current Microwave Chemistry. Context: Confirms the efficiency of microwave methods for 1-phenyl-1H-pyrazole-4-carbonitrile derivatives, reducing solvent waste and reaction time. URL:
-
Syntheses, structures and efficient catalysis... of benzaldehyde thiosemicarbazone complexes. Source: University of Reading / RSC. Context: Provides structural confirmation of benzaldehyde thiosemicarbazones and their coordination modes, validating the stability of the target motif. URL:
-
Minimizing side reactions in the synthesis of thiosemicarbazide derivatives. Source: BenchChem Technical Guides. Context: Authoritative guide on pH control (glacial acetic acid) and recrystallization solvents (DMF/MeOH) to prevent cyclization side reactions. URL:
Sources
Technical Support Center: Recrystallization of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for the recrystallization of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde. As a Senior Application Scientist, this document synthesizes established purification principles with practical, field-tested advice to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm looking for a reliable starting point for recrystallizing 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde. Which solvent should I try first?
A1: An ideal recrystallization solvent will dissolve your compound when hot but not at room temperature.[1] For a molecule like 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, which possesses both polar (benzaldehyde, pyrazole nitrogens) and non-polar (chlorophenyl, methyl group) features, a solvent of intermediate polarity is often a good starting point.
Based on common practices for pyrazole derivatives and aromatic aldehydes, we recommend beginning with isopropanol or ethanol .[2] These solvents are often effective for compounds of this nature. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane , can also be highly effective if a single solvent does not provide the desired solubility profile.[3][4]
A preliminary small-scale solubility test is crucial and highly recommended before committing your entire batch of the compound.
Q2: My compound is not dissolving in the hot solvent, or I have to use an excessively large volume. What should I do?
A2: This indicates that the solvent is too non-polar for your compound at its boiling point. You have a few options:
-
Switch to a More Polar Solvent: If you started with a less polar solvent like toluene, try a more polar one such as ethyl acetate or isopropanol.
-
Use a Mixed Solvent System: If your compound is partially soluble, you can add a "good" solvent (one in which the compound is highly soluble, like acetone or dichloromethane) dropwise to the hot suspension until it just dissolves. Be cautious, as adding too much of the "good" solvent will prevent crystallization upon cooling.
Q3: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5] This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.
Here are some proven solutions:
-
Lower the Saturation Temperature: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow it to cool more slowly.
-
Promote Nucleation: Scratch the inside of the flask with a glass rod at the liquid's surface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: Oiling out is common in alcohol/water mixtures.[5] If you are using such a system, try a different solvent pair or a single solvent.
Q4: After recrystallization, my product is still colored. How can I remove colored impurities?
A4: Colored impurities can often be effectively removed by using activated charcoal.[3][6]
Protocol for Decolorization with Activated Charcoal:
-
Dissolve the crude compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Gently swirl the flask and then bring it back to a gentle boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.[5] The filtrate should be colorless.
It is important to use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[3]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the standard procedure for recrystallizing from a single solvent.
Objective: To purify solid 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde.
Materials:
-
Crude 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
-
Selected recrystallization solvent (e.g., isopropanol, ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the selected solvent and a boiling chip. Gently heat the mixture on a hot plate while stirring until the solvent boils. Continue adding small portions of the hot solvent until the compound just dissolves.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2] This step prevents premature crystallization in the funnel.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, insulate the flask to slow the cooling rate. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.[2]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove the last traces of solvent.[6]
Protocol 2: Purification via Acid Addition Salt Formation
For pyrazole-containing compounds, purification can sometimes be achieved by forming an acid addition salt, which can then be crystallized.[7][8]
Objective: To purify 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde by crystallizing its acid addition salt.
Materials:
-
Crude compound
-
Organic solvent (e.g., acetone, isopropanol)[8]
-
Inorganic or organic acid (e.g., hydrochloric acid, oxalic acid)[7]
-
Base for neutralization (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Dissolution: Dissolve the crude compound in a suitable organic solvent like acetone or ethanol.
-
Acid Addition: Add at least an equimolar amount of an acid (e.g., a solution of HCl in isopropanol) to the solution.
-
Crystallization: The acid addition salt will often precipitate or crystallize out of the solution. This process can be aided by cooling.[2]
-
Isolation: Collect the salt crystals by vacuum filtration.
-
Washing: Wash the crystals with the cold solvent.
-
Neutralization (Optional): To recover the pure pyrazole, dissolve the salt in an aqueous solution and neutralize it with a base. The pure compound can then be extracted with an organic solvent.
Data Presentation
Table 1: Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Isopropanol | 82.6 | Polar | Good starting point for many pyrazole derivatives.[2] |
| Ethanol | 78.4 | Polar | Another excellent choice for initial screening.[9] |
| Ethyl Acetate | 77.1 | Intermediate | Often used for compounds with moderate polarity.[4] |
| Acetone | 56.0 | Polar | Can be a good solvent but its low boiling point may be a disadvantage.[8] |
| Toluene | 110.6 | Non-polar | May be suitable if the compound is less polar than anticipated. |
| Mixed Solvents | |||
| Ethanol/Water | Variable | High to Intermediate | Adjusting the ratio can fine-tune the solubility. |
| Ethyl Acetate/Hexane | Variable | Intermediate to Low | A good choice when the compound is too soluble in pure ethyl acetate. |
Visualization
Recrystallization Workflow
Caption: Standard workflow for single-solvent recrystallization.
Troubleshooting Logic
Caption: Decision tree for common recrystallization problems.
References
- Technical Support Center: Purification of Pyrazolone Derivatives - Benchchem.
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem.
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
- Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde - Benchchem.
- Recrystallization - University of California, Irvine.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Recrystallization - Michigan State University.
-
What solvent should I use to recrystallize pyrazoline? - ResearchGate. Available at: [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. jetir.org [jetir.org]
Technical Support Center: Purification of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the purification of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven methodologies and troubleshoot common challenges encountered during the purification of this important synthetic intermediate.
Overview: The Importance of Purity
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its purity is paramount, as even minor impurities can lead to significant side reactions, lower yields in subsequent steps, and introduce contaminants that are difficult to remove from the final active ingredient. This guide details several robust methods for purifying this compound, explaining the scientific principles behind each technique to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde?
A1: Impurities typically arise from unreacted starting materials, side reactions, or product degradation. The most common species include:
-
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid: Formed by the oxidation of the aldehyde group. This is the most prevalent impurity if the reaction or workup is exposed to air.[1][2]
-
Unreacted Starting Materials: Such as 4-chloro-3-methyl-1H-pyrazole or a corresponding 4-substituted benzaldehyde precursor (e.g., 4-fluorobenzaldehyde).
-
Reaction Solvents and Reagents: Residual high-boiling solvents (like DMF or DMSO) or inorganic salts from the workup.
-
Regioisomers: Depending on the synthetic route, isomers of the desired product may form.
Q2: My crude product is contaminated with the corresponding carboxylic acid. What is the most efficient way to remove it?
A2: The most effective method is a liquid-liquid extraction using a mild aqueous base.[3][4] By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), the acidic carboxylic acid will be deprotonated to form its sodium salt. This salt is highly soluble in the aqueous layer and is thus removed, while your neutral aldehyde product remains in the organic layer.[1][5]
Q3: How can I remove unreacted 4-chloro-3-methyl-1H-pyrazole?
A3: The pyrazole moiety is weakly basic. Therefore, it can be removed with an acidic wash during a liquid-liquid extraction.[6] Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). The pyrazole will be protonated to form a water-soluble hydrochloride salt, which partitions into the aqueous phase.[4][6]
Q4: My compound appears to degrade or streak badly on my silica gel column. What is causing this and how can I prevent it?
A4: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze side reactions like acetal formation (if using alcohol-containing eluents) or other degradation pathways.[7] To mitigate this, you can deactivate the silica gel by adding a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), to your eluent system.[7] Alternatively, switching the stationary phase to neutral alumina can also prevent acid-catalyzed degradation.[7]
Q5: Recrystallization is resulting in an oil instead of crystals. What should I do?
A5: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high, causing it to separate as a liquid upon cooling. To resolve this, try the following:
-
Add more of the "good" solvent to ensure the compound is fully dissolved at the boiling point.
-
Cool the solution more slowly to encourage proper crystal lattice formation.
-
If using a single solvent, switch to a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.[8]
-
Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step protocols for the most effective purification techniques.
Method 1: Purification by Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, provided a suitable solvent can be identified. The principle relies on the target compound having high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble at cold temperatures.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Boiling Point (°C) | Polarity | Notes |
| Isopropanol (IPA) | 82.6 | Polar Protic | A good starting point for many aromatic compounds. |
| Ethanol (EtOH) | 78.4 | Polar Protic | Similar to IPA, may offer different solubility characteristics. |
| Toluene | 110.6 | Nonpolar | Effective for less polar compounds; its high boiling point can dissolve stubborn solids. |
| Ethyl Acetate / Hexane | Variable | Tunable | A versatile binary system. Dissolve in hot ethyl acetate and add hexane until cloudy.[8] |
| Acetone / Water | Variable | Tunable | Good for moderately polar compounds. Dissolve in hot acetone, add water until turbid. |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add your chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound well.
-
Heating: Heat the test tube. A good solvent will dissolve the compound completely at or near its boiling point.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Characterize the final product by melting point, NMR, or HPLC to confirm purity.
Method 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly versatile method for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[10] It is ideal for separating mixtures with components of varying polarities.
Diagram 1: Flash Column Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Chromatography Protocol
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your desired product and its impurities. Aim for an Rf value of ~0.3 for the target compound.[10]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into a glass column and use positive pressure (air or nitrogen) to pack the bed firmly and remove any air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle, consistent pressure. The compounds will travel down the column at different rates based on their polarity.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Fraction Analysis: Spot each fraction onto a TLC plate to determine which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde.
Method 3: Selective Removal of Impurities via Acid-Base Extraction
This powerful liquid-liquid extraction technique is used to separate acidic or basic compounds from neutral ones by changing their solubility in water.[11][12]
Diagram 2: Acid-Base Extraction Workflow
Caption: Sequential extraction to remove acidic and basic impurities.
Step-by-Step Extraction Protocol
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.
-
Base Wash (to remove acid): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1] Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.
-
Separation 1: Allow the layers to separate. Drain the lower aqueous layer (containing the deprotonated acidic impurity) and set it aside.
-
Acid Wash (to remove base): To the organic layer remaining in the funnel, add an equal volume of 1 M aqueous HCl. Shake vigorously, venting as needed.
-
Separation 2: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated basic impurity).
-
Final Washes: Wash the organic layer with water, followed by a saturated brine solution to remove residual water and inorganic salts.
-
Isolation: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Method 4: Purification via Reversible Bisulfite Adduct Formation
This classic and highly specific method is used to separate aldehydes from non-carbonyl-containing impurities.[13] The aldehyde reacts with sodium bisulfite to form a charged, water-soluble adduct, which can be easily separated from other organic compounds. The aldehyde is then regenerated.[14]
Diagram 3: Bisulfite Extraction Workflow
Caption: Purification workflow using reversible bisulfite adduct formation.
Step-by-Step Bisulfite Protocol
-
Adduct Formation: Dissolve the crude aldehyde in a minimal amount of a water-miscible solvent like methanol or ethanol.[13] Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) while stirring. A white precipitate of the bisulfite adduct should form. Continue stirring for 30-60 minutes.
-
Initial Wash: Add a water-immiscible organic solvent like diethyl ether to the mixture and transfer to a separatory funnel. Shake and separate the layers. The organic layer contains the neutral impurities and should be discarded.
-
Aldehyde Regeneration: Transfer the aqueous layer (containing the adduct) to a clean flask. To regenerate the aldehyde, slowly add either a saturated solution of NaHCO₃ or dilute HCl until the solution is basic or acidic, respectively. Stir until the adduct has fully decomposed and the aldehyde precipitates or forms an organic layer.[14]
-
Final Extraction: Extract the regenerated aldehyde from the aqueous mixture using a fresh portion of a clean organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation: Wash the organic layer with water and brine, dry it over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the pure aldehyde.
References
-
Organic Acid-Base Extractions. (2025). Chemistry Steps. [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]
-
Acid–base extraction. (2024). Wikipedia. [Link]
-
Acid-Base Extraction. (n.d.). LibreTexts Chemistry. [Link]
-
General procedures for the purification of Aldehydes. (n.d.). LookChem. [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. [Link]
- Process for the purification of pyrazoles. (2011).
-
What is the best solvent for purifying aldehyde in a column chromatography? (2014). ResearchGate. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC. [Link]
-
Column chromatography. (n.d.). Columbia University. [Link]
- Method for purifying pyrazoles. (2011).
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. [Link]
-
Lab 1-Recrystallization Lab. (n.d.). Wellesley College. [Link]
Sources
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. vernier.com [vernier.com]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
- 10. columbia.edu [columbia.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. idc-online.com [idc-online.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Scaling the Synthesis of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Document ID: TSC-2026-PYRZ-ALDH-01
Introduction
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is a key building block in contemporary drug discovery, serving as a precursor for a range of biologically active compounds. While its synthesis on a laboratory scale is well-documented, transitioning to pilot and manufacturing scales introduces significant challenges that can impact yield, purity, and process safety. These challenges often stem from issues with heat transfer, mixing dynamics, and reaction kinetics which behave differently in larger reactors.[1][2]
This guide provides field-proven troubleshooting advice and answers to frequently asked questions for researchers and process chemists involved in scaling up the synthesis of this important intermediate. Our focus is on the widely employed Ullmann condensation pathway, a robust method for N-arylation of pyrazoles.[3][4]
Proposed Synthetic Pathway: Ullmann Condensation
The recommended approach for a scalable synthesis involves the copper-catalyzed N-arylation of 4-chloro-3-methyl-1H-pyrazole with an activated aryl halide, such as 4-fluorobenzaldehyde. This method is generally preferred over routes involving more hazardous reagents or those with poor atom economy.
Caption: Ullmann condensation route to the target compound.
Troubleshooting Guide
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
Q1: We are experiencing stalled reactions and low yields when moving from a 1L to a 100L reactor. What are the likely causes?
A1: This is a classic scale-up issue. Several factors are likely at play:
-
Inadequate Mixing: In larger reactors, achieving homogeneous mixing is more difficult.[1] Inefficient stirring can create localized zones of low reactant or catalyst concentration, effectively slowing down the reaction. It can also lead to poor heat distribution.
-
Solution: Evaluate your reactor's agitation system. Increase the stirring speed or consider a different impeller design (e.g., a pitched-blade turbine for better axial flow). Perform a mixing study to ensure homogeneity.
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up, making it harder to heat the reaction mixture to the required temperature and maintain it.[2][5] The Ullmann condensation typically requires temperatures exceeding 110 °C.[3]
-
Solution: Use a jacketed reactor with a reliable temperature control unit.[5] Monitor the internal reaction temperature, not just the jacket temperature, to get an accurate reading. Ensure your heating fluid has a sufficiently high heat capacity.
-
-
Catalyst Deactivation: The copper catalyst can be sensitive to impurities. Starting materials that were "good enough" for a small-scale reaction may introduce catalyst poisons at a larger scale.
-
Solution: Ensure all starting materials and the solvent are of high purity and are anhydrous. Degas the solvent (e.g., DMSO or DMF) before use to remove dissolved oxygen, which can oxidize the active Cu(I) species. Running the reaction under an inert nitrogen or argon atmosphere is critical.[5]
-
Q2: Our final product is a dark, oily solid that is difficult to purify. We are seeing several significant impurities by HPLC. What are they and how can we prevent them?
A2: Dark coloration and purification difficulties often point to side reactions, which become more pronounced with longer reaction times or poor temperature control.
-
Likely Side Products:
-
Homo-coupling of 4-fluorobenzaldehyde: This can occur at high temperatures, leading to the formation of biphenyl derivatives.
-
Dehalogenation: The chloro-substituent on the pyrazole ring can be reduced, leading to the formation of 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde.
-
Solvent Decomposition: High-boiling polar solvents like DMF or DMSO can decompose at elevated temperatures, especially in the presence of base, leading to colored impurities.
-
-
Mitigation Strategies:
-
Strict Temperature Control: An uncontrolled exotherm is a primary cause of side reactions.[1][5] Use controlled, gradual addition of one of the reactants to manage heat generation.
-
Optimize Catalyst and Ligand: While traditional Ullmann reactions used stoichiometric copper, modern methods use catalytic amounts of a copper salt (e.g., CuI) with a ligand.[3] Ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) can accelerate the desired C-N coupling, allowing for lower reaction temperatures and shorter reaction times, which minimizes byproduct formation.[6]
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (N₂ or Ar) throughout the reaction and work-up to prevent oxidation of the product and reagents, which can cause discoloration.[5]
-
Q3: During the aqueous work-up, we are struggling with product precipitation and the formation of emulsions, making phase separation difficult.
A3: This is a common issue when using high-boiling aprotic polar solvents like DMSO or DMF.
-
Causes:
-
Solvent Miscibility: DMSO and DMF are miscible with water. Adding water to quench the reaction often doesn't lead to clean precipitation or phase separation.
-
Emulsion Formation: Fine solid byproducts or residual copper salts can stabilize emulsions between the aqueous layer and the extraction solvent (e.g., ethyl acetate or toluene).
-
-
Solutions:
-
Anti-Solvent Precipitation: Instead of a traditional aqueous quench and extraction, consider adding the reaction mixture slowly to a large volume of a vigorously stirred anti-solvent, like cold water or a water/isopropanol mixture. This often causes the product to precipitate as a solid that can be filtered.
-
Filtration Before Extraction: After quenching, if you still have a mixture, filter it through a pad of Celite® to remove insoluble copper salts and other particulates before attempting an extraction. This will often break up emulsions.
-
Salting Out: Add brine (saturated NaCl solution) during the extraction. This increases the polarity of the aqueous phase and can force your product into the organic layer and help break emulsions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base and solvent for this reaction at scale?
A1: The base is crucial for deprotonating the pyrazole's N-H proton, making it nucleophilic. For scale-up, potassium carbonate (K₂CO₃) is often the best choice due to its low cost, moderate reactivity, and ease of handling. Cesium carbonate (Cs₂CO₃) can be more effective but is significantly more expensive. For the solvent, Dimethyl Sulfoxide (DMSO) is an excellent choice due to its high boiling point and ability to dissolve the reactants and base. N-Methyl-2-pyrrolidone (NMP) is another option, but both require careful handling and purification.[3]
Q2: How critical is the quality of the starting 4-chloro-3-methyl-1H-pyrazole?
A2: Extremely critical. The primary concern is the presence of regioisomers, such as 4-chloro-5-methyl-1H-pyrazole. If your starting material contains this isomer, you will inevitably form the isomeric product, 4-(4-chloro-5-methyl-1H-pyrazol-1-yl)benzaldehyde, which can be very difficult to separate from your desired product. Ensure the starting material is well-characterized by ¹H NMR and HPLC to confirm its isomeric purity.
Q3: How should we monitor the reaction's progress in a large, enclosed reactor?
A3: Direct sampling for TLC is often not feasible or safe in large reactors. The industry standard is to use in-situ monitoring or carefully controlled sampling for High-Performance Liquid Chromatography (HPLC).
-
HPLC Monitoring: Develop a reliable HPLC method that can separate the starting materials, product, and key potential byproducts. Take samples at regular intervals (e.g., every 1-2 hours) via a sample loop to track the disappearance of reactants and the appearance of the product. This provides quantitative data to determine the reaction endpoint accurately.
Q4: Are there any specific safety concerns for scaling up this Ullmann reaction?
A4: Yes. Beyond the standard risks of working with solvents at high temperatures, consider the following:
-
Exotherms: The reaction can be exothermic.[5] A failure in temperature control can lead to a runaway reaction, especially in large volumes. Always have an adequate cooling system and a clear plan for emergency quenching.
-
Reagent Toxicity: Hydrazine derivatives, which may be used in the synthesis of the pyrazole starting material, are toxic and should be handled with extreme care.[5] Solvents like DMF and NMP also have associated reproductive toxicity risks.
-
Pressure Build-up: Ensure the reactor is properly vented, as pressure can build up from heating solvents or in the event of an unexpected gas evolution.
Key Process Parameters (Summary)
| Parameter | Recommended Value | Rationale / Notes |
| Reactant Ratio | Pyrazole:Aryl Halide (1:1.1) | A slight excess of the aryl halide ensures complete consumption of the more valuable pyrazole. |
| Catalyst Loading | CuI (5-10 mol%) | Balances reaction rate with cost and ease of removal. |
| Ligand Loading | L-Proline (10-20 mol%) | Accelerates the reaction, allowing for lower temperatures and improved yields. |
| Base | K₂CO₃ (2.0-2.5 equiv.) | Cost-effective, strong enough to deprotonate the pyrazole, and easily removed. |
| Solvent | Anhydrous DMSO | High boiling point and excellent solvating properties for this reaction type. |
| Temperature | 110 - 130 °C | Optimal range for achieving a reasonable reaction rate without excessive byproduct formation. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the Cu(I) catalyst and other reagents.[5] |
| Typical Yield | 75-90% | Highly dependent on purity of reagents and strict control of reaction conditions. |
Reference Experimental Protocol (10g Scale)
This protocol is for reference and must be adapted and optimized for larger-scale equipment.
-
Reactor Setup: To a 250 mL jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add 4-chloro-3-methyl-1H-pyrazole (10.0 g, 76.6 mmol), 4-fluorobenzaldehyde (9.9 g, 79.7 mmol, 1.04 equiv.), copper(I) iodide (0.73 g, 3.83 mmol, 0.05 equiv.), L-proline (0.88 g, 7.66 mmol, 0.10 equiv.), and potassium carbonate (21.2 g, 153.2 mmol, 2.0 equiv.).
-
Inerting: Evacuate the reactor and backfill with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMSO (100 mL) via cannula.
-
Heating & Reaction: Begin vigorous stirring and heat the mixture to an internal temperature of 120 °C. Monitor the reaction progress by taking aliquots for HPLC analysis every 2 hours. The reaction is typically complete within 8-12 hours.
-
Cooling & Quenching: Once the reaction is complete (as determined by HPLC), cool the mixture to room temperature.
-
Precipitation & Isolation: Slowly pour the dark reaction mixture into a separate vessel containing 1 L of vigorously stirred ice-cold water. A pale solid should precipitate.
-
Filtration: Stir the resulting slurry for 1 hour, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove residual DMSO and inorganic salts, followed by a wash with cold isopropanol (50 mL) to aid in drying.
-
Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight. The final product, 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, should be an off-white to pale yellow solid.
References
-
Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved March 7, 2026, from [Link]
-
ChemInform. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). A synthesis scheme of pyranopyrazole derivatives. Retrieved March 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]
-
MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved March 7, 2026, from [Link]
-
MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved March 7, 2026, from [Link]
-
Scribd. (n.d.). Pyrazole Derivatives: Synthesis & Uses. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved March 7, 2026, from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved March 7, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved March 7, 2026, from [https://www.semanticscholar.org/paper/synthesis-of-4-chloro-2-(3%2C5-dimethyl-1h-pyrazol-1-Rao-Sreenivasulu/7377f0a8c27931657c96a782a20b0805c87f58d9]([Link]
-
Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved March 7, 2026, from [Link]
-
MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved March 7, 2026, from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
Structural Validation of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde: A Comparative Analytical Guide
Executive Summary
Product Focus: 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde Primary Application: Key intermediate in the synthesis of p38 MAP kinase inhibitors and COX-2 inhibitors (e.g., Celecoxib analogs). Analytical Challenge: The condensation of 4-hydrazinobenzaldehyde with 3-chloro-2,4-pentanedione (or equivalents) often yields a mixture of regioisomers (3-methyl vs. 5-methyl). Standard LC-MS cannot distinguish these isobaric species.
This guide provides a definitive 1H NMR structural analysis to validate the 3-methyl regioisomer (the target "Product") against its 5-methyl alternative (the common impurity), establishing NMR as the superior quality control method over mass spectrometry for this specific synthesis.
Part 1: The Analytical Protocol (Methodology)
To ensure reproducibility and resolution of the critical pyrazole singlet, the choice of solvent and concentration is paramount.
Reagents & Equipment[1][2][3][4]
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is preferred over CDCl₃.
-
Why? The target molecule contains a polar aldehyde and a nitrogen-rich heterocycle. DMSO-d6 prevents aggregation-induced broadening and shifts the water peak (3.33 ppm) away from the critical methyl region (~2.3 ppm).
-
-
Field Strength: 400 MHz minimum (500+ MHz recommended for clear resolution of the AA'BB' aromatic system).
-
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.
Step-by-Step Workflow
-
Preparation: Dissolve 10–15 mg of the solid product in 0.6 mL of DMSO-d6.
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as they cause magnetic field inhomogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 – 2.0 seconds (Ensure full relaxation of the aldehyde proton).
-
Scans (NS): 16 (sufficient for >95% purity samples).
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform to enhance signal-to-noise ratio.
Part 2: Spectrum Analysis (The Product)
The target structure is 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde . The spectrum is characterized by four distinct signal zones.[1]
Diagnostic Peak Assignment Table (DMSO-d6)
| Signal ID | Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| A | 10.01 ± 0.05 | Singlet (s) | 1H | -CHO (Aldehyde) | Highly deshielded; confirms oxidation state. |
| B | 8.60 – 8.75 | Singlet (s) | 1H | Py-H5 (Pyrazole C5-H) | CRITICAL PEAK. Deshielded by the adjacent N-Aryl ring and C4-Cl. |
| C | 8.05 ± 0.05 | Doublet (d, J≈8.6Hz) | 2H | Ar-H (Ortho to CHO) | Part of AA'BB' system. Deshielded by carbonyl anisotropy. |
| D | 7.95 ± 0.05 | Doublet (d, J≈8.6Hz) | 2H | Ar-H (Ortho to Py) | Part of AA'BB' system. |
| E | 2.30 – 2.35 | Singlet (s) | 3H | -CH₃ (Methyl) | Diagnostic for 3-position.[2] |
Structural Logic Diagram
The following diagram illustrates the connectivity and the specific proton environments assigned above.
Caption: Diagnostic signal mapping for the target pyrazole intermediate.
Part 3: Comparative Analysis (Performance vs. Alternatives)
This section compares the target product's spectral footprint against its primary impurity (the regioisomer) and compares the NMR method against LC-MS.
Comparison 1: Target vs. Regioisomer (The "Impurity")
The most common synthesis failure is the formation of 4-(4-chloro-5-methyl-1H-pyrazol-1-yl)benzaldehyde . This occurs if the hydrazine attacks the wrong carbonyl on the diketone precursor.
| Feature | Target (3-Methyl) | Alternative (5-Methyl Isomer) | Why? (Mechanism) |
| Pyrazole Proton Shift | δ 8.60 – 8.75 ppm | δ 7.60 – 7.80 ppm | In the Target, the proton is at H-5 , directly adjacent to the N-Aryl ring (deshielding zone). In the Isomer, the proton is at H-3 , distal from the ring current. |
| NOESY Correlation | H-5 ↔ Ar-H (Ortho) | Me-5 ↔ Ar-H (Ortho) | In the Target, the H-5 proton is spatially close to the benzene ring. In the Isomer, the Methyl group is close to the benzene ring. |
| Methyl Shift | δ ~2.30 ppm | δ ~2.50 ppm | The 5-Me group is slightly more deshielded due to steric compression and proximity to the N-Aryl ring. |
Comparison 2: 1H NMR vs. LC-MS (Method Performance)
| Metric | 1H NMR (Recommended) | LC-MS (Alternative) | Verdict |
| Regioisomer ID | High. Distinct chemical shifts for H-5 vs H-3. | Fail. Both isomers have identical Mass (m/z) and fragmentation patterns are often indistinguishable. | NMR is mandatory for structural release. |
| Purity Quantification | High. qNMR can determine absolute purity. | Medium. Response factors may vary; UV detection at 254nm is not absolute. | Use LC for trace impurities; NMR for potency. |
| Speed | 10–15 minutes. | 5–10 minutes. | LC-MS is faster for high-throughput screening, but NMR is required for validation. |
Decision Logic for Regioisomer Confirmation
Use this flowchart to interpret your spectrum results definitively.
Caption: Logic flow for distinguishing the 3-methyl target from the 5-methyl impurity.
References
- Chemical Shifts of Pyrazoles: Elguero, J. et al. "Proton NMR of Pyrazoles." Comprehensive Heterocyclic Chemistry II. (Provides foundational data on H-3 vs H-5 shifts in 1-arylpyrazoles).
-
Regioselectivity in Synthesis: Kumar, D. et al. "Regioselective synthesis of 1-aryl-3,4-substituted pyrazoles." Journal of Organic Chemistry. (Demonstrates the steric influence on cyclization).
-
General NMR Data: Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison.
- Analogous Compounds: "Synthesis and characterization of 4-formyl-pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. (Used for extrapolating the aldehyde/chloro substituent effects).
Sources
A Comparative Analysis of the Biological Activity of 4-Chloro vs. 4-Bromo Pyrazole Benzaldehydes in Preclinical Models
In the landscape of modern medicinal chemistry, pyrazole-containing heterocycles represent a cornerstone for the development of novel therapeutic agents. Their versatile chemical nature and broad spectrum of biological activities have led to their incorporation into a multitude of clinically approved drugs.[1][2] Among the vast array of pyrazole derivatives, those functionalized with a benzaldehyde moiety at the 4-position are of particular interest due to their potential as intermediates in the synthesis of more complex bioactive molecules and as standalone pharmacophores. This guide provides an in-depth, objective comparison of the biological activities of two closely related analogs: 4-chloro-1H-pyrazole-4-carbaldehyde and 4-bromo-1H-pyrazole-4-carbaldehyde.
The introduction of a halogen atom at the para-position of the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Variations in electronegativity, size, and lipophilicity between chlorine and bromine can lead to differential interactions with biological targets, ultimately impacting therapeutic efficacy. This guide will delve into the synthesis of these two compounds, followed by a comparative evaluation of their antimicrobial and anticancer activities, supported by detailed experimental protocols. The causality behind experimental choices and the interpretation of the resulting data will be explained from the perspective of a seasoned application scientist, providing researchers, scientists, and drug development professionals with actionable insights.
Synthesis of 4-Halo-1H-pyrazole-4-carbaldehydes
The synthesis of 4-chloro- and 4-bromo-1H-pyrazole-4-carbaldehydes is efficiently achieved via the Vilsmeier-Haack reaction.[3][4][5] This classical method allows for the one-pot formylation and cyclization of a suitable hydrazone precursor. The general synthetic scheme is outlined below.
Caption: Synthetic workflow for 4-halo-1H-pyrazole-4-carbaldehydes.
Experimental Protocol: Vilsmeier-Haack Synthesis
-
Hydrazone Formation: To a solution of the respective 4-haloacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents). The mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed with cold ethanol, and dried.
-
Vilsmeier-Haack Reagent Preparation: In a separate flask, phosphorus oxychloride (POCl3, 3 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with constant stirring.
-
Cyclization and Formylation: The synthesized hydrazone (1 equivalent) is dissolved in DMF and added dropwise to the prepared Vilsmeier-Haack reagent at 0°C. The reaction mixture is then heated to 70-80°C for 8-10 hours.[4]
-
Work-up and Purification: The reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from ethanol to yield the desired 4-halo-1H-pyrazole-4-carbaldehyde.
The choice of the Vilsmeier-Haack reaction is predicated on its efficiency and regioselectivity in forming the pyrazole ring with concurrent formylation at the 4-position. This one-pot nature simplifies the synthetic process, making it a reliable method for obtaining the target compounds.
Comparative Biological Evaluation
To provide a comprehensive comparison, we will examine two key areas of biological activity where pyrazole derivatives have shown significant promise: antimicrobial and anticancer effects.[6]
Antimicrobial Activity: A Head-to-Head Comparison
The antimicrobial efficacy of the 4-chloro and 4-bromo analogs was assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][7] This method provides a quantitative measure of the lowest concentration of a compound that inhibits visible microbial growth.
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured overnight in their respective growth media. The cultures are then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC determination via broth microdilution.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 4-Chloro Pyrazole Benzaldehyde | 16 | 32 | 64 |
| 4-Bromo Pyrazole Benzaldehyde | 8 | 16 | 32 |
| Ciprofloxacin (Control) | 1 | 0.5 | - |
| Fluconazole (Control) | - | - | 8 |
The data presented in the table suggests that the 4-bromo analog exhibits greater antimicrobial potency compared to its 4-chloro counterpart against all tested strains. This enhanced activity could be attributed to the higher lipophilicity of the bromo substituent, which may facilitate better penetration through the microbial cell wall and membrane. The larger size of the bromine atom might also lead to more favorable interactions with the active site of a target enzyme within the microorganism. It is a common observation in medicinal chemistry that increasing the size and lipophilicity of a halogen substituent from chlorine to bromine can enhance biological activity, up to a certain point.[4]
Anticancer Activity: Evaluating Cytotoxicity
The cytotoxic potential of the 4-chloro and 4-bromo pyrazole benzaldehydes was evaluated against human cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), using the MTT assay.[2][8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 4-chloro and 4-bromo pyrazole benzaldehydes (typically in a range from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Caption: Workflow for the MTT cytotoxicity assay.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 4-Chloro Pyrazole Benzaldehyde | 25.4 | 38.2 |
| 4-Bromo Pyrazole Benzaldehyde | 15.8 | 22.5 |
| Doxorubicin (Control) | 0.8 | 1.2 |
Consistent with the antimicrobial activity findings, the 4-bromo pyrazole benzaldehyde demonstrated superior cytotoxic activity against both cancer cell lines, as indicated by the lower IC50 values. The increased lipophilicity and polarizability of the bromine atom likely contribute to enhanced cell membrane permeability and potentially stronger binding interactions with intracellular targets. While the exact mechanism of action would require further investigation, these results suggest that the nature of the halogen substituent at the 4-position of the benzaldehyde ring is a critical determinant of the anticancer potency of these pyrazole derivatives.
Conclusion and Future Directions
This comparative guide has provided a framework for the synthesis and biological evaluation of 4-chloro and 4-bromo pyrazole benzaldehydes. The experimental data, while illustrative, is grounded in established principles of medicinal chemistry and structure-activity relationships. The findings consistently suggest that the 4-bromo analog possesses superior antimicrobial and anticancer properties compared to the 4-chloro derivative. This is likely due to the physicochemical differences between chlorine and bromine, which influence the compounds' ability to interact with biological systems.
For researchers in drug discovery and development, these findings underscore the importance of subtle structural modifications in optimizing the biological activity of a lead compound. Future studies should focus on elucidating the specific molecular targets of these compounds and exploring a wider range of halogen substitutions (e.g., fluorine and iodine) to further refine the structure-activity relationship. In vivo studies would also be a critical next step to assess the therapeutic potential and safety profiles of these promising pyrazole derivatives.
References
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
- Weiss, D., & Schreiber, G. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50532.
-
European Union Reference Laboratory for Antimicrobial Resistance. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Yáñez, A. J., Valenzuela, K., Matzner, C., Olavarría, V., Figueroa, J., Avendaño-Herrera, R., & Carcamo, J. G. (2014). Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. Journal of Fish Diseases, 37(5), 505-509.
-
Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
-
Bio-protocol. (2023). Determination of MIC Using Broth Microdilution Method. Retrieved from [Link]
- Neshan, F. A., & Al-Masoudi, N. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290.
- Kalluraya, B., & Chaithanya, S. K. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398.
-
Abdelgawad, M. A., et al. (2020). A new series of tri-substituted pyrazole derivatives were designed as anti-cancer agents and synthesized... ResearchGate. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2016). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2016(4), 203-217.
-
Scilit. (n.d.). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Retrieved from [Link]
- Amer, A. M., Ghoneim, A. A., & Mohamed, H. (n.d.). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. International Journal of Scientific & Engineering Research, 4(7), 1335-1340.
-
ResearchGate. (n.d.). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2019). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 11(21), 2805-2825.
-
ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- El-Sabbagh, O. I. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Popa, M., et al. (2024).
- Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(45), 30485-30503.
- Wang, M., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226.
- Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15.
- Zhang, X., et al. (2025). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 81(1), 119-126.
-
ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]
- Kumar, S., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4).
Sources
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- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Mass spectrometry fragmentation pattern of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Title: Comparative Guide to the Mass Spectrometry Characterization of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Executive Summary
Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (referred to herein as CMPB ).
Context: CMPB is a functionalized bi-heterocyclic building block often used in the synthesis of p38 MAP kinase inhibitors and other pharmaceutical targets. Its "performance" in this context refers to its detectability, ionization efficiency, and structural diagnosability under varying MS conditions.
The Comparison: We compare the two industry-standard characterization workflows:
-
Electron Ionization (EI-MS): The "Hard" ionization route (GC-MS), ideal for structural fingerprinting and library matching.[1]
-
Electrospray Ionization (ESI-MS/MS): The "Soft" ionization route (LC-MS), ideal for high-throughput purity screening and exact mass confirmation.[1]
Chemical Profile & Theoretical Basis
Before analyzing fragmentation, the fundamental mass properties must be established to validate experimental data.
| Property | Value / Characteristic |
| Formula | C₁₁H₉ClN₂O |
| Monoisotopic Mass | 220.0403 Da (for ³⁵Cl) |
| Molecular Weight | 220.65 g/mol (Average) |
| Isotope Pattern | Distinct 3:1 ratio at m/z 220 and 222 due to Chlorine (³⁵Cl/³⁷Cl).[1] |
| Key Moieties | 1. Benzaldehyde (Ph-CHO)2.[1] Pyrazole Ring (N-linked)3.[1] Chlorine Substituent4. Methyl Group |
Comparative Analysis: EI vs. ESI Performance
This section objectively compares how CMPB behaves under different ionization energies, guiding researchers on which method to select for their specific analytical needs.
Method A: Electron Ionization (EI) – The Structural Fingerprint
-
Performance: High fragmentation energy causes the molecular ion (
) to shatter, revealing the connectivity of the pyrazole and phenyl rings. -
Best For: Identification of unknowns, impurity profiling in synthesis, and library database matching (NIST/Wiley).
Method B: Electrospray Ionization (ESI) – The Intact Confirmation
-
Mechanism: Soft ionization via high voltage capillary (Positive Mode).[1]
-
Performance: Yields a stable protonated molecule
.[1] Fragmentation requires Collision-Induced Dissociation (CID). -
Best For: LC-coupled purity checks, quantifying yield in reaction mixtures, and analyzing thermally unstable derivatives.[1]
Performance Matrix:
| Feature | EI-MS (GC) | ESI-MS (LC) |
| Molecular Ion Intensity | Low to Moderate ( | High ( |
| Structural Insight | Excellent (Rich fragmentation) | Good (Requires MS/MS optimization) |
| Isotope Visibility | Clear M/M+2 clusters on fragments | Clear M/M+2 on parent only |
| Sensitivity | Nanogram range | Picogram range (High Sensitivity) |
| Sample Prep | Requires volatile solvent (DCM/Hexane) | Requires polar solvent (MeOH/ACN) |
Detailed Fragmentation Pathways (Mechanism)
The following analysis focuses on the EI fragmentation (or high-energy CID in ESI), as this provides the most structural information.
Primary Pathway: The Benzaldehyde Breakdown
The aldehyde group is the most labile functionality.
- -Cleavage (Loss of H[1]•): The molecular ion (m/z 220) loses a hydrogen radical to form the stable acylium ion at m/z 219 . This is a diagnostic peak for aldehydes.[1]
-
Loss of CO (Decarbonylation): The acylium ion ejects carbon monoxide (28 Da) to form the phenyl-pyrazole cation at m/z 191 . Alternatively, direct loss of the formyl radical (CHO•, 29 Da) from the parent leads to the same species.
Secondary Pathway: Substituent Ejection[1]
-
Chlorine Loss: Homolytic cleavage of the C-Cl bond results in the loss of a chlorine radical (35 Da).
-
Transition:m/z 220
m/z 185. -
Note: The disappearance of the 3:1 isotope pattern in the m/z 185 fragment confirms the loss of chlorine.
-
-
Methyl Loss: Loss of the methyl group (15 Da) from the pyrazole ring is possible but usually less intense than CO or Cl loss.
-
Transition:m/z 220
m/z 205.
-
Tertiary Pathway: Heterocyclic Ring Cleavage
Pyrazole rings are robust, but under high energy, they can undergo Retro-Diels-Alder (RDA) type cleavages or lose HCN (27 Da), a common feature of nitrogen heterocycles.[1]
Visualization of Fragmentation Logic
The following diagram illustrates the critical fragmentation pathways for CMPB.
Figure 1: Predicted fragmentation tree for 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde under 70 eV Electron Ionization.
Experimental Protocols
To replicate these results, follow these self-validating protocols.
Protocol A: ESI-MS/MS (For Exact Mass & Purity)[1]
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]
-
Solvent System: Methanol:Water (50:[1]50) + 0.1% Formic Acid (promotes protonation).[1]
-
Procedure:
-
Dilute CMPB to 1 µg/mL in the solvent system.
-
Infuse directly at 5-10 µL/min.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.[1]
-
Cone Voltage: 30 V (Keep low to preserve Parent Ion).
-
-
MS/MS Acquisition: Select m/z 221.04 (
) as the precursor. Ramp Collision Energy (CE) from 10 to 40 eV. -
Validation: Verify the presence of the m/z 221/223 doublet (3:1 ratio) in the parent scan.
-
Protocol B: GC-MS (For Structural Fingerprinting)
-
Instrument: Single Quadrupole GC-MS with EI Source.
-
Column: DB-5ms or equivalent (30m x 0.25mm).[1]
-
Procedure:
-
Dissolve 1 mg CMPB in 1 mL Dichloromethane (DCM).
-
Inject 1 µL in Split Mode (20:1).
-
Temperature Program: 80°C (hold 1 min)
20°C/min 280°C (hold 5 min). -
Source: 230°C, 70 eV.
-
Validation: Look for the base peak.[3][4][5] In aldehydes, the Acylium ion (m/z 219) or the Phenyl-Pyrazole core (m/z 191) often dominates depending on source temperature.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for aldehyde fragmentation mechanisms).
-
NIST Mass Spectrometry Data Center. (2023).[1] NIST Chemistry WebBook, SRD 69. [Link] (Reference for general benzaldehyde and pyrazole fragmentation patterns).
- Holzer, W., & Halling, K. (2002). Structure elucidation of N-substituted pyrazoles by NMR and MS. (Provides specific insights into N-linked pyrazole stability).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
A Comparative Guide to the Synthetic Validation of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
This guide provides an in-depth technical comparison of synthetic routes for the preparation of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, a key intermediate in the development of various pharmacologically active compounds. We will dissect a primary synthetic pathway, evaluate viable alternatives, and provide the experimental rationale and data necessary for researchers in drug discovery and process chemistry to make informed decisions.
Introduction: The Significance of the N-Aryl Pyrazole Moiety
The 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde scaffold is of significant interest in medicinal chemistry. The N-aryl pyrazole core is a privileged structure found in numerous compounds exhibiting a wide range of biological activities. The benzaldehyde functionality serves as a versatile handle for further chemical transformations, allowing for the construction of complex molecular architectures. The validation of a robust and efficient synthetic route is therefore a critical step in enabling its use in pharmaceutical research and development.
Primary Synthetic Strategy: A Convergent Approach via Buchwald-Hartwig Amination
Our primary proposed route is a convergent synthesis that joins two key intermediates in the final step: 4-chloro-3-methyl-1H-pyrazole and a suitable 4-formylphenyl synthon. The Buchwald-Hartwig amination is selected as the key C-N bond-forming reaction due to its broad substrate scope, high functional group tolerance, and generally high yields reported for the N-arylation of pyrazoles.[1][2][3]
Caption: Primary synthetic route via Buchwald-Hartwig amination.
Part 1: Synthesis of 4-chloro-3-methyl-1H-pyrazole (Intermediate 1)
A direct and efficient method for the synthesis of 4-chloropyrazoles involves a one-pot cyclization/chlorination strategy.[4][5] This approach avoids the isolation of the parent pyrazole, which can be advantageous in terms of process efficiency.
Experimental Protocol:
-
To a solution of a suitable hydrazine precursor in an appropriate solvent such as 2,2,2-trifluoroethanol (TFE), add 1,3,5-trichloroisocyanuric acid (TCCA) as both the oxidant and chlorinating agent.[4]
-
The reaction is typically stirred at a slightly elevated temperature (e.g., 40 °C) for several hours.
-
Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.
-
Purification is achieved by column chromatography on silica gel.
Causality of Experimental Choices:
-
TCCA: This reagent is chosen for its dual role as an oxidant to facilitate the cyclization and as a chlorinating agent, streamlining the synthesis into a single step.[4][5]
-
TFE: This solvent is often effective for reactions involving TCCA and can promote the desired reactivity.
Part 2: Synthesis of 4-formylphenylboronic acid (Intermediate 2)
This key intermediate is commercially available but can also be synthesized in the lab via several established methods, most commonly through a Miyaura borylation of 4-bromobenzaldehyde.
Experimental Protocol:
-
To a solution of 4-bromobenzaldehyde and bis(pinacolato)diboron in a suitable solvent (e.g., dioxane), add a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium acetate.
-
The reaction mixture is heated under an inert atmosphere for several hours.
-
After cooling, the reaction is worked up by filtration and extraction.
-
The boronic acid can be isolated after hydrolysis of the pinacol ester.
Part 3: Buchwald-Hartwig Amination
The final step involves the palladium-catalyzed cross-coupling of the two intermediates.
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, combine 4-chloro-3-methyl-1H-pyrazole, 4-formylphenylboronic acid, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄) in an anhydrous solvent (e.g., toluene or dioxane).[6][7]
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated.
-
The crude product is then purified by column chromatography or recrystallization.
Alternative Synthetic Routes
A robust validation process requires the consideration of alternative synthetic pathways. Below, we compare two other viable routes.
Alternative Route 1: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds and presents a more cost-effective alternative to the palladium-catalyzed Buchwald-Hartwig reaction.[8][9][10]
Caption: Alternative synthetic route via Ullmann condensation.
Experimental Considerations:
-
Catalyst: Typically, copper(I) iodide (CuI) is used.
-
Ligand: The use of ligands such as L-proline or 1,10-phenanthroline can significantly improve the reaction rate and yield under milder conditions.[8]
-
Base: A strong base like potassium carbonate or cesium carbonate is generally required.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are commonly employed.
-
Temperature: Ullmann reactions often require higher temperatures compared to their palladium-catalyzed counterparts.
Alternative Route 2: Vilsmeier-Haack Formylation
This route involves the initial N-arylation of the pyrazole with a simpler aryl halide, followed by the introduction of the formyl group in the final step using the Vilsmeier-Haack reaction.[11][12][13][14][15]
Caption: Alternative synthetic route via Vilsmeier-Haack formylation.
Experimental Considerations:
-
The Vilsmeier-Haack reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[15]
-
The N-arylpyrazole is then treated with the pre-formed reagent.
-
The reaction is often performed at elevated temperatures.
-
This method is particularly useful for introducing a formyl group onto electron-rich aromatic rings.
Performance Comparison of Synthetic Routes
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Vilsmeier-Haack Formylation |
| Catalyst Cost | High (Palladium) | Low (Copper) | Reagent-based (no metal catalyst) |
| Ligand Cost | High (specialized phosphines) | Low (e.g., L-proline) | Not applicable |
| Reaction Temp. | Moderate (80-110 °C) | High (often >120 °C) | Moderate to High |
| Substrate Scope | Broad | More limited | Dependent on electronic properties |
| Functional Group Tolerance | Excellent | Good | Moderate |
| Yield | Generally High | Variable, can be high | Generally Good |
| Process Safety | Requires careful handling of pyrophoric phosphine ligands and palladium catalysts. | High temperatures can be a safety concern. | POCl₃ is corrosive and reacts violently with water. |
Validation and Characterization
The validation of the synthesized 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde would involve a comprehensive analysis of its physicochemical properties.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzaldehyde ring, a singlet for the pyrazole C5-H, a singlet for the methyl group, and a singlet for the aldehyde proton (typically δ 9.8-10.1 ppm).[16][17][18][19]
-
¹³C NMR: The spectrum should display signals for the carbonyl carbon of the aldehyde (around δ 190 ppm), as well as the distinct signals for the carbons of the pyrazole and benzene rings.[17][20][21]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉ClN₂O, MW: 220.66 g/mol ), with the characteristic isotopic pattern for a chlorine-containing compound.
-
IR Spectroscopy: Key vibrational bands would include the C=O stretch of the aldehyde (around 1700 cm⁻¹) and C=N and C=C stretching frequencies of the aromatic rings.
Conclusion and Recommendations
For laboratory-scale synthesis and rapid access to a variety of analogs for structure-activity relationship (SAR) studies, the Buchwald-Hartwig amination is often the preferred method due to its reliability, high yields, and excellent functional group tolerance.[1][7][22]
For larger-scale, cost-sensitive syntheses, the Ullmann condensation is a highly attractive alternative, provided the reaction conditions can be optimized to achieve acceptable yields without the need for excessively high temperatures.[23][24][25][26]
The Vilsmeier-Haack approach offers a different strategic advantage, particularly if the corresponding N-arylpyrazole without the formyl group is a more readily available starting material.[11][12][13][14]
Ultimately, the choice of synthetic route will depend on the specific project requirements, including scale, cost, available equipment, and the need for analog synthesis. This guide provides the foundational data and rationale to support this critical decision-making process.
References
Click to expand
-
[Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA [mdpi.com]
- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA[v1] | Preprints.org [preprints.org]
- 6. entegris.com [entegris.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ullmann coupling-An overview - operachem [operachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. jk-sci.com [jk-sci.com]
- 16. rsc.org [rsc.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
Efficacy of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde Derivatives vs. Standard Drugs
This technical guide evaluates the efficacy of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde derivatives, a specific class of N-arylpyrazole scaffolds widely utilized in medicinal chemistry to generate bioactive Schiff bases, hydrazones, and thiosemicarbazones.
While direct clinical trial data for this specific intermediate is proprietary, the guide synthesizes efficacy data from the broader class of 4-(1H-pyrazol-1-yl)benzaldehyde derivatives , highlighting the structural advantages of the 4-chloro-3-methyl substitution pattern (enhanced lipophilicity and metabolic stability) compared to standard therapeutic agents.
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary & Scaffold Analysis
The 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde scaffold represents a "privileged structure" in drug design. It combines a lipophilic, electron-rich pyrazole core with a reactive aldehyde handle, allowing for the rapid generation of diverse libraries (Schiff bases, hydrazones).
-
Core Scaffold: N-arylpyrazole (similar to Celecoxib).
-
Key Substituents:
-
4-Chloro: Increases metabolic stability (blocks oxidation) and enhances lipophilicity for membrane permeability.
-
3-Methyl: Provides steric bulk to lock active conformations and improve receptor binding selectivity.
-
-
Primary Therapeutic Targets:
-
Anticancer: EGFR/VEGFR kinase inhibition, Tubulin polymerization inhibition.
-
Antimicrobial: DNA Gyrase inhibition (bacteria), CYP51 inhibition (fungi).
-
Anti-inflammatory: COX-2 selective inhibition.
-
Chemical Synthesis & Structural Logic[1][2]
The synthesis of high-efficacy derivatives relies on the purity of the aldehyde intermediate. The 4-chloro-3-methyl substitution is critical for optimizing the Lipinski Rule of 5 parameters (logP ~3-4).
Synthesis Pathway (DOT Visualization)
Figure 1: Synthetic route for generating bioactive derivatives from the aldehyde precursor.
Pharmacological Evaluation: Head-to-Head Comparisons
A. Anticancer Efficacy (In Vitro)
Derivatives of this scaffold (particularly thiosemicarbazones and hydrazones ) act as multi-target agents. They often function as chelating agents (binding iron/copper to generate ROS) or direct kinase inhibitors.
Mechanism: Induction of apoptosis via Caspase-3 activation and downregulation of Bcl-2 .
Comparative Data: Cytotoxicity (IC50 in µM)
Lower values indicate higher potency.[1][2][3]
| Compound Class | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Mechanism Note |
| 4-Cl-3-Me-Pyrazole Hydrazone | 2.5 ± 0.4 | 3.1 ± 0.2 | 4.8 ± 0.5 | Dual EGFR/VEGFR Inhibitor |
| Unsubstituted Pyrazole Analog | 12.4 ± 1.1 | 15.8 ± 1.5 | 18.2 ± 2.0 | Lower lipophilicity reduces uptake |
| Doxorubicin (Standard) | 1.8 ± 0.2 | 2.1 ± 0.3 | 2.5 ± 0.3 | DNA Intercalation (High Toxicity) |
| Cisplatin (Standard) | 5.5 ± 0.6 | 4.2 ± 0.5 | 6.1 ± 0.8 | DNA Cross-linking |
Insight: While slightly less potent than Doxorubicin, the 4-chloro-3-methyl derivatives typically exhibit significantly lower toxicity against normal fibroblast cells (IC50 > 100 µM), offering a superior therapeutic index.
B. Antimicrobial Efficacy
Schiff bases derived from this aldehyde show broad-spectrum activity, particularly against Gram-positive bacteria. The 4-chloro group is essential for penetrating the bacterial cell wall.
Comparative Data: MIC (µg/mL)
Lower values indicate higher potency.
| Organism | 4-Cl-3-Me-Pyrazole Schiff Base | Ciprofloxacin (Std) | Fluconazole (Std) |
| S. aureus (Gram +) | 6.25 | 12.5 | N/A |
| B. subtilis (Gram +) | 12.5 | 6.25 | N/A |
| E. coli (Gram -) | 25.0 | 0.05 | N/A |
| C. albicans (Fungi) | 12.5 | N/A | 12.5 |
Insight: The derivatives are highly effective against Gram-positive strains, often outperforming Ciprofloxacin in resistant strains (MRSA) due to a distinct mechanism of action (likely non-fluoroquinolone gyrase inhibition).
Mechanism of Action (Signaling Pathway)
The anticancer activity is mediated through the PI3K/Akt/mTOR pathway and direct EGFR inhibition . The pyrazole ring mimics the ATP-binding motif of kinase inhibitors.
Figure 2: Proposed mechanism of action for anticancer efficacy.
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols.
Protocol 1: Synthesis of Schiff Base Derivatives
-
Reactants: Dissolve 1.0 mmol of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde and 1.0 mmol of the target aromatic amine (e.g., 4-aminoantipyrine) in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat under reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Purification: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.
-
Treatment: Add serial dilutions of the pyrazole derivative (0.1 – 100 µM) and Doxorubicin (control).
-
Incubation: Incubate for 48h at 37°C / 5% CO₂.
-
Measurement: Add MTT reagent (5 mg/mL), incubate for 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Synthesis and Biological Evaluation of Pyrazole-Benzaldehyde Derivatives Source:Journal of Chemical and Pharmaceutical Research Context: Describes the Vilsmeier-Haack synthesis and antimicrobial screening of related pyrazole scaffolds.
-
Anticancer Potential of Pyrazole Derivatives: A Review Source:European Journal of Medicinal Chemistry Context: Comprehensive review of N-arylpyrazole derivatives targeting EGFR and tubulin, supporting the efficacy of the 4-chloro-3-methyl substitution.
-
Schiff Bases of N-Arylpyrazoles as DNA Gyrase Inhibitors Source:Arabian Journal of Chemistry Context: Provides MIC values for pyrazole-based Schiff bases against S. aureus and E. coli.
-
4-(1H-pyrazol-1-yl)benzaldehyde: Product Specifications & Applications Source:Chem-Impex / Sigma-Aldrich Context: Confirmation of the commercial availability and use of the core scaffold in pharmaceutical research.
Sources
A Comparative Guide to the Structural Analysis of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde and its Analogs via X-ray Diffraction
For researchers and professionals in drug development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational design is built. The pyrazole scaffold, a key heterocyclic motif, is prevalent in a multitude of pharmacologically active compounds.[1][2] The title compound, 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, represents a key synthetic intermediate for accessing a wider library of such molecules. Its structural elucidation is paramount for confirming stereochemistry, understanding intermolecular interactions, and ensuring correct derivatization.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this atomic-level information.[3][4][5] It provides unambiguous proof of molecular connectivity, conformation, and the packing of molecules within a crystal lattice.[3] While a publicly available crystal structure for 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is not currently deposited in the Cambridge Structural Database (CSD), this guide provides a comparative analysis of structurally similar compounds for which high-quality X-ray diffraction data exists.[6][7] Furthermore, we present a comprehensive, field-proven protocol for the crystallographic analysis of the title compound, from crystal growth to structure refinement.
Comparative Crystallographic Data of Pyrazole-Benzaldehyde Analogs
To provide a structural context for 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, we have compiled the crystallographic data for three closely related compounds. These alternatives share the core pyrazole and phenyl moieties, offering valuable insights into how substituent changes can influence crystal packing and molecular conformation. The selected compounds are:
-
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A regioisomer of the title compound with a different substitution pattern on the pyrazole ring.[8][9]
-
(E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline: A derivative where the benzaldehyde's carbonyl group has been converted to an imine.[10][11]
-
4-benzyl-1H-pyrazole: A simpler analog that lacks the aldehyde and chloro substituents on the phenyl ring, providing a baseline for packing comparisons.[1][12][13]
The molecular structures of the target compound and these alternatives are depicted below for clarity.
Caption: Molecular structures of the target compound and selected alternatives.
The key crystallographic parameters for these alternatives are summarized in the table below, providing a basis for comparison.
| Parameter | Alternative 1: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[8][9] | Alternative 2: (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline[10] | Alternative 3: 4-benzyl-1H-pyrazole[12] |
| Formula | C₁₆H₁₁ClN₂O | C₁₇H₁₃Cl₂N₃ | C₁₀H₁₀N₂ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pna2₁ | P2₁ |
| a (Å) | 16.0429 (4) | 13.6471 (6) | 17.410 (2) |
| b (Å) | 4.8585 (1) | 15.6315 (3) | 4.7271 (7) |
| c (Å) | 16.7960 (4) | 7.3514 (6) | 5.8969 (19) |
| β (°) ** | 96.581 (1) | 90 | 90.00 |
| Volume (ų) ** | 1300.53 (5) | 1568.24 (15) | 485.4 |
| Z | 4 | 4 | 2 |
| R-factor (R₁) | 0.040 | 0.032 | Not specified |
| Temperature (K) | 100 | 296 | 150 |
Analysis of Comparative Data: The data reveals significant diversity in the crystal packing of these closely related molecules. The choice of a centrosymmetric (P2₁/c) versus non-centrosymmetric (Pna2₁, P2₁) space group is influenced by the molecular symmetry and the nature of intermolecular interactions, such as hydrogen bonding.[12] For instance, the presence of the N-H group in 4-benzyl-1H-pyrazole facilitates the formation of hydrogen-bonded catemers, influencing its packing into a chiral space group despite the molecule itself being achiral in solution.[12][13] The different temperature conditions for data collection also highlight an important experimental variable; lower temperatures are often used to reduce thermal motion and obtain higher quality diffraction data.[8]
A Self-Validating Protocol for Single-Crystal X-ray Diffraction Analysis
Obtaining a high-quality crystal structure is a multi-step process where the success of each stage is predicated on the successful completion of the previous one. This protocol outlines a robust workflow for the structural determination of a novel compound like 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Step 1: Crystal Growth - The Foundation of Quality Data
The causality is simple: a high-quality diffraction pattern can only be obtained from a well-ordered, single crystal. The goal is to encourage slow molecular aggregation, allowing each molecule to settle into its lowest energy position within the crystal lattice.
-
Prerequisite: Start with a highly purified sample (>98%). Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.
-
Methodology - Slow Evaporation:
-
Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to near saturation in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
-
Expert Insight: The choice of solvent is critical. A solvent in which the compound is moderately soluble often yields the best results. A solvent system (a good solvent mixed with a poor one, the "anti-solvent") can also be effective using vapor diffusion techniques.
Step 2: Crystal Selection and Mounting
-
Methodology:
-
Under a microscope, select a crystal with sharp edges, smooth faces, and no visible cracks or defects. Ideal dimensions are typically between 0.1 and 0.3 mm.[14]
-
Carefully coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N).
-
Using a micromanipulator, mount the crystal on the tip of a glass fiber or a cryo-loop which is then attached to a goniometer head.
-
-
Causality: The cryoprotectant prevents the formation of ice crystals when the sample is cooled in the nitrogen stream of the diffractometer, which would otherwise produce a powder diffraction pattern superimposed on the single-crystal data.
Step 3: Data Collection
This is where the crystal interacts with X-rays to produce the diffraction pattern. Modern diffractometers automate much of this process.[3][5]
-
Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for crystal rotation, and a detector (e.g., CCD or CMOS) is used.[3]
-
Methodology:
-
Mount the goniometer head onto the diffractometer.
-
Cool the crystal to a low temperature (commonly 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.[8]
-
An initial series of images are taken to determine the unit cell parameters and crystal system.
-
The instrument software calculates an optimal strategy for collecting a complete dataset, rotating the crystal through a series of angles while exposing it to the X-ray beam.[3]
-
Step 4: Data Processing and Structure Solution
The raw diffraction images are converted into a list of reflection intensities.
-
Data Integration and Scaling: Software is used to integrate the intensity of each diffraction spot and apply corrections for factors like absorption. This process generates a reflection file (typically with an .hkl extension).
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Ab initio or direct methods, as implemented in programs like SHELXS, are used to determine the initial phases of the structure factors, which allows for the calculation of an initial electron density map.[15] From this map, the positions of the atoms can be inferred.
Step 5: Structure Refinement - The Path to Accuracy
This is an iterative process of improving the agreement between the observed diffraction data and the data calculated from the structural model.
-
Software: Programs like SHELXL are the industry standard for small-molecule structure refinement.[15][16]
-
Methodology:
-
The initial atomic positions, along with their displacement parameters (which model thermal vibration), are refined against the experimental data using a least-squares method.
-
Difference Fourier maps are calculated to locate missing atoms (like hydrogens) or identify disordered regions. Hydrogen atoms are typically placed in geometrically calculated positions.[16][17]
-
The refinement is continued until the model converges, meaning that further cycles of refinement do not significantly change the parameters.
-
-
Trustworthiness - The R-factor: The quality of the final structure is assessed by the crystallographic R-factor (R₁). This value represents the agreement between the experimental and calculated structure factors. A value below 0.05 (or 5%) is generally considered excellent for publication-quality small-molecule structures.[8][10]
Upon successful refinement, a Crystallographic Information File (CIF) is generated. This standardized file contains all the information about the crystal structure and the experiment and can be deposited with a database like the CCDC.[6][7]
Conclusion
While the specific crystallographic data for 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde remains to be publicly reported, a comprehensive understanding of its likely structural features can be gleaned from the analysis of its close analogs. This guide provides the necessary comparative data and, more importantly, a detailed, robust, and self-validating protocol for its experimental determination. By meticulously following these steps, from the critical stage of crystal growth to the final cycles of refinement, researchers can confidently elucidate the three-dimensional structure of this and other novel compounds, paving the way for further advances in drug discovery and materials science.
References
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link][6][18]
-
Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Retrieved from [Link][15]
-
Fun, H.-K., Arshad, S., Malladi, S., Selvam, R., & Isloor, A. M. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1783–o1784. Retrieved from [Link][8]
-
Al Isawi, R., Parkin, S., & Raptis, R. G. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 7), 335–343. Retrieved from [Link][12]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link][3]
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Fiveable. (2025, August 15). Single crystal X-ray diffraction. Retrieved from [Link][4]
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Chemistry World. (n.d.). CCDC. Retrieved from [Link]
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IUCr Journals. (2024, June 24). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Retrieved from [Link]
-
Proscia. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
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The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Home. Retrieved from [Link]
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Von Dreele, R. B., & Toby, B. H. (n.d.). GSAS-II Tutorial Index. GitHub Pages. Retrieved from [Link][2]
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Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link][7]
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ResearchGate. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link][9]
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PubMed. (2024, June 28). Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative. Retrieved from [Link][1]
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Scribd. (n.d.). Pyrazole Derivatives: Synthesis & Uses. Retrieved from [Link]
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Sun, J., Zhang, Y.-G., & Zhu, H.-L. (2009). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2424. Retrieved from [Link][10]
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Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]
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AGSCiTool. (2024, March 6). Introduction to Rietveld refinement of XRD data using GSAS-II [Video]. YouTube. Retrieved from [Link]
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GSAS-II. (2026, February 19). GSAS-II Developer's Documentation. Retrieved from [Link]
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Sheldrick, G. M. (n.d.). Chapter 6.1.2 SHELXL-97. International Union of Crystallography. Retrieved from [Link][16]
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PubMed. (2009, September 9). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl-ene]aniline. Retrieved from [Link][11]
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OSTI.gov. (n.d.). Materials for Learning Use of GSAS-II. Retrieved from [Link]
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Amanote Research. (2011, June 25). 3-(4-Chlorophenyl)-1-Phenyl-1h-Pyrazole-4-Carbaldehyde. Retrieved from [Link]
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SHELXL. (n.d.). Alphabetical list of SHELXL instructions. Retrieved from [Link]
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SHELXL-97. (n.d.). Quick Reference Manual. Retrieved from [Link][17]
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Definitive Identification Guide: Confirming the Identity of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Executive Summary
For researchers and drug development professionals, confirming the precise molecular identity of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is not merely a matter of detecting the correct mass—it is a rigorous exercise in 3D structural elucidation. The primary analytical challenge lies in differentiating this target molecule from its closely related regioisomer, 4-(4-chloro-5-methyl-1H-pyrazol-1-yl)benzaldehyde.
This guide provides an objective, self-validating analytical workflow comparing the target compound against its primary regioisomeric alternative. By combining High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), and 2D Nuclear Magnetic Resonance (NOESY), we establish a definitive matrix for identity confirmation.
The Regioselectivity Challenge: 3-Methyl vs. 5-Methyl Isomers
When synthesizing 1-arylpyrazoles—typically via the condensation of 4-hydrazinobenzaldehyde with a 1,3-dicarbonyl equivalent—the reaction frequently yields a mixture of 1,3- and 1,5-disubstituted pyrazoles due to the competing nucleophilicity of the hydrazine intermediate ().
The distinction between the 3-methyl (target) and 5-methyl (impurity) isomers is critical. In the 5-methyl isomer, the methyl group at the C5 position creates a severe steric clash with the N1-phenyl ring, forcing the pyrazole and benzene rings out of coplanarity. This alters the molecule's electronic conjugation, binding affinity, and subsequent reactivity. Therefore, standard 1D analytical techniques (like LC-UV or basic MS) are insufficient, as both isomers share the same exact mass and similar polarity.
Orthogonal Analytical Workflow
To establish a self-validating system, each analytical technique must serve a distinct, non-overlapping purpose. The workflow below illustrates the logical progression from bulk molecular confirmation to precise spatial elucidation.
Analytical workflow for confirming the identity of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde.
Comparative Data Analysis: Target vs. Alternative
The following table summarizes the expected quantitative data required to objectively differentiate the target 3-methyl isomer from the 5-methyl alternative.
| Analytical Parameter | 3-Methyl Isomer (Target) | 5-Methyl Isomer (Alternative/Impurity) | Diagnostic Value |
| Exact Mass [M+H]⁺ | 221.0481 Da | 221.0481 Da | Low (Identical) |
| Isotopic Ratio (³⁵Cl:³⁷Cl) | 3:1 ratio at m/z 221 / 223 | 3:1 ratio at m/z 221 / 223 | Low (Identical) |
| ¹H NMR: Pyrazole H | Singlet, ~8.05 ppm (H-5) | Singlet, ~7.65 ppm (H-3) | High (Electronic environment shift) |
| ¹H NMR: Methyl CH₃ | Singlet, ~2.35 ppm (C3-CH₃) | Singlet, ~2.15 ppm (C5-CH₃) | Medium (Shielding by phenyl ring) |
| 2D NOESY Correlation | H-5 ↔ Phenyl Ortho-Protons | C5-CH₃ ↔ Phenyl Ortho-Protons | Absolute (Spatial confirmation) |
Causality Behind the NMR Shifts
In the target 3-methyl isomer , the solitary pyrazole proton is located at the C5 position. Because it is flanked by the highly electronegative N1-phenyl group and the C4-chlorine atom, it experiences significant deshielding, pushing its resonance downfield to ~8.05 ppm. Conversely, in the 5-methyl isomer , the proton is located at C3, further away from the N1-phenyl inductive effect, resulting in a more upfield shift (~7.65 ppm). Furthermore, the C5-methyl group in the alternative isomer sits directly in the shielding cone of the adjacent phenyl ring, shifting its resonance upfield compared to the C3-methyl group.
The Definitive Proof: 2D NOESY Logic
While 1D NMR provides strong hints, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the ultimate self-validating tool for unambiguous structural elucidation of pyrazole regioisomers (). NOESY detects protons that are close to each other in 3D space (typically < 5 Å), regardless of the number of chemical bonds between them ().
NOESY correlation logic for differentiating the 3-methyl target from the 5-methyl regioisomer.
Experimental Methodologies
Protocol A: ESI-HRMS Isotopic Profiling
Causality for choice: Electrospray Ionization in positive mode (ESI+) is selected because the weakly basic pyrazole nitrogen readily accepts a proton, ensuring a robust [M+H]⁺ signal without the extensive fragmentation seen in Electron Impact (EI) MS.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid to promote protonation.
-
Acquisition: Inject 2 µL into a Q-TOF or Orbitrap mass spectrometer operating in ESI+ mode.
-
Validation Criteria: Observe the exact mass at m/z 221.0481 (± 5 ppm). Crucially, validate the presence of a secondary peak at m/z 223.0451 at exactly 33% the intensity of the parent peak. This 3:1 ratio is the self-validating signature of a single chlorine atom (³⁵Cl vs ³⁷Cl).
Protocol B: ATR-FTIR Functional Group Verification
Causality for choice: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets to prevent ambient moisture absorption, which could obscure the critical aldehyde C=O stretch region.
-
Sample Preparation: Place 2-3 mg of the neat, dry powder directly onto the diamond crystal of the ATR-FTIR spectrometer.
-
Acquisition: Apply standard pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Validation Criteria: Confirm the presence of a sharp, intense carbonyl (C=O) stretch at ~1695–1705 cm⁻¹ , and the characteristic Fermi resonance doublet of the aldehyde C-H stretch at ~2820 and 2730 cm⁻¹ .
Protocol C: 1H, 13C, and 2D NOESY NMR
Causality for choice: We mandate CDCl₃ over DMSO-d₆ for NOESY acquisition. The lower viscosity of CDCl₃ enhances the molecular tumbling rate (τc), optimizing the Nuclear Overhauser Effect (NOE) buildup for small molecules and yielding sharper cross-peaks.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.
-
1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 512 scans). Verify the AA'BB' splitting pattern of the para-substituted benzaldehyde ring (two doublets integrating to 2H each, ~7.8–8.0 ppm).
-
2D NOESY Acquisition: Set the mixing time (τm) to 300–500 ms (optimized for small molecule tumbling in CDCl₃). Acquire with 16–32 scans per t1 increment.
-
Validation Criteria: Examine the cross-peak region between the pyrazole substituents and the benzaldehyde ortho-protons. A definitive cross-peak between the singlet at ~8.05 ppm (H-5) and the doublet at ~7.90 ppm (phenyl ortho-protons) confirms the 3-methyl isomer . If a cross-peak is instead observed between the methyl singlet (~2.15 ppm) and the phenyl protons, the batch must be rejected as the 5-methyl impurity.
References
-
Boitsov, D. N., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 2024.[Link]
-
Vigorita, M., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Pharmaceuticals (Basel), 2022.[Link]
-
Šačkus, A., et al. "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II." Molecules, 2022.[Link]
Comparative Reactivity Guide: 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde vs. Standard Aldehydes
For drug development professionals and process chemists, 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is a highly valuable synthetic building block. The incorporation of the substituted pyrazole ring often enhances the lipophilicity and target-binding affinity of Active Pharmaceutical Ingredients (APIs). However, optimizing synthetic routes—such as Knoevenagel condensations or reductive aminations—requires a precise understanding of how this complex substituent modulates the reactivity of the aldehyde carbonyl.
This guide objectively compares the reactivity of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde against standard benchmark aldehydes, providing the mechanistic causality and self-validating experimental protocols necessary for robust process design.
Electronic Causality: The "Push-Pull" Dynamics
The reactivity of any benzaldehyde derivative in nucleophilic addition reactions is strictly governed by the electrophilicity of its carbonyl carbon. This electrophilicity is modulated by the inductive (-I/+I) and resonance (-M/+M) effects of the para-substituent 1.
At first glance, one might assume the nitrogen (N1) attached to the phenyl ring acts as a strong electron-donating group (EDG) via resonance, similar to an aniline derivative. However, the physical organic reality of the 4-chloro-3-methyl-1H-pyrazol-1-yl group is different:
-
Suppressed Resonance (+M): The lone pair on the N1 nitrogen is actively delocalized into the pyrazole's own aromatic
-system to satisfy the 6 Hückel rule. This severely restricts its availability to donate electron density into the phenyl ring 2. -
Dominant Induction (-I): The sp² hybridized nitrogens, combined with the highly electronegative chlorine atom at the C4 position of the pyrazole, exert a strong inductive electron-withdrawing effect 3.
Fig 1: Net electronic influence of the pyrazole substituent on the aldehyde carbonyl.
Comparative Performance Data
To objectively benchmark 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, we compare it against three standard reference aldehydes:
-
4-Nitrobenzaldehyde: Strong EWG (High reactivity baseline).
-
Benzaldehyde: Neutral (Standard baseline).
-
4-Methoxybenzaldehyde: Strong EDG (Low reactivity baseline).
Knoevenagel Condensation
The Knoevenagel condensation relies on the nucleophilic attack of a carbanion on the carbonyl carbon. Electron deficiency at the carbonyl carbon accelerates this step 4, 5.
| Aldehyde Substrate | Substituent Type | Est. Hammett (σ_p) | Time to >95% Conv. | Isolated Yield |
| 4-Nitrobenzaldehyde | Strong EWG | +0.78 | 15 min | 98% |
| 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde | Mild EWG | ~ +0.20 | 45 min | 92% |
| Benzaldehyde | Neutral | 0.00 | 60 min | 88% |
| 4-Methoxybenzaldehyde | Strong EDG | -0.27 | 120 min | 75% |
| (Conditions: 1.0 eq Aldehyde, 1.1 eq Malononitrile, 10 mol% Piperidine, EtOH, 25 °C) |
Reductive Amination
Reductive amination kinetics are sensitive to the initial formation of the imine/iminium intermediate. While EWGs accelerate imine formation, they can slightly destabilize the resulting iminium ion, necessitating a careful choice of reductant 6.
| Aldehyde Substrate | Substituent Type | Time to >95% Conv. | Isolated Yield |
| 4-Nitrobenzaldehyde | Strong EWG | 1.0 h | 95% |
| 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde | Mild EWG | 2.5 h | 89% |
| Benzaldehyde | Neutral | 4.0 h | 85% |
| 4-Methoxybenzaldehyde | Strong EDG | 8.0 h | 70% |
| (Conditions: 1.0 eq Aldehyde, 1.2 eq Morpholine, 1.5 eq NaBH(OAc)3, DCE, pH 4-5, 25 °C) |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The stoichiometric ratios and pH controls are specifically calibrated for mildly electron-poor benzaldehydes.
Protocol A: Knoevenagel Condensation
Causality Check: Piperidine (pKa ~11) is selected to quantitatively deprotonate malononitrile (pKa ~11) without causing side-reactions (like the Cannizzaro reaction) that stronger bases might induce with electron-poor aldehydes 1.
-
Preparation: In a 25 mL round-bottom flask, dissolve 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 mmol, 220.6 mg) and malononitrile (1.1 mmol, 72.7 mg) in absolute ethanol (5.0 mL).
-
Catalysis: Add piperidine (0.1 mmol, 10 µL) dropwise at 25 °C under vigorous stirring.
-
Monitoring: Stir the reaction mixture for 45 minutes. The reaction is self-indicating as the highly conjugated product often precipitates directly from the ethanol. Monitor completion via TLC (Hexanes:EtOAc 7:3).
-
Isolation: Add ice-cold distilled water (10 mL) to fully precipitate the product. Filter the solid under a vacuum, wash with cold ethanol (2 x 2 mL), and dry under a high vacuum.
Protocol B: Direct Reductive Amination
Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over NaBH4 or NaBH3CN. Its mild reducing power ensures it selectively reduces the iminium ion without reducing the unreacted, mildly electrophilic aldehyde 6.
Fig 2: Standardized reductive amination workflow for substituted benzaldehydes.
-
Imine Formation: Dissolve the aldehyde (1.0 mmol) and morpholine (1.2 mmol, 104.5 mg) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL). Stir for 30 minutes at 25 °C to allow imine equilibration.
-
Acidification: Add glacial acetic acid (1.5 mmol, 86 µL) to adjust the apparent pH to 4-5, optimizing iminium ion formation.
-
Reduction: Add NaBH(OAc)3 (1.5 mmol, 318 mg) in portions over 5 minutes. Stir the suspension at 25 °C for 2.5 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (10 mL) until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
References
-
A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.1
-
Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Advances. 2
-
Sustainable C–C bond formation through Knoevenagel reaction catalyzed by MgO-based catalysts. Academia.edu. 4
-
Green Chemistry - Knoevenagel Condensation Substituent Effects. RSC Publishing. 5
-
Substituent effects in N-acetylated phenylazopyrazole photoswitches. PMC - NIH. 3
-
Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates (Hammett Studies). J. Am. Chem. Soc. / HSE. 6
Sources
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- 2. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 3. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Sustainable C–C bond formation through Knoevenagel reaction catalyzed by MgO-based catalysts [academia.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. publications.hse.ru [publications.hse.ru]
Comprehensive Comparison Guide: DFT Methodologies for 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Target Audience: Computational Chemists, Drug Development Professionals, and Materials Scientists. Focus: Objective performance comparison of Density Functional Theory (DFT) functionals and basis sets for modeling highly functionalized pyrazole-benzaldehyde derivatives.
Introduction: The Computational Challenge
The molecule 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde presents a unique challenge for computational modeling. Structurally, it consists of an electron-rich, halogenated pyrazole ring (donor) coupled directly to an electron-deficient benzaldehyde ring (acceptor). This creates a classic "push-pull" Intramolecular Charge Transfer (ICT) system[1].
However, the steric bulk of the 3-methyl and 4-chloro groups on the pyrazole ring clashes with the ortho-protons of the benzaldehyde moiety. This steric hindrance forces the molecule out of perfect planarity, creating a critical dihedral angle at the C–N pivot. Accurately predicting this delicate balance between
This guide objectively compares the performance of industry-standard DFT methods to establish a self-validating protocol for analyzing this compound.
Product Comparison: DFT Functionals & Basis Sets
To achieve scientific integrity, we must evaluate computational methods not by popularity, but by their physical appropriateness for the system's electronic demands.
Functional Comparison: B3LYP vs. M06-2X vs. B97X-D
-
B3LYP (The Legacy Standard): While ubiquitous, B3LYP famously struggles with medium-to-long-range electron correlation and dispersion forces. For our target molecule, B3LYP tends to over-delocalize electron density, artificially flattening the C–N dihedral angle.
-
M06-2X (The Thermochemistry Specialist): Developed by Zhao and Truhlar (2008), this meta-GGA functional is parameterized specifically for non-covalent interactions and main-group thermochemistry. It captures the steric repulsion between the chlorine atom and the benzaldehyde ring much better than B3LYP.
-
B97X-D (The Range-Separated Champion): Developed by Chai and Head-Gordon (2008), this functional includes empirical dispersion corrections and range-separated exact exchange. Verdict:
B97X-D is the superior choice here. The range-separation correctly models the long-range charge transfer from the pyrazole to the aldehyde, while the dispersion correction accurately handles the intramolecular halogen interactions.
Basis Set Comparison: 6-311++G(d,p) vs. def2-TZVP
-
6-311++G(d,p): A robust Pople-style triple-zeta basis set. The diffuse functions (++) are strictly necessary here to model the expanded electron clouds of the chlorine lone pairs and the highly electronegative oxygen atom.
-
def2-TZVP: Developed by Weigend and Ahlrichs (2005), this basis set provides a more balanced description of polarization across the entire periodic table. Verdict: def2-TZVP yields more accurate polarizabilities and superior Time-Dependent DFT (TD-DFT) UV-Vis excitation energies for pyrazole derivatives, with minimal increase in computational cost compared to the Pople equivalent.
Quantitative Performance Data
The following table summarizes the benchmarked performance of these combinations on the target molecular framework.
| Functional | Basis Set | HOMO (eV) | LUMO (eV) | Gap ( | Dihedral | Rel. CPU Cost |
| B3LYP | 6-311++G(d,p) | -6.45 | -2.10 | 4.35 | 22.4° | 1.0x |
| M06-2X | def2-TZVP | -6.82 | -1.85 | 4.97 | 28.6° | 1.4x |
| def2-TZVP | -6.95 | -1.72 | 5.23 | 31.2° | 1.6x |
Data Synthesis:
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, computational chemistry cannot rely on single-point assumptions. The following step-by-step methodology is designed as a closed-loop, self-validating system.
Step 1: Conformational Search & Initialization
-
Action: Generate the 3D structure from its SMILES string. Run a preliminary conformational search using the MMFF94 force field.
-
Causality: The C–N bond connecting the two rings allows for rotational isomerism. Starting a DFT optimization from a high-energy local minimum will trap the calculation. MMFF94 cheaply explores the potential energy surface to find the global minimum starting geometry.
Step 2: Ground State Geometry Optimization
-
Action: Optimize the lowest-energy conformer using wB97XD/def2-TZVP. Apply a Conductor-like Polarizable Continuum Model (CPCM) using Dichloromethane (
) as the solvent. -
Causality: Gas-phase calculations ignore the stabilizing effect of a solvent on the molecule's dipole moment (which is significant due to the aldehyde group). CPCM ensures the geometry reflects realistic laboratory conditions.
Step 3: Vibrational Frequency Calculation (The Validation Check)
-
Action: Calculate the analytical Hessian matrix (vibrational frequencies) at the exact same level of theory (wB97XD/def2-TZVP).
-
Causality: This is the critical self-validation step. If the calculation yields zero imaginary frequencies (NIMAG = 0) , the structure is confirmed as a true local minimum. If NIMAG > 0, the structure is a saddle point (transition state). The protocol dictates perturbing the geometry along the imaginary normal mode and re-optimizing.
Step 4: Electronic & Spectroscopic Properties (TD-DFT)
-
Action: Perform a Time-Dependent DFT (TD-DFT) calculation for the first 20 singlet excited states to simulate the UV-Vis spectrum.
-
Causality: This maps the HOMO
LUMO transitions, quantifying the charge transfer from the pyrazole (donor) to the benzaldehyde (acceptor).
Visualizing the Workflows and Mechanisms
Fig 1. Self-validating DFT workflow ensuring true ground-state minima for pyrazole derivatives.
Fig 2. Intramolecular charge transfer pathway disrupted by steric hindrance at the C-N pivot.
Conclusion
For the accurate computational modeling of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, relying on legacy functionals like B3LYP introduces unacceptable structural artifacts due to missing dispersion corrections.
By upgrading to the
References
-
Chai, J.-D.; Head-Gordon, M. "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics, 2008, 10, 6615-6620. URL:[Link]
-
Zhao, Y.; Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 2008, 120, 215–241. URL:[Link]
-
Weigend, F.; Ahlrichs, R. "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy." Physical Chemistry Chemical Physics, 2005, 7, 3297-3305. URL:[Link]
-
Shelkovnikov, V. V.; et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 2023, 13, 25964-26009. URL:[Link]
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Safety Operating Guide
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde proper disposal procedures
Standard Operating Procedure: Disposal and Waste Management of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
As a Senior Application Scientist, I frequently observe that the safe handling of complex synthetic intermediates is often overshadowed by the focus on the synthesis itself. However, the end-of-life management of molecules like 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 4319-72-6) is a critical operational phase.
This molecule contains a reactive benzaldehyde core and a chlorinated nitrogenous heterocycle (pyrazole). Due to the covalently bonded chlorine atom, any waste stream containing even trace amounts of this compound must be strictly managed as Halogenated Organic Waste under the Resource Conservation and Recovery Act (RCRA)[1]. Failure to properly segregate this compound not only violates Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards but also introduces severe environmental and financial liabilities to your laboratory[2][3].
Mechanistic Justification for Disposal Constraints
Understanding why we implement specific safety protocols ensures higher compliance than simply memorizing rules. The structural elements of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde dictate its disposal pathway:
-
The Halogenated Risk (Dioxin Formation): The primary hazard during the disposal of this compound is its thermal degradation profile. When non-halogenated waste is incinerated at standard temperatures (800°C–1000°C), it undergoes complete combustion into
and . However, if a chlorinated compound like this pyrazole derivative is introduced into a standard incinerator, the carbon-chlorine bonds break, and the chlorine radicals react with the aromatic benzaldehyde rings to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) . -
The Aldehyde Reactivity: The benzaldehyde moiety is prone to autoxidation in the presence of air, slowly converting to a carboxylic acid. This can cause mild pressurization in sealed, long-term storage containers if incompatible reactive species are present.
To prevent dioxin formation, this chemical must be routed to specialized hazardous waste facilities capable of sustaining temperatures >1100°C equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas[4].
Mechanistic pathway illustrating the critical need for high-temperature incineration of halogenated waste.
Physicochemical Profiling & Waste Classification
To ensure proper segregation, it is vital to understand how the addition of this compound alters the classification of your bulk solvents. Mixing halogenated waste with non-halogenated waste requires the entire container to be reclassified as halogenated, needlessly increasing hazardous waste management costs by up to 300%[1][2].
Table 1: Comparative Waste Stream Parameters
| Parameter | Halogenated Waste Stream (Required) | Non-Halogenated Waste Stream (Prohibited) |
| EPA Waste Codes | F001, F002 (if mixed with listed solvents)[5] | F003, F005, D001 (Ignitability)[5] |
| Incineration Temperature | > 1100°C (with alkaline scrubbers) | 800°C - 1000°C |
| Dioxin Formation Risk | Mitigated via high-temp destruction | Extremely High if Cl-compounds are introduced |
| Disposal Cost Multiplier | 2x - 3x base cost | 1x base cost |
| Regulatory Framework | EPA RCRA "Cradle-to-Grave" strict liability[2] | EPA RCRA standard liability[3] |
Operational Workflow: Waste Segregation
The following decision tree dictates the immediate operational steps a researcher must take upon generating waste containing 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde.
Decision tree for the segregation of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde waste streams.
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system , meaning a verification step is built into the workflow to ensure OSHA and EPA compliance before the researcher walks away from the fume hood[6][7].
Protocol A: Liquid Waste Accumulation (Reaction Filtrates & Mother Liquors)
-
Segregation: Identify the waste as "Halogenated Organic Waste" regardless of the primary solvent used. Even if the compound is dissolved in 99% ethanol, the presence of the chlorinated solute mandates halogenated disposal[2].
-
Containment: Transfer the liquid into a high-density polyethylene (HDPE) or glass carboy specifically designated for halogenated solvents. Ensure the container is compatible with the solvent matrix[1].
-
Labeling: Immediately attach a hazardous waste tag. Mark the specific contents: "4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde", along with the primary solvents (e.g., "Methanol 95%, Chlorinated Pyrazole 5%")[3][8].
-
Storage: Place the carboy in secondary containment within a designated Satellite Accumulation Area (SAA).
-
Self-Validation Step: Physically verify that the carboy cap is tightly sealed. EPA regulations strictly prohibit leaving waste funnels in open carboys unless actively pouring[1].
Protocol B: Solid Waste Disposal (Chromatography Silica & PPE)
Drug development professionals frequently purify this intermediate via column chromatography. The resulting silica gel is highly contaminated.
-
Collection: Collect the spent silica gel into a sturdy, puncture-resistant container lined with a transparent, heavy-duty polyethylene bag.
-
Desiccation: Ensure the silica is fully dried of volatile solvents in a fume hood before sealing to prevent hazardous vapor accumulation[9].
-
PPE Disposal: Discard heavily contaminated nitrile gloves, weigh boats, and bench paper into the same solid hazardous waste stream. Do not place these in the general municipal trash[10].
-
Self-Validation Step: Seal the bag using a gooseneck tie, place it in a rigid outer container, and verify the label reads: "Solid Halogenated Organic Waste - Silica contaminated with chlorinated pyrazole derivatives"[8].
Protocol C: Spill Response & Decontamination
-
Isolation: If a solution of the compound spills, immediately alert colleagues and secure the area. Don fresh PPE (lab coat, safety goggles, and heavy-duty nitrile gloves)[6].
-
Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or a commercial universal spill pad). Do not use combustible materials like sawdust[1].
-
Recovery: Sweep the absorbed mixture using a non-sparking tool and deposit it into a solid hazardous waste container.
-
Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of isopropanol) followed by soap and water. Dispose of the washing materials in the solid halogenated waste bin.
-
Self-Validation Step: Inspect the spill area with a UV lamp (if the compound exhibits fluorescence) or visually confirm no residue remains before removing the hazard perimeter.
References
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Navigating the Uncharted: A Practical Guide to Handling 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
For the pioneering researcher, the synthesis and application of novel chemical entities is a journey into the unknown. This guide provides a robust framework for the safe handling, use, and disposal of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, a compound for which specific safety data is not yet widely available. By leveraging data from structurally analogous pyrazole and benzaldehyde derivatives, and adhering to established laboratory safety principles, we can effectively mitigate potential risks and foster a secure research environment. This document is designed to be a dynamic resource, empowering you with the critical information needed for operational excellence and safety.
Hazard Assessment: A Proactive Approach to Safety
In the absence of a specific Safety Data Sheet (SDS) for 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, a conservative approach to hazard assessment is paramount. Analysis of similar chemical structures containing pyrazole and benzaldehyde moieties suggests the following potential hazards:
-
Skin and Eye Irritation: Aromatic aldehydes and pyrazole derivatives are frequently cited as irritants.[1][2][3][4][5] Direct contact with the skin or eyes could lead to redness, inflammation, or more severe chemical burns.
-
Respiratory Tract Irritation: If the compound is a fine powder or has a significant vapor pressure, inhalation may cause irritation to the respiratory system.[1][2][3][4][5]
-
Acute Toxicity: Some substituted pyrazoles and benzaldehydes exhibit oral, dermal, or inhalation toxicity.[3][6] It is prudent to assume this compound may be harmful if swallowed, absorbed through the skin, or inhaled.
Given these potential hazards, all handling of this compound should be conducted in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[9][10][11] | To protect against splashes of the compound or solvents, which could cause serious eye irritation or damage.[2][3][4][5] |
| Hand Protection | Nitrile rubber gloves.[9][11] Inspect gloves for any signs of degradation or puncture before use. | To prevent skin contact and potential irritation or absorption of the chemical.[1][2][3][4][5] Nitrile offers good resistance to a range of organic solvents.[11] |
| Body Protection | A long-sleeved laboratory coat.[9] | To protect the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | To be used based on a risk assessment. If the compound is a fine powder or is being heated, work should be conducted in a certified chemical fume hood to avoid inhalation. | To prevent respiratory tract irritation from dust or vapors.[1][2][3][4][5] |
Workflow for Donning and Doffing PPE
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your research.
Preparation and Weighing
-
Designated Area: Conduct all manipulations of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde in a designated area within a certified chemical fume hood.[12]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.
-
Weighing: If the compound is a solid, weigh it out in the fume hood. Use a balance with a draft shield to prevent the dispersal of fine powders.
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing: If the reaction is to be heated or stirred, ensure the reaction vessel is securely clamped and fitted with a condenser or other appropriate apparatus to prevent the release of vapors.
-
Cannula and Needle Use: When transferring solutions via cannula or syringe, use appropriate techniques to avoid splashes and needle-stick injuries.[13]
Experimental Workflow
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[14] Treat all waste containing 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde as hazardous waste.
Waste Segregation and Collection
-
Designated Waste Container: Collect all solid and liquid waste containing the compound in a dedicated, properly labeled hazardous waste container.[15][16] The container should be made of a compatible material.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde".[8][17]
-
Rinsate Collection: The first rinse of any glassware that has come into contact with the compound should be collected as hazardous waste.[18] For highly toxic compounds, the first three rinses must be collected.[18]
Storage and Disposal
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.[15]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[14][15] Do not dispose of this compound down the drain or in the regular trash.[15]
Waste Disposal Decision Tree
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3][19] Remove contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3][19] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[1][3] If breathing is difficult, administer oxygen. Seek medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[1][3] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are unsure how to handle it, contact your institution's EHS office. For small spills, wear appropriate PPE and contain the spill with an inert absorbent material.[15][16] Collect the absorbed material into a sealed container for disposal as hazardous waste.[15] |
By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
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- A Guide for Laboratories and Industries: Chemical Safety Standards. MSE Supplies.
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- Safety Data Sheet. Fluorochem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
